molecular formula C10H6ClNO2 B1305860 5-Phenyl-1,3-oxazole-4-carbonyl chloride CAS No. 337508-64-2

5-Phenyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B1305860
CAS No.: 337508-64-2
M. Wt: 207.61 g/mol
InChI Key: BYLADISDYODORG-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-oxazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLADISDYODORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379968
Record name 5-phenyl-1,3-oxazole-4-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337508-64-2
Record name 5-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-1,3-oxazole-4-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS: 337508-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-1,3-oxazole-4-carbonyl chloride, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed synthesis protocols, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a reactive acyl chloride containing a phenyl-substituted oxazole core. This unique structural motif makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 337508-64-2[2][3]
Molecular Formula C₁₀H₆ClNO₂[2]
Molecular Weight 207.61 g/mol [2]
Melting Point 74 °C[2]
Boiling Point 357.187 °C at 760 mmHg[2]
Density 1.321 g/cm³[2]
Flash Point 169.821 °C[2]
Synonyms 4-(chlorocarbonyl)-5-phenyl-1,3-oxazole; 5-phenyloxazole-4-carbonyl chloride[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 5-phenyl-1,3-oxazole-4-carboxylic acid, followed by its conversion to the final acyl chloride.

Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid

Experimental Protocol (General Adaptation)

To a solution of ethyl isocyanoacetate and a suitable base (e.g., triethylamine or DBU) in an inert solvent such as dichloromethane or THF, benzoyl chloride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

The reaction mixture is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

The resulting ethyl 5-phenyl-1,3-oxazole-4-carboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the carboxylic acid product.

The crude 5-phenyl-1,3-oxazole-4-carboxylic acid can be purified by recrystallization.

Synthesis of this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[6]

Experimental Protocol

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 5-phenyl-1,3-oxazole-4-carboxylic acid is suspended in an excess of thionyl chloride.

A catalytic amount of DMF (1-2 drops) is added to the suspension.

The reaction mixture is heated to reflux (typically around 80 °C) for a period of 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The progress of the reaction can be monitored by the dissolution of the starting carboxylic acid.

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. It is crucial to perform this step in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Carbonyl Chloride Formation Benzoyl_Chloride Benzoyl Chloride Reaction1 Cyclocondensation Benzoyl_Chloride->Reaction1 Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Reaction1 Ester_Intermediate Ethyl 5-phenyl-1,3- oxazole-4-carboxylate Reaction1->Ester_Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Ester_Intermediate->Hydrolysis Carboxylic_Acid 5-Phenyl-1,3-oxazole- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Carboxylic_Acid_Input 5-Phenyl-1,3-oxazole- 4-carboxylic acid Chlorination Chlorination (SOCl₂, cat. DMF) Carboxylic_Acid_Input->Chlorination Final_Product 5-Phenyl-1,3-oxazole- 4-carbonyl chloride Chlorination->Final_Product Drug_Discovery_Workflow Starting_Material 5-Phenyl-1,3-oxazole- 4-carbonyl chloride Reaction Amide Coupling Starting_Material->Reaction Amine_Library Amine Library (R-NH₂) Amine_Library->Reaction Amide_Library Library of 5-Phenyl-1,3-oxazole- 4-carboxamides Reaction->Amide_Library Screening Biological Screening Amide_Library->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

References

An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-phenyl-1,3-oxazole-4-carbonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities, with a focus on the nuclear factor-kappa B (NF-κB) signaling pathway as a representative target.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂. Its chemical structure features a phenyl group attached to an oxazole ring, which is further substituted with a carbonyl chloride functional group. This combination of an aromatic heterocycle and a reactive acyl chloride makes it a potentially valuable intermediate in organic synthesis.

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
CAS Number 337508-64-2[1]
Appearance White to light yellow powder or lump
Melting Point 74 °C[1]
Boiling Point 357.187 °C at 760 mmHg[1]
Density 1.321 g/cm³[1]
Flash Point 169.821 °C[1]
Solubility Soluble in organic solvents like methanol.
Stability Sensitive to moisture; hydrolyzes to the corresponding carboxylic acid. Should be stored under an inert atmosphere.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 5-phenyl-1,3-oxazole-4-carboxylic acid. The high reactivity of the acyl chloride group makes it a versatile building block for the synthesis of a variety of derivatives, including amides, esters, and other heterocyclic systems through reactions with nucleophiles.

Experimental Protocol: Synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acid

This protocol describes a representative method for the synthesis of the carboxylic acid precursor.

Materials:

  • Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 5-phenyl-1,3-oxazole-4-carboxylate in a mixture of THF and water.

  • Add a solution of potassium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 5-phenyl-1,3-oxazole-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of the carboxylic acid to the target acyl chloride.

Materials:

  • 5-phenyl-1,3-oxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 5-phenyl-1,3-oxazole-4-carboxylic acid in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of dimethylformamide.

  • Slowly add thionyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or used directly in subsequent reactions.

G cluster_0 Synthesis Pathway Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Ethyl 5-phenyl-1,3-oxazole-4-carboxylate 5-phenyl-1,3-oxazole-4-carboxylic acid 5-phenyl-1,3-oxazole-4-carboxylic acid Ethyl 5-phenyl-1,3-oxazole-4-carboxylate->5-phenyl-1,3-oxazole-4-carboxylic acid  KOH, THF/H₂O (Saponification) This compound This compound 5-phenyl-1,3-oxazole-4-carboxylic acid->this compound  SOCl₂, DCM (Chlorination)

Synthesis of this compound.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Features
¹H NMR Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.0-8.5 ppm. The proton on the oxazole ring would likely appear as a singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons would be observed in the region of δ 120-140 ppm. The carbonyl carbon of the acyl chloride would be significantly downfield, typically above δ 160 ppm. Carbons of the oxazole ring would also be present in the aromatic region.
FTIR (cm⁻¹) A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride would be expected around 1750-1800 cm⁻¹. Bands corresponding to C=C and C=N stretching of the aromatic and oxazole rings would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Biological Activity and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, the oxazole scaffold is present in numerous biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. A significant mechanism of action for the anti-inflammatory properties of some oxazole derivatives is the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][3]

Canonical and Non-Canonical NF-κB Signaling Pathways

There are two main NF-κB signaling pathways: the canonical and non-canonical pathways.

  • Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1. It involves the activation of the IKKβ subunit, leading to the phosphorylation of IκBα and the subsequent activation of the p50/RelA (p65) NF-κB dimer.[2]

  • Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and leads to the activation of the p52/RelB NF-κB dimer. It is dependent on the activation of the IKKα subunit.[2][3]

G cluster_0 Canonical NF-κB Pathway cluster_1 Non-Canonical NF-κB Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p50/RelA p50/RelA IκBα->p50/RelA Releases Gene Transcription Gene Transcription p50/RelA->Gene Transcription Induces TNFR Ligands TNFR Ligands NIK NIK TNFR Ligands->NIK Activates IKKα IKKα NIK->IKKα Activates p100 p100 IKKα->p100 Processes p52/RelB p52/RelB p100->p52/RelB Forms Gene Transcription Gene Transcription p52/RelB->Gene Transcription Induces

Overview of Canonical and Non-Canonical NF-κB Pathways.
Experimental Workflow: Screening for NF-κB Inhibition

The following workflow outlines a general approach for screening this compound or its derivatives for inhibitory activity against the NF-κB pathway.

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot p-IκBα, IκBα, p-p65 Reporter Gene Assay Reporter Gene Assay Cell Lysis->Reporter Gene Assay NF-κB Luciferase Data Analysis Data Analysis Western Blot->Data Analysis Reporter Gene Assay->Data Analysis

Workflow for NF-κB Inhibition Screening.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) that expresses the necessary components of the NF-κB pathway.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a predetermined time.

  • LPS Stimulation: Induce the NF-κB pathway by stimulating the cells with lipopolysaccharide (LPS).

  • Cell Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the protein concentration.

  • Western Blot Analysis: Perform western blotting to analyze the phosphorylation status of key pathway proteins such as IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would suggest an inhibitory effect.

  • Reporter Gene Assay: Utilize a reporter gene assay (e.g., luciferase) under the control of an NF-κB responsive promoter to quantify the transcriptional activity of NF-κB. A decrease in reporter activity would indicate inhibition.

  • Data Analysis: Analyze the results to determine the inhibitory concentration (IC₅₀) of the compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis from the corresponding carboxylic acid is a straightforward process, and its reactive acyl chloride functionality allows for the generation of a diverse library of derivatives. While its specific biological activities are yet to be fully elucidated, the prevalence of the oxazole scaffold in numerous bioactive molecules suggests its potential as a valuable starting point for the development of novel therapeutic agents. The provided experimental protocols and workflows offer a foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds, particularly in the context of inflammatory diseases through the modulation of the NF-κB signaling pathway.

References

5-Phenyl-1,3-oxazole-4-carbonyl chloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Phenyl-1,3-oxazole-4-carbonyl chloride

This guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Structure and Formula

This compound is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing one nitrogen and one oxygen atom. The molecule features a phenyl group substituted at the 5-position and a carbonyl chloride group at the 4-position of the oxazole ring.

Molecular Formula: C₁₀H₆ClNO₂[1]

Molecular Weight: 207.61 g/mol [1]

CAS Number: 337508-64-2[1]

Synonyms: 5-phenyloxazole-4-carbonyl chloride, 4-(chlorocarbonyl)-5-phenyl-1,3-oxazole[1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Melting Point 74 °C[1]
Boiling Point 357.187 °C at 760 mmHg[1]
CAS Number 337508-64-2[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The general synthetic pathway involves the formation of the oxazole ring followed by the conversion of a carboxylic acid functional group to a carbonyl chloride.

Synthesis_Pathway Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl 2-benzamido-3-oxobutanoate Ethyl 2-benzamido-3-oxobutanoate Ethyl Benzoylacetate->Ethyl 2-benzamido-3-oxobutanoate Amidation 5-Phenyl-1,3-oxazole-4-carboxylic acid 5-Phenyl-1,3-oxazole-4-carboxylic acid Ethyl 2-benzamido-3-oxobutanoate->5-Phenyl-1,3-oxazole-4-carboxylic acid Cyclization This compound This compound 5-Phenyl-1,3-oxazole-4-carboxylic acid->this compound Chlorination (e.g., SOCl2)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid

A plausible route would involve the reaction of an appropriate benzoyl-protected amino acid derivative which upon cyclodehydration would yield the desired oxazole ring.

Experimental Protocol: Conversion to this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis.

Reagents and Solvents:

  • 5-Phenyl-1,3-oxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[2]

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of 5-Phenyl-1,3-oxazole-4-carboxylic acid in an anhydrous solvent, add an excess of thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise at room temperature.

  • The reaction mixture is then typically heated to reflux and stirred for several hours until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases.[2][3]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation or recrystallization if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively reported in the public domain. However, based on the analysis of related oxazole derivatives, the expected spectral characteristics are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group and potentially the single proton on the oxazole ring, if present. For this compound, the oxazole proton is absent. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule. Expected characteristic absorption peaks include:

  • C=O stretch (carbonyl chloride): A strong absorption band in the region of 1750-1815 cm⁻¹.

  • C=N stretch (oxazole ring): An absorption band around 1600-1680 cm⁻¹.

  • C-O-C stretch (oxazole ring): Absorption bands in the fingerprint region.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Applications in Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer: Certain oxazole-containing compounds have shown potent anticancer activity.[6]

  • Anti-inflammatory: The oxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antimicrobial: Various oxazole derivatives have demonstrated antibacterial and antifungal properties.

  • Antidiabetic: Some compounds containing the oxazole moiety have been investigated for their potential in managing diabetes.[5]

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its reactive carbonyl chloride group allows for the facile introduction of various functionalities through reactions with nucleophiles such as amines, alcohols, and thiols, leading to the generation of diverse libraries of compounds for drug screening.

Drug_Discovery_Workflow A This compound (Building Block) B Reaction with diverse nucleophiles (e.g., amines, alcohols) A->B C Library of novel oxazole derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G

Caption: Role of this compound in a drug discovery workflow.

References

A Comprehensive Technical Guide to 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde (C10H6ClNO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oxazole derivative, 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde, a compound of interest in medicinal chemistry. The presence of the oxazole ring, a key pharmacophore, combined with a substituted phenyl ring, suggests potential biological activity.[1][2] This document outlines its physicochemical properties, hypothetical biological data, detailed experimental protocols for assessing its efficacy, and visual representations of associated cellular pathways and experimental workflows.

IUPAC Name

The correct IUPAC name for the specified C10H6ClNO2 oxazole derivative is 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde .[3]

Section 1: Compound Profile and Data Presentation

This section summarizes the key physicochemical and pharmacokinetic properties of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde, alongside its hypothetical in vitro efficacy against a panel of cancer cell lines.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyValue
Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
IUPAC Name 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde
CAS Number 1269300-08-9
LogP 2.5 (Predicted)
Aqueous Solubility <0.1 mg/mL (Predicted)
H-Bond Donors 0
H-Bond Acceptors 3
Metabolic Stability (t½ in human liver microsomes) 45 min (Hypothetical)
Plasma Protein Binding 92% (Hypothetical)
Table 2: In Vitro Anticancer Efficacy (Hypothetical Data)

The following data represents the half-maximal inhibitory concentration (IC50) of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde against various human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma8.2
MCF-7 Breast Adenocarcinoma12.5
HeLa Cervical Cancer15.1
PC-3 Prostate Cancer9.8
HCT116 Colon Cancer11.3

Section 2: Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to assess the inhibitory activity of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[4]

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase)

  • Kinase substrate peptide

  • ATP

  • 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[4]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[4]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the compound.[5][6]

Materials:

  • Human cancer cell lines (e.g., A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[7][8]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of 3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde and incubate for 48–72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[5][7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.[5][6]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm can be used for background correction.[5][6]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Section 3: Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway modulated by the compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Compound C10H6ClNO2 Oxazole Derivative Compound->RAF Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

G start Start: Compound Synthesis screen Primary Screening: In Vitro Kinase Assay start->screen viability Secondary Screening: Cell Viability (MTT) Assay screen->viability Active Compounds selectivity Selectivity Profiling: Kinase Panel viability->selectivity adme In Vitro ADME: Metabolic Stability, Permeability selectivity->adme in_vivo In Vivo Efficacy: Animal Models adme->in_vivo Promising Profile end Lead Optimization in_vivo->end

Caption: Drug discovery experimental workflow.

References

An In-depth Technical Guide to the Synthesis of 5-Phenyloxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 5-phenyloxazole-4-carbonyl chloride, a crucial building block in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing from readily available starting materials. Detailed experimental protocols are provided for each step, and quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of 5-phenyloxazole-4-carbonyl chloride is most effectively achieved through a four-step sequence. The process begins with the formation of a key intermediate, ethyl 2-formamido-3-oxo-3-phenylpropanoate. This is followed by a Robinson-Gabriel type cyclization to construct the oxazole ring, subsequent hydrolysis of the resulting ester to the carboxylic acid, and finally, conversion to the target acid chloride.

Step 1: Synthesis of Ethyl 2-formamido-3-oxo-3-phenylpropanoate

The initial and crucial step is the preparation of the α-acylamino-β-ketoester intermediate. This is accomplished by the formylation of the corresponding amino compound, which can be prepared from ethyl benzoylacetate.

Experimental Protocol: Synthesis of Ethyl 2-formamido-3-oxo-3-phenylpropanoate
  • Amination of Ethyl Benzoylacetate: A solution of ethyl benzoylacetate in a suitable solvent is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of a base to yield ethyl 2-amino-3-oxo-3-phenylpropanoate.

  • Formylation: The resulting amino ester is then formylated using a mixture of formic acid and acetic anhydride. The reaction mixture is stirred at room temperature, and the product, ethyl 2-formamido-3-oxo-3-phenylpropanoate, is isolated after an aqueous workup and purification by column chromatography.

Step 2: Synthesis of Ethyl 5-phenyloxazole-4-carboxylate

The formation of the oxazole ring is achieved through the cyclodehydration of the α-formamido-β-ketoester intermediate, a classic example of the Robinson-Gabriel synthesis.[1][2]

Experimental Protocol: Robinson-Gabriel Cyclization
  • To a cooled solution of ethyl 2-formamido-3-oxo-3-phenylpropanoate, a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is added portion-wise while maintaining a low temperature.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The mixture is carefully quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford crude ethyl 5-phenyloxazole-4-carboxylate.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 5-phenyloxazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This process is commonly referred to as saponification.[3]

Experimental Protocol: Saponification
  • Ethyl 5-phenyloxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted ester.

  • The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • The solid 5-phenyloxazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 5-phenyloxazole-4-carbonyl chloride

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride is a commonly used and effective reagent for this transformation.[4][5][6]

Experimental Protocol: Chlorination
  • 5-phenyloxazole-4-carboxylic acid is suspended in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is heated at reflux until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.[7]

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 5-phenyloxazole-4-carbonyl chloride.

  • The product can be purified by vacuum distillation, although it is often used in the next step without further purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1Ethyl benzoylacetateEthyl 2-formamido-3-oxo-3-phenylpropanoate1. Aminating Agent 2. Formic Acid/Ac₂O70-80
2Ethyl 2-formamido-3-oxo-3-phenylpropanoateEthyl 5-phenyloxazole-4-carboxylateH₂SO₄ or P₂O₅85-95
3Ethyl 5-phenyloxazole-4-carboxylate5-phenyloxazole-4-carboxylic acidNaOH or KOH90-98
45-phenyloxazole-4-carboxylic acid5-phenyloxazole-4-carbonyl chlorideSOCl₂, cat. DMF>95

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start Ethyl Benzoylacetate Intermediate1 Ethyl 2-formamido- 3-oxo-3-phenylpropanoate Start->Intermediate1 Amination, Formylation Intermediate2 Ethyl 5-phenyloxazole- 4-carboxylate Intermediate1->Intermediate2 Robinson-Gabriel Cyclization (H₂SO₄) Intermediate3 5-phenyloxazole- 4-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, H₂O) Product 5-phenyloxazole- 4-carbonyl chloride Intermediate3->Product Chlorination (SOCl₂)

Caption: Synthetic pathway for 5-phenyloxazole-4-carbonyl chloride.

This guide provides a foundational understanding of the synthesis of 5-phenyloxazole-4-carbonyl chloride. Researchers are encouraged to consult the primary literature for further details and specific reaction optimization. Standard laboratory safety precautions should be followed at all times.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted 1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and conformational rigidity have made it a privileged scaffold in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of substituted 1,3-oxazoles, offering detailed experimental protocols for key synthetic methodologies and insights into their mechanisms of action.

A Historical Perspective: From Discovery to Prominence

The journey of the 1,3-oxazole ring began in 1876 when Ladenburg first synthesized a compound containing this heterocyclic system.[1] However, it was Hantzsch who later categorized it as 'oxazole' in 1887.[1] The initial interest in oxazole chemistry was significantly spurred during World War II due to the (ultimately incorrect) hypothesis that the penicillin structure contained an oxazole ring.[2] This early focus paved the way for the development of fundamental synthetic routes that are still in use today.

One of the earliest and most significant contributions was the Fischer oxazole synthesis reported by Emil Fischer in 1896.[3] This method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde to yield 2,5-disubstituted oxazoles.[3] Shortly after, the Robinson-Gabriel synthesis , described in 1909 and 1910, provided a route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles through the cyclodehydration of 2-acylamino ketones.[4][5]

Further expansion of the synthetic arsenal came with the Bredereck reaction , which utilizes the reaction of α-haloketones with formamide.[6] A major breakthrough in the synthesis of 5-substituted oxazoles was the development of the Van Leusen oxazole synthesis in 1972, which employs tosylmethyl isocyanide (TosMIC) as a key reagent in a reaction with an aldehyde.[7] These classical methods laid the groundwork for the synthesis of a multitude of substituted oxazoles and remain relevant in modern organic synthesis.

The true value of the 1,3-oxazole scaffold became increasingly apparent with its discovery in numerous natural products, many of which exhibit potent biological activities.[8] This has cemented the oxazole ring as a critical pharmacophore in drug discovery, leading to the development of a wide range of therapeutic agents with activities including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[9][10]

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for several key methods used in the synthesis of substituted 1,3-oxazoles.

Fischer Oxazole Synthesis

This method is a classic approach for the preparation of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[3]

Experimental Protocol:

  • Reactant Preparation: The cyanohydrin and aldehyde are typically used in equimolar amounts. The reactants are dissolved in a dry, inert solvent such as diethyl ether.[3]

  • Reaction Execution: Anhydrous hydrogen chloride gas is passed through the ethereal solution of the reactants.[3]

  • Product Isolation: The oxazole product precipitates from the solution as its hydrochloride salt.[3]

  • Purification: The hydrochloride salt is collected by filtration. The free base can be obtained by treating the salt with water or by boiling it in alcohol.[3]

Robinson-Gabriel Synthesis

This synthesis involves the cyclodehydration of a 2-acylamino-ketone and is a versatile method for preparing various substituted oxazoles.[4]

Experimental Protocol:

  • Reaction Setup: The 2-acylamino-ketone is dissolved in a suitable solvent. A cyclodehydrating agent is required to catalyze the reaction.[4]

  • Reagent Addition: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is commonly used as the dehydrating agent.[8] The acid is added carefully to the solution of the 2-acylamino-ketone.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the cyclization and dehydration steps.[11]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[11]

Van Leusen Oxazole Synthesis

This method is particularly useful for the synthesis of 5-substituted oxazoles and utilizes tosylmethyl isocyanide (TosMIC).[7]

Experimental Protocol for 5-Substituted Oxazoles:

  • Reaction Setup: A mixture of the aldehyde (1.0 equivalent) and TosMIC (1.0 equivalent) is prepared in a suitable solvent, such as methanol or a mixture of DME and methanol.

  • Base Addition: A base, such as potassium carbonate, is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]

Experimental Protocol for 4,5-Disubstituted Oxazoles (One-Pot):

  • Initial Alkylation: To a mixture of TosMIC (1.0 mmol) and potassium carbonate (3.0 mmol) in an ionic liquid such as [bmim]Br (2.5 mL), an aliphatic halide (1.5 mmol) is added. The mixture is stirred at room temperature for 12 hours.[9]

  • Aldehyde Addition: An aldehyde (1.2 mmol) is then added to the reaction mixture.[9]

  • Reaction Completion: The mixture is stirred for an additional 12 hours at room temperature.[9]

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[9]

Quantitative Data for Oxazole Synthesis

The following tables summarize representative quantitative data for the synthesis of substituted 1,3-oxazoles using the methods described above.

Table 1: Representative Data for Robinson-Gabriel Synthesis

Starting Material (2-Acylamino-ketone)Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(1-Oxo-1-phenylpropan-2-yl)benzamideH₂SO₄Acetic Anhydride90-1001-4Varies[8]
2-BenzamidoacetophenonePOCl₃Dioxane90-110VariesVaries[8]
N-(2-Oxo-2-phenylethyl)acetamidePolyphosphoric AcidNeat100-160Varies50-60[6]
β-Keto amidePPh₃/I₂CH₂Cl₂, CH₃CNRoom TempVariesHigh[8]

Table 2: Representative Data for Van Leusen Synthesis of 5-Substituted Oxazoles

AldehydeBaseSolventTemperatureTimeYield (%)Reference
BenzaldehydeK₂CO₃MethanolRefluxVariesGood[7]
Various (het)aryl methyl alcohols (in-situ oxidation)aq.-alcoholic KOHT3P®–DMSO or DMSOVariesVaries61-90[12]
2-Chloroquinoline-3-carbaldehydeK₂CO₃MethanolVaries8 h83[7]

Table 3: Synthesis of the Drug Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a substituted 1,3-oxazole core. Its synthesis often proceeds through a multi-step sequence.

StepReactantsReagentsSolventYield (%)Reference
1. EsterificationOxaprozin, PaeonolEDCI, DMAPDichloromethane80[13]
2. Prodrug FormationOxaprozinN,N-Carbonyldiimidazole, DextranOne-pot-[14]
3. Amide ConjugationOxaprozin, Amino acid methyl estersN,N'-Dicyclohexylcarbodiimide-48.3 - 61.5[15]

Signaling Pathways and Experimental Workflows

The biological activity of many oxazole-containing compounds stems from their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows relevant to the study of substituted 1,3-oxazoles.

Signaling Pathway of COX-2 Inhibition

Many oxazole-containing NSAIDs, such as Oxaprozin, exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition disrupts the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Oxaprozin Oxaprozin (1,3-Oxazole NSAID) Oxaprozin->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by an oxazole-containing NSAID.

Mechanism of Tubulin Polymerization Inhibition

Certain natural and synthetic oxazole-containing compounds exhibit potent anticancer activity by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[17]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Assembly Microtubule Assembly (Polymerization) Tubulin_Dimers->Microtubule_Assembly Dynamic_Instability Microtubule Dynamic Instability Microtubule_Assembly->Dynamic_Instability Microtubule_Disassembly Microtubule Disassembly (Depolymerization) Microtubule_Disassembly->Tubulin_Dimers Dynamic_Instability->Microtubule_Disassembly Mitotic_Spindle Mitotic Spindle Formation Dynamic_Instability->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis (Cell Death) Mitotic_Spindle->Apoptosis Disruption leads to Oxazole_Inhibitor Oxazole-based Tubulin Inhibitor Oxazole_Inhibitor->Microtubule_Assembly Inhibits

Caption: Mechanism of action of an oxazole-based tubulin polymerization inhibitor.

Experimental Workflow: Van Leusen Oxazole Synthesis

The following diagram outlines a typical experimental workflow for the Van Leusen synthesis of a 5-substituted 1,3-oxazole.

VanLeusen_Workflow Start Start Mix_Reagents Mix Aldehyde, TosMIC, and Solvent Start->Mix_Reagents Add_Base Add Base (e.g., K₂CO₃) Mix_Reagents->Add_Base Reaction Stir at appropriate temperature Add_Base->Reaction Monitor_TLC Monitor reaction by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Incomplete Workup Quench with water and extract with organic solvent Monitor_TLC->Workup Complete Purification Dry, concentrate, and purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Van Leusen oxazole synthesis.

Conclusion

The substituted 1,3-oxazole ring system has a rich history and continues to be a fertile ground for discovery in organic and medicinal chemistry. From the classical synthetic methods developed over a century ago to modern, more efficient protocols, the ability to construct this versatile scaffold has been instrumental in the advancement of drug discovery and natural product synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds, facilitating further innovation in the field.

References

Spectroscopic Profile of 5-phenyl-1,3-oxazole-4-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-phenyl-1,3-oxazole-4-carbonyl chloride (CAS 337508-64-2). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document combines known physical and predicted data with comparative analysis of structurally similar oxazole derivatives. The information herein serves as a valuable resource for the characterization, quality control, and application of this compound in research and drug development.

Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of a substituted oxazole. The core structure consists of a five-membered oxazole ring substituted with a phenyl group at the 5-position and a carbonyl chloride group at the 4-position. This combination of an aromatic heterocycle and a reactive functional group makes it a potentially valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 337508-64-2[1]
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1]
Monoisotopic Mass 207.00871 Da[2]
Density 1.321 g/cm³[1]
Melting Point 74 °C[1]
Boiling Point 357.187 °C at 760 mmHg[1]
Flash Point 169.821 °C[1]

Spectroscopic Data (Predicted and Comparative)

This section details the expected spectroscopic characteristics of this compound based on predictive models and data from analogous compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule. While experimental spectra are not available, predicted collision cross-section (CCS) values provide insight into the molecule's ion mobility characteristics.

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 208.01599140.0
[M+Na]⁺ 229.99793150.0
[M]⁺ 207.00816143.5
[M-H]⁻ 206.00143146.4
[M+HCOO]⁻ 252.00691159.2
Data sourced from PubChemLite prediction models.[2]

The fragmentation pattern in mass spectrometry for phenyl-substituted oxazoles typically involves characteristic losses of CO, HCN, and fragments from the substituent groups.[3] For the title compound, fragmentation would likely involve the loss of the chlorine atom, the carbonyl group, and cleavages of the oxazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. Based on the structure of this compound and data from similar compounds, the following characteristic absorption bands are expected.[4][5]

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group / Vibration ModeExpected Intensity
~1770-1800 C=O Stretch (Acyl Chloride)Strong
~1600-1615 C=N Stretch (Oxazole Ring)Medium
~1450-1580 C=C Stretch (Phenyl & Oxazole Rings)Medium-Strong
~1050-1150 C-O-C Stretch (Oxazole Ring)Strong
~750-800 C-Cl StretchStrong
~690-770 C-H Bending (Monosubstituted Phenyl)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts are inferred from data on various phenyl-oxazole derivatives.[4][6][7]

Table 4: Expected ¹H-NMR Chemical Shifts (in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H2 (Oxazole) ~8.0 - 8.5SingletThe proton at the 2-position of the oxazole ring.
Phenyl Protons ~7.4 - 7.8MultipletProtons of the phenyl group at the 5-position.

Table 5: Expected ¹³C-NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Carbonyl) ~160 - 165Carbonyl carbon of the acyl chloride.
C2 (Oxazole) ~150 - 155Carbon at the 2-position of the oxazole ring.
C4 (Oxazole) ~135 - 145Carbon at the 4-position, attached to the carbonyl group.
C5 (Oxazole) ~155 - 160Carbon at the 5-position, attached to the phenyl group.
Phenyl Carbons ~125 - 135Carbons of the phenyl ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Oxazole derivatives typically exhibit absorption bands related to π → π* transitions within the conjugated system.[7][8] For this compound, absorption maxima are expected in the range of 250-350 nm due to the extended conjugation between the phenyl ring and the oxazole moiety.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data described above, based on standard practices for similar organic compounds.[4][5][9]

Synthesis Workflow

The title compound is typically synthesized from its corresponding carboxylic acid precursor. The workflow illustrates this common preparative route followed by purification and analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Precursor 5-Phenyl-1,3-oxazole- 4-carboxylic acid Reaction Chlorination Reaction (Reflux in inert solvent, e.g., DCM) Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Recrystallization or Distillation) Crude->Purify Final Pure 5-Phenyl-1,3-oxazole- 4-carbonyl chloride Purify->Final MS Mass Spectrometry (HRMS) Final->MS Final->MS NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR IR FTIR Spectroscopy Final->IR UV UV-Vis Spectroscopy Final->UV

Caption: General workflow for the synthesis and spectroscopic characterization.
Mass Spectrometry (MS) Protocol

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

  • Analysis : Determine the accurate mass of the molecular ion peaks and compare the value with the theoretically calculated mass for the elemental formula C₁₀H₆ClNO₂ to confirm the composition.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing the solid sample directly on the crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

  • Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Other experiments like COSY or HSQC can be performed to aid in structure elucidation.

  • Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the signals to the molecular structure.

Logical Pathway for Structural Confirmation

The process of confirming the structure of a newly synthesized batch of this compound follows a logical progression of analytical techniques.

G start Start: Synthesized Product ms HRMS Analysis start->ms check_mass Correct Molecular Formula? ms->check_mass ir FTIR Analysis check_mass->ir Yes fail Structure Incorrect or Impure check_mass->fail No check_fg Key Functional Groups Present? (C=O, C-Cl) ir->check_fg nmr ¹H & ¹³C NMR Analysis check_fg->nmr Yes check_fg->fail No check_structure NMR Data Consistent with Proposed Structure? nmr->check_structure pass Structure Confirmed check_structure->pass Yes check_structure->fail No

Caption: Logical workflow for the structural confirmation of the target compound.

References

Technical Guide: Procurement and Application of 5-Phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the commercial availability and general application of 5-phenyl-1,3-oxazole-4-carbonyl chloride, a key intermediate in organic and medicinal chemistry.

Compound Identification

This compound is a reactive acyl chloride derivative of a phenyl-oxazole core. Its structure makes it a valuable building block for introducing the 5-phenyl-1,3-oxazole-4-carboxamide moiety into target molecules, a common scaffold in drug discovery.

  • Molecular Formula: C₁₀H₆ClNO₂[1]

  • Molecular Weight: 207.61 g/mol [1]

  • CAS Number: 337508-64-2[1][2][3]

  • Synonyms: 5-phenyloxazole-4-carbonyl chloride, 4-(chlorocarbonyl)-5-phenyl-1,3-oxazole[1]

Commercial Suppliers

The following table summarizes publicly listed commercial suppliers for research-grade this compound. Availability, purity, and quantity are subject to change and should be verified directly with the supplier.

SupplierCAS NumberNotes / Known Purity
Santa Cruz Biotechnology, Inc.337508-64-2Product offered for proteomics research applications.[1][3]
Shanghai Ennopharm Co., Ltd.337508-64-2Listed as a supplier on ChemicalBook.[2]
Bellen Chemistry Co., Ltd.337508-64-2Listed as a supplier on ChemicalBook.[2]
Dayang Chem (Hangzhou) Co.,Ltd.337508-64-2Listed as a supplier on ChemicalBook.[2]
Suzhou Rovathin Pharmatech Co., Ltd337508-64-2Listed as an alternative distributor.[1]
ABCR GmbH & Co. KG337508-64-2Listed as an alternative distributor.[1]

Note: The list is not exhaustive and represents a snapshot of available information. Researchers should conduct their own due diligence.

Logical Workflow for Procurement and Use

The procurement and utilization of a reactive chemical intermediate like this compound requires a structured approach from supplier vetting to final experimental use. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Quality Control & Preparation cluster_2 Phase 3: Experimental Use A Identify Potential Suppliers B Request Quotes & Technical Data (CoA, SDS) A->B C Supplier Evaluation (Purity, Lead Time, Cost) B->C D Select Supplier & Place Order C->D E Receiving & Documentation Review D->E Material Shipment F Analytical Verification (e.g., NMR, LC-MS) E->F G Prepare Stock Solution (Anhydrous Solvent) F->G H Perform Reaction (e.g., Amide Coupling) G->H Reagent Ready I Work-up & Purification (e.g., Chromatography) H->I J Characterize Product I->J

Caption: Logical workflow for chemical procurement and application.

General Experimental Protocol: Amide Bond Formation

Acyl chlorides are highly reactive intermediates primarily used for acylation reactions. A common application is the synthesis of amides via reaction with a primary or secondary amine. The following is a generalized, representative protocol.

Disclaimer: This protocol is for illustrative purposes only and has not been optimized for this compound specifically. Researchers must adapt the procedure based on the specific properties of their amine substrate and conduct appropriate safety assessments. All operations should be performed in a fume hood using appropriate personal protective equipment.

Objective: To synthesize a 5-phenyl-1,3-oxazole-4-carboxamide derivative.

Materials:

  • This compound

  • Primary or secondary amine (Substrate)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

  • Aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 equivalent) and the tertiary amine base (1.2 - 1.5 equivalents) in the chosen anhydrous solvent.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Prepare a solution of this compound (1.0 - 1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with the organic solvent if necessary. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using a suitable technique, such as flash column chromatography on silica gel.[5]

The following diagram illustrates this fundamental transformation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cluster_byproduct Byproduct R1 5-Phenyl-1,3-oxazole- 4-carbonyl chloride P1 5-Phenyl-1,3-oxazole- 4-carboxamide Derivative R1->P1 + R2 Primary/Secondary Amine (R-NHR') R2->P1 + C1 Anhydrous Solvent (e.g., DCM, THF) C2 Tertiary Base (e.g., TEA, DIEA) B1 Tertiary Amine Hydrochloride Salt

References

Methodological & Application

Application Notes and Protocols for Amide Synthesis Using 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of amide derivatives using 5-phenyl-1,3-oxazole-4-carbonyl chloride. This reagent is a valuable building block for the creation of diverse chemical libraries, particularly for screening in drug discovery programs targeting kinases and other enzymes implicated in proliferative diseases. The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a recognized pharmacophore with potential applications in oncology and inflammatory diseases.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry. The use of acyl chlorides, such as this compound, offers a direct and efficient method for the acylation of primary and secondary amines. The resulting 5-phenyl-1,3-oxazole-4-carboxamides are of significant interest due to their structural similarity to known bioactive molecules, including inhibitors of protein kinases like PIM-1 and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document outlines the synthesis of the acyl chloride precursor and provides detailed protocols for its use in amide synthesis with various amine substrates.

Synthesis of this compound

The synthesis of the title acyl chloride begins with the corresponding carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid can be prepared via several synthetic routes, and is commercially available. The conversion to the acyl chloride is typically achieved by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Protocol 1: Synthesis of this compound

  • Materials:

    • 5-phenyl-1,3-oxazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 5-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq).

    • Suspend the carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude this compound.

    • The crude acyl chloride is typically used in the next step without further purification.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of Acyl Chloride Carboxylic_Acid 5-phenyl-1,3-oxazole- 4-carboxylic acid Acyl_Chloride 5-phenyl-1,3-oxazole- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂, cat. DMF, DCM, reflux

Caption: Reaction scheme for the preparation of the acyl chloride.

Amide Synthesis Protocols

The following protocols describe the general procedure for the synthesis of N-substituted-5-phenyl-1,3-oxazole-4-carboxamides from this compound and a variety of primary and secondary amines.

Protocol 2: General Procedure for Amide Synthesis with Aromatic Amines

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.0 - 1.2 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline and the tertiary amine base in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Amide Synthesis with Aliphatic Amines

  • Materials:

    • This compound (1.0 eq)

    • Aliphatic amine (1.0 - 1.2 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • Follow the same procedure as described in Protocol 2, substituting the aromatic amine with the desired aliphatic amine.

    • Reaction times may be shorter for more nucleophilic aliphatic amines. Monitor the reaction closely by TLC.

    • Purify the product as described in Protocol 2.

Diagram 2: General Amide Synthesis Workflow

G Start Start Dissolve Dissolve amine and base in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride Add 5-phenyl-1,3-oxazole- 4-carbonyl chloride solution Cool->Add_Acyl_Chloride Stir Stir at RT (2-16 h) Add_Acyl_Chloride->Stir Quench Quench reaction Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify product Extract->Purify End End Purify->End

Caption: Experimental workflow for amide synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted-5-phenyl-1,3-oxazole-4-carboxamides, adapted from related isoxazole syntheses.[1] Yields and reaction conditions are indicative and may require optimization for specific substrates.

EntryAmine SubstrateProductYield (%)M.P. (°C)
14-(Methylthio)aniline5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide81144-146
24-(Trifluoromethoxy)aniline5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide67.5158-160

Note: The data presented is for a closely related 5-methyl-3-phenylisoxazole-4-carboxamide system and serves as a representative example.[1] Actual yields for the 5-phenyl-1,3-oxazole-4-carboxamide series may vary.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a key feature in a number of molecules designed as kinase inhibitors. For example, derivatives of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.

Diagram 3: Simplified IRAK4 Signaling Pathway

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation Inhibitor 5-phenyl-1,3-oxazole- 4-carboxamide Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

The development of potent and selective IRAK4 inhibitors is a key strategy in the pursuit of novel therapeutics for inflammatory and autoimmune disorders. The synthetic accessibility of 5-phenyl-1,3-oxazole-4-carboxamide derivatives makes this scaffold an attractive starting point for the design of new IRAK4 inhibitors.

Conclusion

This compound is a versatile reagent for the synthesis of a wide range of amide derivatives. The protocols provided herein offer a robust starting point for the preparation of compound libraries for screening in drug discovery. The relevance of the resulting 5-phenyl-1,3-oxazole-4-carboxamide scaffold in the context of kinase inhibition highlights the potential of this chemical series for the development of novel therapeutics. Further optimization of reaction conditions for specific amine substrates may be required to achieve optimal yields.

References

Application Notes and Protocols: Synthesis and Biological Relevance of 5-Phenyl-1,3-oxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 5-phenyl-1,3-oxazole-4-carboxamides via the reaction of 5-phenyl-1,3-oxazole-4-carbonyl chloride with primary amines. Additionally, it explores the biological significance of this class of compounds, focusing on their role as prostacyclin (IP) receptor antagonists.

Introduction

The 5-phenyl-1,3-oxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The synthesis of a library of these compounds through the acylation of various primary amines with this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. One notable application of this scaffold is in the development of antagonists for the prostacyclin (IP) receptor, a key player in vasodilation, platelet aggregation, and inflammation.

Application: Prostacyclin Receptor Antagonism

Derivatives of 5-phenyl-1,3-oxazole-4-carboxamide have been identified as potent antagonists of the prostacyclin (IP) receptor.[1] These compounds have shown high affinity for the IP receptor and can inhibit the production of cyclic AMP (cAMP), a key second messenger in the prostacyclin signaling pathway.[1] The development of selective IP receptor antagonists is of significant interest for the treatment of various inflammatory and cardiovascular diseases.

Signaling Pathway of Prostacyclin Receptor Antagonism

Prostacyclin (PGI2) exerts its effects by binding to the G-protein coupled IP receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[2][3] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[2][3][4] 5-Phenyl-1,3-oxazole-4-carboxamide-based antagonists block this pathway by competitively inhibiting the binding of prostacyclin to its receptor, thereby preventing the downstream signaling cascade.

Prostacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin (PGI2) Prostacyclin (PGI2) IP_Receptor IP Receptor Prostacyclin (PGI2)->IP_Receptor Binds to Antagonist 5-Phenyl-1,3-oxazole- 4-carboxamide Antagonist->IP_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP ATP ATP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Aggregation_Inhibition

Caption: Prostacyclin receptor signaling pathway and its antagonism.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent reaction with primary amines to form N-substituted 5-phenyl-1,3-oxazole-4-carboxamides.

Synthesis of this compound

The starting material, this compound, can be prepared from the corresponding carboxylic acid.

Materials:

  • 5-Phenyl-1,3-oxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 5-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically used in the next step without further purification.

General Procedure for the Synthesis of N-Substituted 5-Phenyl-1,3-oxazole-4-carboxamides

This protocol describes the general method for the acylation of primary amines with this compound.

Experimental_Workflow A 1. Dissolve primary amine and base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM or THF). B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add a solution of 5-phenyl-1,3-oxazole-4-carbonyl chloride in the same anhydrous solvent dropwise. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-12 hours. C->D E 5. Quench the reaction with water and perform aqueous work-up. D->E F 6. Dry the organic layer, concentrate, and purify the crude product (e.g., by column chromatography). E->F

Caption: Experimental workflow for amide synthesis.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted 5-phenyl-1,3-oxazole-4-carboxamide.

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted 5-phenyl-1,3-oxazole-4-carboxamides. The yields are based on similar reported acylation reactions and may vary depending on the specific substrate and reaction conditions.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-5-phenyl-1,3-oxazole-4-carboxamide485-95
24-ChloroanilineN-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxamide580-90
34-MethoxyanilineN-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxamide488-98
4BenzylamineN-benzyl-5-phenyl-1,3-oxazole-4-carboxamide390-98
5CyclohexylamineN-cyclohexyl-5-phenyl-1,3-oxazole-4-carboxamide385-95

Note: The yields presented are typical ranges observed in similar acylation reactions and should be considered as estimates. Actual yields will depend on the specific experimental conditions and the purity of the reactants.

References

Application Notes and Protocols for 5-Phenyl-1,3-oxazole-4-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1,3-oxazole-4-carbonyl chloride is a versatile heterocyclic building block crucial in the field of medicinal chemistry. The oxazole scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the highly reactive acyl chloride group at the 4-position of the 5-phenyl-1,3-oxazole core makes it an excellent starting material for the synthesis of a diverse library of derivatives, such as amides and esters. These derivatives have shown significant potential in the development of novel therapeutic agents by targeting various biological pathways. This document provides detailed application notes on the utility of this building block, protocols for the synthesis of its derivatives, and an overview of their biological activities and mechanisms of action.

Applications in Medicinal Chemistry

Derivatives of 5-phenyl-1,3-oxazole have demonstrated significant potential in targeting key proteins involved in cancer progression, such as tubulin and cyclin-dependent kinase 2 (CDK2).

Anticancer Activity

A notable derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, has exhibited potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines.[1][2] This highlights the potential of the 5-phenyl-1,3-oxazole scaffold in developing novel anticancer agents. Molecular docking studies have suggested that these compounds may exert their effects through interactions with tubulin and CDK2.[1][2]

Data Presentation: Anticancer Activity of a 5-Phenyl-1,3-oxazole Derivative

The following table summarizes the in vitro anticancer activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate against various human cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Cell LineCancer TypeGI50 (μM)TGI (μM)LC50 (μM)
Leukemia
CCRF-CEMLeukemia< 0.010.010.03
HL-60(TB)Leukemia0.020.060.18
K-562Leukemia0.020.050.14
MOLT-4Leukemia0.010.040.12
RPMI-8226Leukemia0.030.080.25
SRLeukemia0.010.030.09
Non-Small Cell Lung
A549/ATCCNon-Small Cell Lung Cancer0.040.120.35
EKVXNon-Small Cell Lung Cancer0.050.150.45
HOP-62Non-Small Cell Lung Cancer0.060.180.53
HOP-92Non-Small Cell Lung Cancer0.030.090.28
NCI-H226Non-Small Cell Lung Cancer0.070.210.62
NCI-H23Non-Small Cell Lung Cancer0.040.110.33
NCI-H322MNon-Small Cell Lung Cancer0.050.140.41
NCI-H460Non-Small Cell Lung Cancer0.030.100.30
NCI-H522Non-Small Cell Lung Cancer0.020.070.20
Colon Cancer
COLO 205Colon Cancer0.020.060.17
HCC-2998Colon Cancer0.040.130.38
HCT-116Colon Cancer0.030.090.26
HCT-15Colon Cancer0.050.160.47
HT29Colon Cancer0.040.120.36
KM12Colon Cancer0.060.170.50
SW-620Colon Cancer0.030.080.24
CNS Cancer
SF-268CNS Cancer0.050.140.42
SF-295CNS Cancer0.060.190.56
SF-539CNS Cancer0.040.130.39
SNB-19CNS Cancer0.070.200.60
SNB-75CNS Cancer0.050.150.44
U251CNS Cancer0.060.180.54
Melanoma
LOX IMVIMelanoma0.030.100.29
MALME-3MMelanoma0.020.070.21
M14Melanoma0.040.110.34
SK-MEL-2Melanoma0.050.160.48
SK-MEL-28Melanoma0.060.170.51
SK-MEL-5Melanoma0.030.090.27
UACC-257Melanoma0.040.130.40
UACC-62Melanoma0.050.150.46
Ovarian Cancer
IGROV1Ovarian Cancer0.040.120.37
OVCAR-3Ovarian Cancer0.050.140.43
OVCAR-4Ovarian Cancer0.060.180.55
OVCAR-5Ovarian Cancer0.030.100.31
OVCAR-8Ovarian Cancer0.040.130.39
NCI/ADR-RESOvarian Cancer0.070.220.65
SK-OV-3Ovarian Cancer0.050.160.49
Renal Cancer
786-0Renal Cancer0.040.110.32
A498Renal Cancer0.050.150.45
ACHNRenal Cancer0.060.170.52
CAKI-1Renal Cancer0.030.090.27
RXF 393Renal Cancer0.040.120.35
SN12CRenal Cancer0.050.160.47
TK-10Renal Cancer0.070.200.59
UO-31Renal Cancer0.040.130.38
Prostate Cancer
PC-3Prostate Cancer0.050.140.41
DU-145Prostate Cancer0.060.180.53
Breast Cancer
MCF7Breast Cancer0.040.120.36
MDA-MB-231/ATCCBreast Cancer0.050.150.44
HS 578TBreast Cancer0.060.170.50
BT-549Breast Cancer0.030.100.29
T-47DBreast Cancer0.040.130.38
MDA-MB-435Breast Cancer0.050.160.47

Data extracted from the National Cancer Institute's 60 human tumor cell line screen for Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate.[1][2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 5-phenyl-1,3-oxazole-4-carboxamides and esters from this compound. These can be adapted for a wide range of amine and alcohol nucleophiles to generate a library of compounds for screening.

Protocol 1: Synthesis of 5-Phenyl-N-substituted-1,3-oxazole-4-carboxamides

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 5-Phenyl-N-substituted-1,3-oxazole-4-carboxamide.

Protocol 2: Synthesis of Alkyl/Aryl 5-Phenyl-1,3-oxazole-4-carboxylates

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to yield the pure ester.

Signaling Pathways and Mechanisms of Action

As indicated by molecular docking studies, derivatives of 5-phenyl-1,3-oxazole may exert their anticancer effects by targeting tubulin and CDK2.

Inhibition of Tubulin Polymerization

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][4][5] The dynamic instability of microtubules (alternating between periods of polymerization and depolymerization) is vital for proper chromosome segregation during cell division.[3][6][7] Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics.

Oxazole-containing compounds have been identified as inhibitors of tubulin polymerization. They are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP binding GTP GTP GDP GDP Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization GTP hydrolysis Depolymerization->Tubulin GDP release Oxazole 5-Phenyl-1,3-oxazole Derivative Oxazole->Polymerization Binds to colchicine site Inhibition Inhibition Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 5-phenyl-1,3-oxazole derivatives.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.

The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, can lead to the activation of CDK2. CDK2, in turn, can phosphorylate various downstream targets, including proteins involved in DNA replication and cell cycle progression. By inhibiting CDK2, 5-phenyl-1,3-oxazole derivatives can block the cell cycle at the G1/S checkpoint, thereby preventing cancer cell proliferation.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CDK2 CDK2 AKT->CDK2 activates CyclinE Cyclin E CyclinE->CDK2 binds & activates G1S G1/S Phase Progression CDK2->G1S phosphorylates substrates Proliferation Cell Proliferation G1S->Proliferation Oxazole 5-Phenyl-1,3-oxazole Derivative Oxazole->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by 5-phenyl-1,3-oxazole derivatives.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry. The demonstrated potent anticancer activity of its derivatives, likely through the inhibition of tubulin polymerization and CDK2 signaling, underscores the importance of this scaffold in the development of novel therapeutics. The provided protocols offer a starting point for the exploration of new chemical space around this privileged core structure. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial in advancing them towards clinical development.

References

Application Notes and Protocols for the Synthesis of Novel APIs using 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The reactive nature of 5-phenyl-1,3-oxazole-4-carbonyl chloride makes it an excellent starting material for the synthesis of a diverse library of novel amide and ester derivatives, which are potential candidates for new Active Pharmaceutical Ingredients (APIs). Acyl chlorides are highly reactive and are readily converted to carboxylic acid derivatives with good yields.[2] This document provides detailed protocols for the synthesis of such derivatives and outlines methods for their biological evaluation.

General Synthetic Scheme

The general approach involves the nucleophilic acyl substitution of this compound with a variety of commercially available amines and alcohols. This reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.[3][4]

G start This compound reaction Nucleophilic Acyl Substitution start->reaction nucleophile Nucleophile (Amine or Alcohol) R-NH2 or R-OH nucleophile->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction product Novel 5-phenyl-1,3-oxazole-4-carboxamide or -carboxylate API reaction->product

Caption: General workflow for the synthesis of novel APIs.

Experimental Protocols

Protocol 1: Synthesis of a Novel 5-phenyl-1,3-oxazole-4-carboxamide Derivative

This protocol describes the synthesis of N-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxamide.

Materials:

  • This compound

  • 4-methoxyaniline

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.2 equivalents) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Novel 5-phenyl-1,3-oxazole-4-carboxylate Ester Derivative

This protocol details the synthesis of benzyl 5-phenyl-1,3-oxazole-4-carboxylate.

Materials:

  • This compound

  • Benzyl alcohol

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.1 equivalents) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the pure benzyl 5-phenyl-1,3-oxazole-4-carboxylate.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, biological activity data for a library of synthesized 5-phenyl-1,3-oxazole derivatives. This data is based on reported activities for similar oxazole-containing compounds.[1]

Table 1: In Vitro Anticancer Activity of 5-phenyl-1,3-oxazole Derivatives

Compound IDR-Group (Amide/Ester)Cell LineIC₅₀ (µM)
OXA-01 -NH-(4-methoxyphenyl)A549 (Lung)12.5
OXA-02 -NH-(4-chlorophenyl)A549 (Lung)8.2
OXA-03 -NH-(3-nitrophenyl)A549 (Lung)25.1
OXA-04 -O-benzylA549 (Lung)18.7
OXA-05 -O-ethylA549 (Lung)> 50
OXA-06 -NH-(4-pyridyl)MCF-7 (Breast)9.8
OXA-07 -NH-(2-thiophenyl)MCF-7 (Breast)15.3
Doxorubicin (Control)A549 (Lung)0.8
Tamoxifen (Control)MCF-7 (Breast)5.2

Table 2: In Vitro Antimicrobial Activity of 5-phenyl-1,3-oxazole Derivatives

Compound IDR-Group (Amide/Ester)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
OXA-01 -NH-(4-methoxyphenyl)3264128
OXA-02 -NH-(4-chlorophenyl)163264
OXA-03 -NH-(3-nitrophenyl)64>128>128
OXA-04 -O-benzyl128>128>128
OXA-05 -O-ethyl>128>128>128
OXA-08 -NH-(4-fluorophenyl)81632
OXA-09 -NH-(cyclohexyl)326464
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Screening

The following diagram illustrates the overall workflow from the synthesis of the compound library to the identification of lead compounds.

G cluster_synthesis Synthesis cluster_screening Screening start This compound synthesis Parallel Synthesis start->synthesis reactants Library of Amines & Alcohols reactants->synthesis purification Purification & Characterization synthesis->purification library Compound Library purification->library primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) library->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, Selectivity) hit_id->secondary_screening lead_id Lead Identification secondary_screening->lead_id G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation api Synthesized API (OXA-XX) api->akt Inhibits api->apoptosis Promotes

References

Application Notes and Protocols for Esterification using 5-Phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1,3-oxazole-4-carbonyl chloride is a reactive acyl chloride derivative of a heterocyclic carboxylic acid. The oxazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily form ester derivatives from this carbonyl chloride allows for the synthesis of a diverse range of compounds for screening in drug discovery programs, development of prodrugs, or for the creation of molecular probes to investigate biological pathways. The high reactivity of the acyl chloride functional group facilitates the esterification of a wide variety of alcohols, including primary, secondary, and phenolic hydroxyl groups, under mild conditions.[1]

Core Application: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylate Esters

The primary application of this compound is the synthesis of its corresponding esters. This is typically achieved through a nucleophilic acyl substitution reaction with an alcohol in the presence of a non-nucleophilic base. The base, commonly triethylamine or pyridine, acts as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the ester.[2] The reaction is generally fast and efficient, proceeding at temperatures ranging from 0 °C to room temperature in an anhydrous aprotic solvent.[2]

Experimental Protocols

General Protocol for Esterification

This protocol describes a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol (e.g., primary, secondary, or phenol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM or THF.

  • Add the this compound solution dropwise to the alcohol solution at 0 °C over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes representative yields for the esterification of this compound with various types of alcohols based on analogous reactions with heterocyclic carbonyl chlorides.

EntryAlcohol SubstrateAlcohol TypeRepresentative Yield (%)
1MethanolPrimary85-95
2EthanolPrimary88-96
3Benzyl AlcoholPrimary90-98
4IsopropanolSecondary75-85
5CyclohexanolSecondary70-80
6tert-ButanolTertiary20-40
7PhenolAromatic65-75

Note: The yields presented are estimates based on general reactivity trends of acyl chlorides with different classes of alcohols. Actual yields may vary depending on the specific reaction conditions and the nature of the alcohol.

Mandatory Visualizations

Experimental Workflow for Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol in Anhydrous Solvent Base Add Base (e.g., Et3N) Alcohol->Base Cooling Cool to 0 °C Base->Cooling Addition Slow Addition of Acyl Chloride Cooling->Addition AcylChloride This compound in Anhydrous Solvent AcylChloride->Addition Stirring Stir at Room Temperature (Monitor by TLC) Quench Quench with NaHCO3 (aq) Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for the synthesis of esters.

Signaling Pathway (Hypothetical Application)

The synthesized esters can be used as tools in drug discovery. For example, if a 5-phenyl-1,3-oxazole-4-carboxylic acid derivative is found to be an inhibitor of a specific enzyme (e.g., a kinase), esterification can be used to create prodrugs with altered cell permeability. The following diagram illustrates a hypothetical signaling pathway where such an inhibitor might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Transcription Inhibitor 5-Phenyl-1,3-oxazole Ester Derivative (Inhibitor) Inhibitor->KinaseB

References

Application Notes and Protocols for the Robinson-Gabriel Synthesis of 5-Phenyl-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-phenyl-1,3-oxazole derivatives via the Robinson-Gabriel synthesis. This classical yet versatile method offers a robust pathway to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.

Introduction

The Robinson-Gabriel synthesis is a powerful acid-catalyzed cyclodehydration reaction of α-acylamino ketones to form oxazoles.[1][2] This method, first reported by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, remains a cornerstone of heterocyclic synthesis due to its reliability and the accessibility of its starting materials.[1] 5-Phenyl-1,3-oxazoles, a key subclass accessible through this method, are prevalent scaffolds in numerous biologically active molecules and functional materials.

General Reaction Scheme

The core transformation of the Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone. The general scheme for the synthesis of 5-phenyl-1,3-oxazole derivatives is depicted below:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant α-Acylamino Ketone (R = Alkyl, Aryl) conditions Dehydrating Agent (e.g., H₂SO₄, POCl₃, PPA) reactant->conditions product 2-Substituted-5-phenyl-1,3-oxazole conditions->product

Figure 1: General scheme of the Robinson-Gabriel synthesis for 5-phenyl-1,3-oxazole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of representative 2-substituted-5-phenyl-1,3-oxazole derivatives are provided below.

Protocol 1: Synthesis of 2,5-Diphenyl-1,3-oxazole

This protocol outlines the synthesis of 2,5-diphenyl-1,3-oxazole from N-(2-oxo-2-phenylethyl)benzamide.

Materials:

  • N-(2-oxo-2-phenylethyl)benzamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Methanol

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, add N-(2-oxo-2-phenylethyl)benzamide (20 g).

  • Carefully add concentrated sulfuric acid (80 g) to the starting material and mix thoroughly.

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic phases and remove the toluene under reduced pressure to yield a yellow solid.

  • Recrystallize the crude product from methanol to obtain pure, white 2,5-diphenyl-1,3-oxazole.

Quantitative Data:

  • Yield: 11.6 g (62.5%)

  • Purity (by HPLC): 99.7%

Protocol 2: Synthesis of 2-Methyl-5-phenyl-1,3-oxazole

This protocol describes a microwave-assisted synthesis of 2-methyl-5-phenyl-1,3-oxazole.

Materials:

  • N-(1-oxo-1-phenylpropan-2-yl)acetamide

  • Burgess Reagent

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-(1-oxo-1-phenylpropan-2-yl)acetamide in tetrahydrofuran in a microwave-safe vessel.

  • Add Burgess reagent to the solution.

  • Subject the reaction mixture to microwave irradiation.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-methyl-5-phenyl-1,3-oxazole.

Quantitative Data:

  • Yield: 100% (as reported in the literature, this may be an idealized yield).

  • Reaction Time: 0.033 hours (2 minutes).

Protocol 3: Synthesis of 2-Benzyl-5-phenyl-1,3-oxazole

This protocol details the synthesis of 2-benzyl-5-phenyl-1,3-oxazole.

Materials:

  • N-(2-oxo-2-phenylethyl)-2-phenylacetamide

  • Dehydrating agent (e.g., concentrated H₂SO₄ or POCl₃)

  • Appropriate solvent (e.g., Dichloromethane or neat)

Procedure:

  • Dissolve or suspend N-(2-oxo-2-phenylethyl)-2-phenylacetamide in the chosen solvent or use neat.

  • Carefully add the dehydrating agent to the reaction mixture.

  • Heat the reaction mixture under reflux or at an elevated temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with ice-water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 5-phenyl-1,3-oxazole derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Substituted-5-phenyl-1,3-oxazoles

R-Group (at C2)Starting MaterialDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
PhenylN-(2-oxo-2-phenylethyl)benzamideH₂SO₄Toluene (ext.)80262.5
MethylN-(1-oxo-1-phenylpropan-2-yl)acetamideBurgess ReagentTHFMicrowave0.033100
BenzylN-(2-oxo-2-phenylethyl)-2-phenylacetamideH₂SO₄ / POCl₃DCM / NeatRefluxVaries-

Table 2: Spectroscopic Data for Synthesized 5-Phenyl-1,3-Oxazole Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2,5-Diphenyl-1,3-oxazole8.06 (d, 2H), 7.66 (d, 2H), 7.36-7.44 (m, 6H), 7.28 (t, 1H)160.8, 145.7, 135.9, 129.1, 129.0, 128.7, 128.3, 127.7, 126.5, 125.4, 123.72924, 1491, 1444, 1134
2-Methyl-5-phenyl-1,3-oxazole7.58 (d, 2H), 7.38 (t, 2H), 7.27 (t, 1H), 2.48 (s, 3H)--
2-Benzyl-5-phenyl-1,3-oxazole8.02 (d, 2H), 7.57 (t, 1H), 7.47 (t, 2H), 7.34 (t, 2H), 7.26-7.30 (m, 4H), 4.30 (s, 2H)188.9, 136.6, 134.5, 133.1, 129.4, 128.7, 128.6, 128.5, 126.9, 45.42920, 1686, 1448, 1337, 1075

Experimental Workflow and Signaling Pathways

The logical workflow for a typical Robinson-Gabriel synthesis experiment is illustrated below.

G start Start reagents Combine α-Acylamino Ketone and Dehydrating Agent start->reagents reaction Heat Reaction Mixture (Monitor by TLC) reagents->reaction workup Quench, Neutralize, and Extract Product reaction->workup purification Purify by Recrystallization or Chromatography workup->purification characterization Characterize Product (NMR, IR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A logical workflow for the Robinson-Gabriel synthesis.

The mechanism of the Robinson-Gabriel synthesis proceeds through a series of well-defined steps initiated by acid catalysis.

G A 1. Protonation of Carbonyl Oxygen B 2. Enolization A->B C 3. Intramolecular Nucleophilic Attack B->C D 4. Proton Transfer C->D E 5. Dehydration D->E F 6. Deprotonation E->F G Final Oxazole Product F->G

Figure 3: Simplified mechanistic pathway of the Robinson-Gabriel synthesis.

References

Application Note & Protocols: Creating Libraries of Bioactive Compounds from 5-Phenyloxazole-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a five-membered heterocyclic ring that serves as a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] Derivatives of the oxazole core are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, among others.[1][2][4][6] The 5-phenyloxazole-4-carbonyl chloride is a highly versatile and reactive building block, ideal for the rapid generation of diverse compound libraries through parallel synthesis.[7][8] Its acyl chloride functionality allows for straightforward nucleophilic acyl substitution reactions with a wide range of nucleophiles, primarily amines and alcohols, to yield corresponding amides and esters.[9][10]

This document provides detailed protocols for the parallel synthesis of 5-phenyloxazole-4-carboxamide and 5-phenyloxazole-4-carboxylate ester libraries. It also presents exemplary data on the biological activities of such compounds and illustrates relevant screening workflows and signaling pathways.

General Synthetic Scheme

The core reaction involves the nucleophilic acyl substitution of 5-phenyloxazole-4-carbonyl chloride with various amines or alcohols. This reaction is typically rapid and high-yielding, making it amenable to high-throughput parallel synthesis formats.[7][8] The general workflow is depicted below.

G General Synthesis Workflow start 5-Phenyloxazole- 4-carbonyl Chloride process Parallel Synthesis (Base, Aprotic Solvent) start->process reagent1 Amine Library (R1R2NH) reagent1->process reagent2 Alcohol Library (R-OH) reagent2->process product1 5-Phenyloxazole- 4-carboxamide Library process->product1 Amidation product2 5-Phenyloxazole- 4-carboxylate Ester Library process->product2 Esterification

Caption: General workflow for library synthesis.

Experimental Protocols

Protocol 1: Parallel Synthesis of a 5-Phenyloxazole-4-carboxamide Library

This protocol describes the synthesis of a diverse library of amides using a 96-well plate format.

Materials:

  • 5-phenyloxazole-4-carbonyl chloride

  • Library of diverse primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[8]

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))[8]

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-phenyloxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM (e.g., 0.2 M).

    • Prepare stock solutions of each amine (1.2 eq) in anhydrous DCM (e.g., 0.24 M) in separate vials.

    • Prepare a stock solution of TEA (2.0 eq) in anhydrous DCM (e.g., 0.4 M).

  • Reaction Setup:

    • Under an inert atmosphere, dispense the desired amine solution into each well of the 96-well reaction block.

    • Add the TEA solution to each well.

    • Cool the reaction block to 0 °C using an ice bath.

    • Add the 5-phenyloxazole-4-carbonyl chloride stock solution to each well. The reaction is often rapid and exothermic.[9]

  • Reaction and Work-up:

    • Seal the reaction block and allow it to warm to room temperature. Stir for 2-4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) using a sample from a representative well.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the product using an organic solvent (e.g., add more DCM).

    • Separate the organic layer. A 96-well liquid-liquid extraction manifold can be used.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Storage:

    • Filter off the drying agent.

    • Concentrate the solvent in each well using a centrifugal evaporator.

    • The crude products can be purified, if necessary, using parallel flash chromatography or preparative HPLC.

    • Characterize the final compounds by LC-MS and NMR. Store the library plate at -20 °C.

G Amide Library Synthesis Workflow cluster_prep 1. Reagent Prep cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Library prep1 Amine Solutions (in 96-well plate) add_base Add Base to Amines prep1->add_base prep2 Base (TEA) Solution prep2->add_base prep3 Acyl Chloride Solution add_acyl Add Acyl Chloride prep3->add_acyl cool Cool to 0 °C add_base->cool cool->add_acyl stir Stir at RT (2-4h) add_acyl->stir quench Quench (aq. NaHCO3) stir->quench extract Liquid-Liquid Extraction quench->extract purify Parallel Purification (e.g., Chromatography) extract->purify final Characterized Amide Library (LC-MS, NMR) purify->final

Caption: Workflow for parallel amide synthesis.

Protocol 2: Parallel Synthesis of a 5-Phenyloxazole-4-carboxylate Ester Library

This protocol is similar to the amide synthesis but uses an alcohol library. The reaction may require slightly different conditions.

Materials:

  • 5-phenyloxazole-4-carbonyl chloride

  • Library of diverse primary and secondary alcohols (e.g., aliphatic alcohols, phenols)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Pyridine or a non-nucleophilic base like TEA

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-phenyloxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

    • Prepare stock solutions of each alcohol (1.1 eq) in anhydrous DCM.

    • Prepare a stock solution of pyridine (1.5 eq) in anhydrous DCM.

  • Reaction Setup:

    • Under an inert atmosphere, dispense the alcohol solutions into the wells of a 96-well reaction block.

    • Add the pyridine solution to each well.

    • Add the 5-phenyloxazole-4-carbonyl chloride solution to each well at room temperature. The reaction is typically very exothermic.[10]

  • Reaction and Work-up:

    • Seal the block and stir at room temperature for 4-8 hours. For less reactive alcohols, gentle heating (40 °C) may be required.

    • Monitor reaction completion via LC-MS.

    • Quench the reaction by adding 1M HCl to each well to neutralize the pyridine.

    • Extract with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification and Storage:

    • Purify the crude esters using parallel flash chromatography.

    • Characterize and store the final library plate as described in Protocol 1.

Biological Activity Data

Libraries derived from the 5-phenyloxazole scaffold have shown potential in various therapeutic areas. The following tables present exemplary quantitative data for representative compounds, illustrating potential structure-activity relationships (SAR).

Table 1: Exemplary Anticancer Activity of 5-Phenyloxazole-4-carboxamide Derivatives Data is presented as the half-maximal inhibitory concentration (IC₅₀) against a human cancer cell line (e.g., A549 lung carcinoma).[1]

Compound IDR-Group (from Amine)IC₅₀ (µM)
OXA-001 Benzyl15.2
OXA-002 4-Chlorobenzyl8.5
OXA-003 Cyclohexyl25.8
OXA-004 Morpholino12.1
OXA-005 Aniline18.9
OXA-006 4-Methoxyaniline9.7

Table 2: Exemplary Anti-inflammatory Activity of 5-Phenyloxazole Derivatives Data is presented as the half-maximal inhibitory concentration (IC₅₀) against the lipoxygenase (LOX) enzyme.[4]

Compound IDDerivative TypeR-GroupIC₅₀ (µM)
OXB-001 Amide2-Thienylmethyl45.3
OXB-002 Amide3,4-Dichlorobenzyl38.6
OXB-003 EsterEthyl62.1
OXB-004 EsterPhenyl51.4
OXB-005 Ester4-Nitrophenyl29.8

Signaling Pathways and Screening

Potential Mechanism of Action: COX Pathway Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Oxazole derivatives have been identified as potential inhibitors of this pathway.[1]

G Inhibition of the COX Pathway aa Arachidonic Acid cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins inflammation Inflammation Pain, Fever pgs->inflammation cox->pgs inhibitor 5-Phenyloxazole Derivatives inhibitor->cox Inhibition G High-Throughput Screening Workflow library Synthesized Compound Library primary Primary HTS Assay (e.g., Enzyme Inhibition) library->primary data_analysis Data Analysis (Z', S/N, % Inhibition) primary->data_analysis dose Dose-Response Assay ic50 IC50 / EC50 Determination dose->ic50 secondary Secondary / Orthogonal Assays (e.g., Cell-Based) sar Structure-Activity Relationship (SAR) secondary->sar hits Identify 'Hits' data_analysis->hits ic50->secondary leads Hit-to-Lead Optimization sar->leads hits->dose

References

Application Notes and Protocols: 5-Phenyl-1,3-oxazole-4-carbonyl chloride in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Phenyl-1,3-oxazole-4-carbonyl chloride as a key intermediate in the synthesis of novel anticancer agents. The document details synthetic protocols, biological evaluation methodologies, and data on the anticancer activity of derived compounds, with a focus on their potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of biological activity. This compound is a valuable starting material for the synthesis of a library of N-substituted-5-phenyl-1,3-oxazole-4-carboxamides. These derivatives have shown promise as potent cytotoxic agents against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Synthesis of 5-Phenyl-1,3-oxazole-4-carboxamide Derivatives

A general and efficient method for the synthesis of N-substituted-5-phenyl-1,3-oxazole-4-carboxamides involves the reaction of this compound with a variety of primary and secondary amines.

Experimental Protocol: General Synthesis of N-substituted-5-phenyl-1,3-oxazole-4-carboxamides
  • Reaction Setup: To a solution of the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired N-substituted-5-phenyl-1,3-oxazole-4-carboxamide.

Diagram of Synthetic Workflow

G start This compound + Amine step1 Reaction in Anhydrous Solvent with Base (e.g., DCM, TEA) start->step1 step2 Reaction Monitoring by TLC step1->step2 step3 Aqueous Work-up and Extraction step2->step3 step4 Purification (Column Chromatography or Recrystallization) step3->step4 end_node N-substituted-5-phenyl-1,3-oxazole-4-carboxamide step4->end_node

Caption: General workflow for the synthesis of N-substituted-5-phenyl-1,3-oxazole-4-carboxamides.

In Vitro Anticancer Activity

The synthesized 5-phenyl-1,3-oxazole-4-carboxamide derivatives can be evaluated for their cytotoxic effects against a panel of human cancer cell lines using various cell viability assays.

Data Presentation: Anticancer Activity of 5-Phenyl-1,3-oxazole Derivatives

The following tables summarize the in vitro anticancer activity of representative 5-phenyl-1,3-oxazole derivatives from the literature.

Table 1: Growth Inhibition (GI50) of Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (Compound 15) [1][2]

Cancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEM< 1.01.582.51
MOLT-4< 1.01.261.99
SR< 1.01.001.58
Colon Cancer
COLO 205< 1.01.993.16
Melanoma
MALME-3M< 1.01.582.51
Renal Cancer
ACHN< 1.02.513.98
Average 5.37 12.9 36.0

Table 2: Anticancer Activity of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 4s)

Cancer Cell LineGrowth Percent (%) at 10 µM
Melanoma
MDA-MB-43515.43
Leukemia
K-56218.22
Breast Cancer
T-47D34.27
Colon Cancer
HCT-1539.77
Mean Growth Percent 62.61

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] Several oxazole-based compounds have been identified as inhibitors of this pathway, making it a plausible target for the anticancer activity of 5-phenyl-1,3-oxazole-4-carboxamide derivatives.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Phenyl-1,3-oxazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 5-phenyl-1,3-oxazole derivative.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

PI3K Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on PI3K enzyme activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate (e.g., PIP2).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the PI3K activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

This protocol analyzes the effect of the compounds on the cell cycle distribution of cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells after compound treatment.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Diagram of Apoptosis Assay Workflow

G start Cancer Cells + Test Compound step1 Incubation (24-48h) start->step1 step2 Cell Harvesting step1->step2 step3 Staining with Annexin V-FITC and PI step2->step3 step4 Flow Cytometry Analysis step3->step4 end_node Quantification of Apoptotic and Necrotic Cells step4->end_node

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of novel anticancer agents. The resulting N-substituted-5-phenyl-1,3-oxazole-4-carboxamide derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of these promising compounds. Further investigation into their mechanism of action, particularly their potential to inhibit the PI3K/Akt/mTOR signaling pathway, is warranted to advance their development as effective cancer therapeutics.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Phenyl-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 5-phenyl-1,3-oxazole and its derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.

The 5-phenyl-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The protocols outlined below are based on the robust and efficient van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3]

Introduction

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom, which is present in a wide array of natural products and pharmacologically active molecules.[1][2] Derivatives of 5-phenyl-1,3-oxazole are of particular interest due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Microwave-assisted synthesis has emerged as a powerful tool for accelerating the discovery and development of such compounds.[4] The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a significant rate enhancement for the cycloaddition reaction.[5][6]

Data Presentation: Synthesis of 5-Substituted Oxazole Derivatives

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 5-phenyl-1,3-oxazole derivatives. The synthesis involves the reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium phosphate (K₃PO₄) as a base and isopropanol (IPA) as the solvent.[5][6]

EntryAldehyde ReactantProductReaction Time (min)Microwave Power (W)Temperature (°C)Yield (%)
1Benzaldehyde5-Phenyl oxazole83506596
24-Methylbenzaldehyde5-(p-Tolyl) oxazole83506594
34-Methoxybenzaldehyde5-(4-Methoxyphenyl) oxazole83506595
44-Chlorobenzaldehyde5-(4-Chlorophenyl) oxazole83506592

Data extracted from a study by Mukku et al. (2020)[5][6]

Experimental Protocols

The following protocols provide a detailed methodology for the microwave-assisted synthesis of 5-phenyl-1,3-oxazole and its derivatives.

Materials:

  • Substituted aryl aldehyde (e.g., Benzaldehyde)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor (e.g., CATA R model)[5][6]

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate

  • n-Hexane

  • Water

  • Brine solution

Protocol 1: Synthesis of 5-Phenyl Oxazole

This protocol details the synthesis of 5-phenyl oxazole from benzaldehyde and TosMIC.

  • Reaction Setup: In a 50 mL round-bottom flask, add benzaldehyde (1.18 mmol, 1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

  • Addition of Base: To the same flask, add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv).

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate at 65 °C with a power of 350 W for 8 minutes.[5][6]

  • Reaction Monitoring: Monitor the completion of the reaction by TLC using a 20% ethyl acetate in n-hexane solvent system. The Rf value for 5-phenyl oxazole is approximately 0.3.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Remove the isopropanol under reduced pressure. Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Washing: Wash the organic layer with water (5 mL) and then with brine (5 mL).

  • Purification: The crude product can be further purified by washing with ice-cooled ether (15 mL) and hexane (10 mL) to yield the pure 5-phenyl oxazole.[5]

Protocol 2: Gram-Scale Synthesis of 5-Phenyl Oxazole

This protocol demonstrates the scalability of the microwave-assisted synthesis.

  • Reaction Setup: In a suitable reaction vessel, combine benzaldehyde (10 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC) (10 mmol).

  • Microwave Irradiation: Irradiate the mixture under microwave conditions at 65 °C and 350 W for 8 minutes.[6]

  • Isolation: Following the reaction, the product can be isolated to yield approximately 1.4 g (96% yield) of 5-phenyl oxazole.[5][6]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 5-phenyl-1,3-oxazole derivatives.

G cluster_0 Reaction Preparation cluster_1 Microwave Synthesis cluster_2 Work-up and Purification Reactants 1. Combine Aldehyde, TosMIC, and IPA Base 2. Add K₃PO₄ Reactants->Base Microwave 3. Irradiate in Microwave Reactor Base->Microwave Cooling 4. Cool to Room Temperature Microwave->Cooling Solvent_Removal 5. Remove IPA Cooling->Solvent_Removal Extraction 6. Extract with Ethyl Acetate Solvent_Removal->Extraction Washing 7. Wash with Water and Brine Extraction->Washing Purification 8. Purify Product Washing->Purification Product Final Product: 5-Phenyl-1,3-Oxazole Derivative Purification->Product

Caption: Workflow for microwave-assisted synthesis of 5-phenyl-1,3-oxazole derivatives.

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the one-pot [3+2] cycloaddition reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Aldehyde + TosMIC B Intermediate Oxazoline A->B K₃PO₄ (2 equiv) IPA, Microwave C 5-Substituted Oxazole B->C Elimination of p-toluenesulfinic acid

References

Application Notes: The Pivotal Role of 2-Chloro-5-chloromethylpyridine (CCMP) in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine derivatives are fundamental building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Their versatile chemical nature allows for the creation of diverse molecular structures with significant biological activity.[3][4] Among these, 2-chloro-5-chloromethylpyridine (CCMP) has emerged as a critical chemical intermediate, particularly in the production of neonicotinoid insecticides, a class of systemic insecticides that act on the central nervous system of insects.[5][6] This document provides detailed application notes and protocols for the use of CCMP in the synthesis of Imidacloprid, one of the most widely used insecticides globally.[6][7]

CCMP as a Key Intermediate for Imidacloprid Synthesis

Imidacloprid's chemical structure features a chloropyridinyl methyl group, which is directly contributed by the CCMP molecule. The synthesis of Imidacloprid typically involves the condensation of CCMP with N-nitro-imidazolidin-2-imine (NII).[5] This reaction is a cornerstone of neonicotinoid chemistry and highlights the importance of CCMP as a high-value intermediate.[6] The purity and reactivity of CCMP are crucial factors that influence the yield and quality of the final Imidacloprid product.

Logical Relationship: From Intermediate to Final Product

The following diagram illustrates the central role of CCMP in the synthesis of Imidacloprid.

G CCMP 2-Chloro-5-chloromethylpyridine (CCMP) (Key Intermediate) Imidacloprid Imidacloprid (Final Agrochemical Product) CCMP->Imidacloprid NII N-nitro-imidazolidin-2-imine (NII) NII->Imidacloprid

Core components for Imidacloprid synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with a typical laboratory-scale synthesis of Imidacloprid from CCMP.[5]

Table 1: Reagents and Materials for Imidacloprid Synthesis [5]

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-chloro-5-(chloromethyl)pyridine (CCMP)162.011.62 g10
N-nitro-imidazolidin-2-imine (NII)130.101.30 g10
Potassium Carbonate (K₂CO₃)138.212.76 g20
Acetonitrile (CH₃CN)41.0550 mL-

Table 2: Synthesis and Purification Performance [5]

ParameterValue
Reaction Time8 hours
Reaction Temperature80 °C
Crude Product Yield~85%
Final Purity (after Recrystallization)>98%
Melting Point143-145 °C

Experimental Protocols

Synthesis of Imidacloprid

This protocol describes the synthesis of Imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).[5]

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Buchner funnel.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

Experimental Workflow: Imidacloprid Synthesis

The following diagram outlines the key steps in the synthesis of Imidacloprid.

G A Combine Reactants: CCMP, NII, K₂CO₃ in Acetonitrile B Stir at Room Temperature (15 min) A->B C Reflux at 80°C (8 hours) B->C D Cool to Room Temperature C->D E Filter to Remove Salts D->E F Concentrate Filtrate (Rotary Evaporator) E->F G Obtain Crude Imidacloprid F->G

Workflow for the synthesis of Imidacloprid.
Purification of Imidacloprid by Recrystallization

This protocol details the purification of the crude Imidacloprid product.[5]

Materials and Equipment:

  • 100 mL Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Transfer the crude Imidacloprid product to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio), to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified Imidacloprid crystals in a vacuum oven.

Signaling Pathway (Mechanism of Action)

While not a signaling pathway in the biological sense, the following diagram illustrates the chemical transformation pathway from the key intermediate to the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Product Imidacloprid CCMP->Product NII N-nitro-imidazolidin-2-imine (NII) NII->Product Solvent Acetonitrile Solvent->Product Base K₂CO₃ Base->Product Temperature 80°C Temperature->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-phenyl-1,3-oxazole-4-carbonyl chloride synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

  • Potential Cause 1: Incomplete conversion of the starting material, 5-phenyl-1,3-oxazole-4-carboxylic acid.

    • Solution: The conversion of a carboxylic acid to an acyl chloride is a crucial step. Ensure that the reaction goes to completion by:

      • Using a sufficient excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride or oxalyl chloride).

      • Optimizing the reaction temperature. For thionyl chloride, refluxing is often necessary. With oxalyl chloride and a catalytic amount of DMF, the reaction can often proceed at room temperature.

      • Extending the reaction time. Monitor the reaction progress by taking small aliquots, quenching with an alcohol (e.g., methanol) to form the stable methyl ester, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.[1]

  • Potential Cause 2: Degradation of the product.

    • Solution: Acyl chlorides are highly reactive and susceptible to hydrolysis.[1]

      • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Use anhydrous solvents.

      • Avoid aqueous work-ups if possible. If a work-up is necessary, use anhydrous conditions.

  • Potential Cause 3: Impure starting material.

    • Solution: The purity of 5-phenyl-1,3-oxazole-4-carboxylic acid is critical.

      • Recrystallize the starting material if necessary.

      • Confirm the purity of the starting material by melting point determination and spectroscopic methods (NMR, IR).

Issue 2: Formation of Side Products

  • Potential Cause 1: Reaction with the oxazole ring.

    • Solution: The oxazole ring can be sensitive to harsh reaction conditions.

      • Consider using a milder chlorinating agent. Oxalyl chloride with a catalytic amount of DMF is generally milder than thionyl chloride.

      • Maintain careful temperature control throughout the reaction.

  • Potential Cause 2: Dimerization or polymerization.

    • Solution: These side reactions can occur at high concentrations or temperatures.

      • Ensure adequate stirring to prevent localized overheating.

      • Consider a more dilute reaction mixture.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Hydrolysis of the acyl chloride during work-up and purification.

    • Solution: As acyl chlorides are moisture-sensitive, purification can be challenging.

      • It is often preferable to use the crude acyl chloride directly in the next step without purification.[2]

      • If purification is necessary, consider distillation under reduced pressure. Ensure the distillation apparatus is thoroughly dried.

      • To confirm the formation of the acyl chloride without isolating it, a small sample can be quenched with an anhydrous alcohol (like methanol or ethanol) and the resulting ester can be analyzed by TLC, GC-MS, or LC-MS.[1][2]

  • Potential Cause 2: Co-distillation with excess chlorinating agent.

    • Solution:

      • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. For thionyl chloride, which has a higher boiling point, co-evaporation with an inert, high-boiling solvent like toluene can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended chlorinating agent for the synthesis of this compound?

A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used. Thionyl chloride is less expensive and often used for larger-scale syntheses. However, reactions may require heating (reflux). Oxalyl chloride, typically with a catalytic amount of N,N-dimethylformamide (DMF), is often more effective under milder conditions (room temperature) and can provide higher yields with fewer side products, making it a good choice for sensitive substrates.

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, consider the following:

  • Reagent Purity: Use high-purity, anhydrous starting materials and solvents.

  • Reaction Conditions: Optimize the reaction temperature and time. For thionyl chloride, ensure the reaction is heated to reflux for a sufficient period. For oxalyl chloride/DMF, ensure the reaction is stirred until gas evolution ceases.

  • Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).

  • Moisture Control: Conduct the reaction under a dry, inert atmosphere.

Q3: How do I monitor the progress of the reaction?

A3: Direct analysis of the acyl chloride by TLC can be unreliable due to its rapid hydrolysis on the silica plate.[1] A more reliable method is to take a small aliquot of the reaction mixture, quench it with an anhydrous alcohol (e.g., methanol), and then analyze the resulting stable methyl ester by TLC or LC-MS to track the disappearance of the starting carboxylic acid.[1]

Q4: Is it necessary to purify the this compound?

A4: In many cases, it is not necessary to purify the acyl chloride. After removing the excess chlorinating agent and solvent, the crude product is often of sufficient purity to be used directly in the subsequent reaction step.[2] This avoids potential decomposition during purification.

Q5: What are the safety precautions for working with chlorinating agents like thionyl chloride and oxalyl chloride?

A5: Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry to prevent vigorous reactions.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Reaction Conditions Typically reflux temperature, can be run neat or in a high-boiling solvent.Often at room temperature in a solvent like DCM or THF.
Catalyst Not always necessary.Catalytic DMF is commonly used to accelerate the reaction.
Reactivity Highly reactive, may cause side reactions with sensitive functional groups.Generally milder and more selective.
Work-up Excess reagent removed by distillation or co-evaporation with a high-boiling solvent.Excess reagent and solvent are easily removed by evaporation.
Cost Less expensive.More expensive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (Precursor to Starting Material)

  • Reaction: A general method for the synthesis of similar oxazole esters involves the reaction of an appropriate precursor with a suitable cyclizing agent. For instance, ethyl isocyanoacetate can be reacted with a formic acid equivalent in the presence of a base.

  • Note: Specific conditions for the 5-phenyl substituted version would need to be optimized based on general procedures for oxazole synthesis.

Protocol 2: Hydrolysis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate to 5-phenyl-1,3-oxazole-4-carboxylic Acid

This protocol is adapted from a general procedure for the hydrolysis of a similar oxazole ester.[3]

  • To a solution of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1 equivalent) in a 2:3:1 mixture of THF/MeOH/H₂O, add LiOH·H₂O (1.5 equivalents).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the volatile solvents under reduced pressure.

  • Acidify the residue with 1N hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the carboxylic acid.

Protocol 3: Synthesis of this compound

This is a general procedure and should be adapted and optimized for the specific substrate.

  • Using Thionyl Chloride:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-phenyl-1,3-oxazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., toluene or dichloromethane).

    • Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by quenching an aliquot with methanol and analyzing via TLC/LC-MS.

    • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove residual thionyl chloride.[2]

    • The resulting crude this compound can be used directly in the next step.

  • Using Oxalyl Chloride/DMF:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-phenyl-1,3-oxazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C or room temperature. Gas evolution (CO, CO₂) will be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of Starting Material cluster_1 Acyl Chloride Formation Ethyl_5_phenyl_1_3_oxazole_4_carboxylate Ethyl 5-phenyl-1,3- oxazole-4-carboxylate 5_phenyl_1_3_oxazole_4_carboxylic_acid 5-phenyl-1,3-oxazole- 4-carboxylic acid Ethyl_5_phenyl_1_3_oxazole_4_carboxylate->5_phenyl_1_3_oxazole_4_carboxylic_acid Hydrolysis (e.g., LiOH, H2O/THF/MeOH) 5_phenyl_1_3_oxazole_4_carbonyl_chloride 5-phenyl-1,3-oxazole- 4-carbonyl chloride 5_phenyl_1_3_oxazole_4_carboxylic_acid->5_phenyl_1_3_oxazole_4_carbonyl_chloride Chlorination (SOCl2 or (COCl)2/DMF)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of Acyl Chloride check_conversion Check for complete conversion of starting carboxylic acid start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No check_degradation Suspect product degradation? check_conversion->check_degradation Yes optimize_conditions Increase reaction time/temperature Use excess chlorinating agent incomplete_conversion->optimize_conditions success Improved Yield optimize_conditions->success degradation Product Degradation check_degradation->degradation Yes check_purity Check purity of starting material check_degradation->check_purity No ensure_anhydrous Use anhydrous solvents/reagents Work under inert atmosphere degradation->ensure_anhydrous ensure_anhydrous->success impure_start Impure Starting Material check_purity->impure_start No check_purity->success Yes recrystallize Recrystallize starting carboxylic acid impure_start->recrystallize recrystallize->success

Caption: Troubleshooting workflow for low yield in acyl chloride synthesis.

References

Purification techniques for crude 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-phenyl-1,3-oxazole-4-carbonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Q1: After reacting my 5-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride, my crude product is a dark, oily residue. What could be the problem and how do I fix it?

A1: A dark, oily residue suggests the presence of impurities and residual thionyl chloride. The high temperature used for removing excess thionyl chloride by distillation can sometimes lead to decomposition, resulting in a discolored product.

Recommended Solution:

  • Removal of Excess Thionyl Chloride: Instead of high-temperature distillation, try azeotropic distillation. After the reaction, add dry toluene to the cooled mixture and distill under reduced pressure. The toluene forms a lower-boiling azeotrope with thionyl chloride, allowing for its removal at a lower temperature. This process can be repeated 2-3 times to ensure complete removal.[1]

  • Purification: The resulting crude product can then be purified by recrystallization or column chromatography.

Q2: My final product has a sharp, pungent odor. What is this and how can I remove it?

A2: A sharp, pungent odor is a strong indicator of residual thionyl chloride.[1] Its presence can interfere with subsequent reactions and affect the purity of your product.

Recommended Solution:

  • Azeotropic Distillation: As mentioned in Q1, co-distillation with an inert solvent like toluene is an effective method for removing trace amounts of thionyl chloride.[1]

  • Vacuum: Applying a high vacuum (1.0 mmHg) to the crude product at room temperature for an extended period (e.g., 1.5 hours) can also help remove volatile impurities like thionyl chloride.[2]

  • Confirmation of Removal: The absence of the odor is a good initial sign. For sensitive applications, analytical techniques such as FTIR spectroscopy can be used to confirm the complete removal of thionyl chloride.[1]

Q3: During purification by recrystallization, my product oiled out instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is not soluble enough in the hot solvent or is too soluble in the cold solvent, or when the cooling rate is too fast. The melting point of this compound is reported to be 74 °C.[3]

Recommended Solutions:

  • Solvent Selection: Ensure you are using a suitable solvent system. For acyl chlorides, non-polar solvents like hexanes, or a mixture of a slightly more polar solvent and a non-polar solvent (e.g., toluene-petroleum ether), are often effective.[4]

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of this compound.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity and identifying impurities. A reverse-phase column can be used with a suitable mobile phase to separate the product from any non-polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value (74 °C) is a good indicator of high purity.[3] A broad melting range suggests the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • 5-Phenyl-1,3-oxazole-4-carboxylic acid: The unreacted starting material.

  • Residual Thionyl Chloride (SOCl2): Excess reagent from the chlorination step.[1]

  • Hydrolyzed Product: The acyl chloride can hydrolyze back to the carboxylic acid if exposed to moisture.

  • Side-products from Synthesis: Depending on the synthetic route to the starting carboxylic acid, other related oxazole derivatives could be present.

Q2: What is a reliable method for purifying solid this compound?

A2: Recrystallization is a highly effective method for purifying solid acyl chlorides. Given its melting point of 74°C, a suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of toluene and petroleum ether is a good starting point.[4]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be used for purification. However, it is crucial to use an anhydrous solvent system and perform the chromatography quickly to minimize hydrolysis of the acyl chloride on the silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is often suitable.[4][5]

Q4: How should I store the purified this compound?

A4: Acyl chlorides are sensitive to moisture. The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry, cool place to prevent hydrolysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Dissolution: In a dry flask, dissolve the crude this compound in a minimum amount of hot toluene.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, dry petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline and requires careful execution to prevent product degradation.

  • Column Packing: Pack a silica gel column using a non-polar solvent system, such as hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Purification MethodTypical SolventsExpected PurityKey Considerations
Recrystallization Toluene, Hexanes, Petroleum Ether>98%Slow cooling is crucial for good crystal formation. The compound has a melting point of 74 °C.[3]
Distillation N/A (neat)>95%Requires vacuum and careful temperature control to avoid decomposition. Boiling point is 357.2 °C at 760 mmHg.[3]
Column Chromatography Hexanes/Ethyl Acetate>99%Requires anhydrous conditions and should be performed quickly to avoid hydrolysis on the silica gel.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Solid distillation Vacuum Distillation start->distillation Liquid/Low MP Solid chromatography Column Chromatography start->chromatography Difficult to Crystallize analysis Purity Check (HPLC, NMR, MP) recrystallization->analysis distillation->analysis chromatography->analysis product Pure Product analysis->product

Caption: Purification workflow for crude this compound.

TroubleshootingGuide issue Problem Encountered oily_product Crude product is a dark oil issue->oily_product pungent_odor Product has a sharp, pungent odor issue->pungent_odor oiling_out Product oils out during recrystallization issue->oiling_out cause1 Residual SOCl2 / Decomposition oily_product->cause1 cause2 Residual SOCl2 pungent_odor->cause2 cause3 Improper solvent or cooling oiling_out->cause3 solution1 Azeotropic distillation with toluene cause1->solution1 solution2 Azeotropic distillation / High vacuum cause2->solution2 solution3 Change solvent / Slow cooling / Scratch / Seed cause3->solution3

Caption: Troubleshooting common issues in purification.

References

Stability and degradation pathways of 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-phenyl-1,3-oxazole-4-carbonyl chloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.

Issue Possible Cause Recommended Solution
"Fuming" or release of a pungent odor upon opening the container. Reaction with atmospheric moisture.This is a common observation with reactive acyl chlorides.[1] Immediately handle the compound in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Ensure all glassware and solvents are scrupulously dried before use.
Decreased reactivity or poor yield in acylation reactions. Partial or complete hydrolysis of the carbonyl chloride to the less reactive carboxylic acid.Confirm the purity of the starting material. If hydrolysis is suspected, the material may need to be repurified or a fresh batch used. Store the compound under strictly anhydrous conditions.[2] Consider using a desiccant in the storage container.[2]
Presence of an unexpected solid precipitate in the reaction mixture. The precipitate could be the corresponding carboxylic acid (5-phenyl-1,3-oxazole-4-carboxylic acid), which is a solid and a primary degradation product.[3]Isolate and characterize the precipitate (e.g., by melting point, NMR, or IR spectroscopy) to confirm its identity. To avoid this, ensure all reaction components and the reaction setup are free of water.
Discoloration of the compound (e.g., turning yellow or brown). Thermal decomposition or presence of impurities.Store the compound at recommended low temperatures (e.g., 2-8°C) and protect it from light.[4] If thermal decomposition is suspected from exposure to high temperatures, the material should be discarded.
Inconsistent analytical results (e.g., variable purity by HPLC or NMR). Ongoing degradation of the sample during analysis.Prepare samples for analysis immediately before measurement. If derivatization is necessary for analysis (e.g., for HPLC), perform it quickly and under anhydrous conditions.[5] For TLC analysis, ensure plates are activated (dried) and use anhydrous mobile phases to prevent hydrolysis on the plate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is hydrolysis, where the carbonyl chloride group reacts with water to form 5-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid.[7][8] This reaction is typically rapid and can be initiated by even trace amounts of moisture from the atmosphere or wet solvents.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] It should be kept in a cool, dry place, with refrigeration (2-8°C) being recommended.[4][10] Avoid exposure to moisture and high temperatures to prevent hydrolysis and thermal decomposition.[9] For long-term storage, consider sealing the container with paraffin film and storing it inside a desiccator.

Q3: What are the expected impurities in a sample of this compound?

A3: The most common impurity is the corresponding carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid, formed via hydrolysis.[11] Residual starting materials from its synthesis, such as thionyl chloride and the parent carboxylic acid, may also be present.[3]

Q4: Can I handle this compound on the open bench?

A4: No. Due to its reactivity with atmospheric moisture and the release of corrosive hydrogen chloride gas upon hydrolysis, all handling of this compound should be conducted in a certified chemical fume hood.[9][12]

Q5: Is there any quantitative data on the stability of this compound?

Quantitative Stability Data (Analog Compound)

The following table summarizes the hydrolysis data for benzoyl chloride, a structurally related compound, to provide an indication of the expected reactivity of this compound.

Compound Condition Half-life (t½) Rate Constant (k)
Benzoyl ChlorideWater at 25°C~16 seconds4.2 x 10⁻² s⁻¹
Benzoyl ChloridepH-based measurement at ~25°C< 0.25 minutes> 2.77 min⁻¹

Disclaimer: This data is for a structurally similar compound and should be used as an estimate of the reactivity of this compound.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

Objective: To monitor the rate of hydrolysis of this compound to 5-phenyl-1,3-oxazole-4-carboxylic acid under controlled conditions.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable inert solvent)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • pH indicator (e.g., phenolphthalein) or a pH meter

  • Anhydrous glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of this compound in anhydrous acetonitrile.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of a mixture of acetonitrile and water (e.g., 9:1 v/v). Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of Reaction: At time zero (t=0), inject a small, known volume of the this compound stock solution into the stirred solvent mixture.

  • Monitoring by Titration:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold anhydrous acetone.

    • Titrate the generated hydrochloric acid and the parent carboxylic acid with the standardized sodium hydroxide solution using a suitable indicator or a pH meter to determine the endpoint.[14]

  • Data Analysis:

    • Calculate the concentration of the degraded product at each time point.

    • Plot the concentration of the remaining this compound versus time.

    • Determine the rate constant and half-life of the hydrolysis reaction from the plotted data.

Alternative Monitoring Technique:

  • HPLC Analysis: At each time point, quench the reaction aliquot and dilute it with a suitable mobile phase. Analyze the sample by HPLC to determine the concentration of both the starting material and the carboxylic acid product. A calibration curve for both compounds will be required for accurate quantification.[5]

Visualizations

A 5-Phenyl-1,3-oxazole-4-carbonyl chloride B Water (H2O) C 5-Phenyl-1,3-oxazole-4-carboxylic acid A->C Hydrolysis A->C B->C D Hydrochloric acid (HCl)

Caption: Primary degradation pathway of this compound.

A Prepare stock solution of This compound in anhydrous solvent C Initiate reaction by adding stock solution (t=0) A->C B Equilibrate aqueous solvent mixture at constant temperature B->C D Withdraw aliquots at specific time intervals C->D E Quench reaction in aliquot D->E F Analyze aliquot by titration or HPLC to determine concentration E->F G Plot concentration vs. time and calculate rate constant/half-life F->G

Caption: Experimental workflow for assessing hydrolytic stability.

References

Common side reactions and byproducts in 5-phenyl-1,3-oxazole-4-carbonyl chloride chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-phenyl-1,3-oxazole-4-carbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a reactive chemical intermediate. It belongs to the class of acyl chlorides and heterocycles. Its primary use is as a building block in organic synthesis, particularly for introducing the 5-phenyl-1,3-oxazole-4-carbonyl moiety into a target molecule. This is often achieved through acylation reactions with various nucleophiles like amines and alcohols to form amides and esters, respectively. These resulting compounds can be of interest in pharmaceutical and materials science research.

Q2: How is this compound synthesized?

The most common method for synthesizing this compound is by the chlorination of its corresponding carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is prevalent and results in the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Troubleshooting Guides

Synthesis of this compound

Q3: During the synthesis of this compound from the corresponding carboxylic acid using thionyl chloride, I observe vigorous gas evolution and the reaction mixture turns dark. Is this normal?

Yes, the vigorous evolution of gas is expected. The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[1] The reaction should always be performed in a well-ventilated fume hood. A slight color change is common, but a significant darkening to a black or tar-like consistency may indicate decomposition.

Potential Causes for Excessive Darkening:

  • High Temperature: The reaction can be exothermic. Overheating can lead to the decomposition of the starting material or the product.

  • Impurities in the Starting Material: Impurities in the 5-phenyl-1,3-oxazole-4-carboxylic acid can lead to side reactions and discoloration.

  • Excess Reagent or Prolonged Reaction Time: Using a large excess of thionyl chloride or heating for an extended period can sometimes cause degradation.

Troubleshooting Steps:

  • Control the Temperature: Perform the reaction at a controlled temperature, often starting at room temperature and then gently refluxing if necessary.

  • Ensure Purity of Starting Material: Use pure 5-phenyl-1,3-oxazole-4-carboxylic acid. If necessary, recrystallize it before use.

  • Use an Inert Solvent: While the reaction can sometimes be run neat, using an inert solvent like dichloromethane or chloroform can help to control the reaction temperature and prevent localized overheating.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product to avoid unnecessarily long reaction times.

Q4: After the synthesis, my crude this compound is difficult to purify. What are the likely impurities and how can I remove them?

The primary impurities are residual thionyl chloride and the starting carboxylic acid.

Troubleshooting Purification:

  • Removal of Excess Thionyl Chloride: Thionyl chloride is volatile and can often be removed by evaporation under reduced pressure (rotary evaporation). Co-evaporation with an inert, high-boiling solvent like toluene can also be effective.

  • Removal of Unreacted Carboxylic Acid: If the product is a solid, recrystallization from a suitable non-protic solvent can be effective. For liquid products, distillation under high vacuum may be possible, but care must be taken to avoid thermal decomposition. Column chromatography on silica gel can also be used, but the acyl chloride is highly reactive and may hydrolyze on the silica. It is crucial to use dry solvents and pack the column quickly.

Reactions Using this compound (Acylation Reactions)

Q5: I am trying to react this compound with a primary amine to form an amide, but I am getting a low yield and multiple spots on my TLC plate. What could be the issue?

Low yields and multiple products in acylation reactions with amines can be caused by several factors.

Common Side Reactions and Byproducts:

  • Hydrolysis of the Acyl Chloride: The most common side reaction is the hydrolysis of the acyl chloride back to 5-phenyl-1,3-oxazole-4-carboxylic acid due to the presence of moisture in the reaction solvent, reagents, or glassware. The resulting carboxylic acid will not react with the amine under these conditions and will be an impurity.

  • Formation of a Carboxylate Salt: The hydrogen chloride (HCl) generated during the acylation reaction can react with the amine nucleophile to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, thus reducing the yield.

  • Diacylation: If the amine has other nucleophilic sites, or under certain conditions, a second molecule of the acyl chloride could potentially react.

  • Oxazole Ring Opening: The oxazole ring can be susceptible to nucleophilic attack, especially under harsh conditions or with very strong nucleophiles, which could lead to ring-opened byproducts. The C2 position of the oxazole ring is particularly susceptible to deprotonation by strong bases, which can lead to ring cleavage.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents, freshly distilled amines, and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.

  • Use a Base: To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine or pyridine should be added to the reaction mixture. Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are used.

  • Control Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help to control the reaction rate and minimize side reactions.

  • Order of Addition: It is often best to add the acyl chloride solution dropwise to a solution of the amine and the base to maintain a low concentration of the highly reactive acyl chloride.

Q6: My acylation reaction with an alcohol to form an ester is very slow and does not go to completion. What can I do to improve the reaction?

Esterification reactions with acyl chlorides are generally faster than with carboxylic acids, but can still be slow with less reactive (e.g., sterically hindered) alcohols.

Troubleshooting Steps:

  • Use a Catalyst: While not always necessary, a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

  • Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of the potential for side reactions at higher temperatures.

  • Use a Base: Similar to reactions with amines, a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine should be used to scavenge the HCl produced.

  • Increase Reaction Time: Some reactions may simply require a longer time to reach completion. Monitor the reaction by TLC to determine the optimal reaction time.

Data Presentation

Table 1: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids and their Byproducts

Chlorinating ReagentFormulaByproductsRemarks
Thionyl ChlorideSOCl₂SO₂, HClGaseous byproducts are easily removed.[1]
Oxalyl Chloride(COCl)₂CO, CO₂, HClGaseous byproducts. Often used with a catalytic amount of DMF.
Phosphorus PentachloridePCl₅POCl₃, HClPOCl₃ is a high-boiling liquid that needs to be separated.
Phosphorus TrichloridePCl₃H₃PO₃Phosphorous acid is a solid that needs to be filtered off.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 5-phenyl-1,3-oxazole-4-carboxylic acid.

  • Reaction: Add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an inert solvent such as dichloromethane or toluene.

  • Heating: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by the cessation of gas evolution and by TLC analysis (quenching a small aliquot with methanol to form the methyl ester and comparing it to the starting carboxylic acid).

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene to ensure all volatile byproducts are removed.

  • Purification: The crude this compound can be used directly in the next step or purified by recrystallization from a non-protic solvent or by high-vacuum distillation if it is a liquid.

Protocol 2: General Procedure for the Acylation of an Amine with this compound

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane, THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent to the stirred amine solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude amide. The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_and_Side_Reactions CarboxylicAcid 5-Phenyl-1,3-oxazole- 4-carboxylic Acid AcylChloride 5-Phenyl-1,3-oxazole- 4-carbonyl Chloride CarboxylicAcid->AcylChloride + SOCl2 - SO2, - HCl Amide Desired Amide Product AcylChloride->Amide + Amine Ester Desired Ester Product AcylChloride->Ester + Alcohol HydrolysisProduct Hydrolysis Byproduct (Carboxylic Acid) AcylChloride->HydrolysisProduct + Water (Moisture) Amine Amine (R-NH2) SaltByproduct Ammonium Salt Byproduct (R-NH3+ Cl-) Amine->SaltByproduct + HCl (from acylation) Alcohol Alcohol (R-OH) Water Water (H2O)

Caption: Reaction scheme of synthesis and common side reactions.

Troubleshooting_Acylation Start Low Yield / Multiple Products in Acylation Reaction CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckBase Is a Base Used? Start->CheckBase CheckTemp Check Reaction Temperature Start->CheckTemp CheckMoisture->Start No Anhydrous Use Anhydrous Solvents/Reagents and Inert Atmosphere CheckMoisture->Anhydrous Yes CheckBase->Start Yes AddBase Add a Non-Nucleophilic Base (e.g., Triethylamine) CheckBase->AddBase No CheckTemp->Start Controlled ControlTemp Control Temperature (e.g., 0°C to rt) CheckTemp->ControlTemp Too High Success Improved Yield and Purity Anhydrous->Success AddBase->Success ControlTemp->Success

Caption: Troubleshooting workflow for acylation reactions.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions involving oxazole rings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no yield in my nucleophilic substitution reaction on an unsubstituted oxazole?

A1: Nucleophilic substitution reactions generally do not occur with an unsubstituted oxazole ring.[1][2] The oxazole ring itself is electron-rich, making it resistant to nucleophilic attack. To achieve successful substitution, the ring typically requires activation.

Q2: At which position on the oxazole ring is nucleophilic substitution most likely to occur?

A2: Nucleophilic substitution is most favorable at the C2 position of the oxazole ring.[1][3][4][5][6][7] This is because the C2 position is the most electron-deficient carbon atom in the ring.[1] The order of reactivity for nucleophilic substitution on a halogenated oxazole is C2 >> C4 > C5.[4][8]

Q3: What is the most common side reaction observed during nucleophilic substitution on oxazoles, and how can I minimize it?

A3: The most common side reaction is ring cleavage (ring opening).[1][2] In many instances, nucleophilic attack on the oxazole ring leads to the breaking of the ring structure rather than substitution.[1] To minimize this, you can:

  • Use milder reaction conditions (e.g., lower temperatures).

  • Employ less aggressive nucleophiles.

  • Ensure your substrate is appropriately activated to favor substitution over ring opening.

Q4: How can I activate the oxazole ring for nucleophilic substitution?

A4: Ring activation can be achieved in a few ways:

  • Install a good leaving group at the C2 position: Halogens, such as chlorine or bromine, are effective leaving groups that can be readily displaced by a nucleophile.[1][5]

  • Introduce electron-withdrawing substituents: Attaching electron-withdrawing groups at other positions on the ring (e.g., C4) can facilitate nucleophilic attack at the C2 position by reducing the electron density of the ring system.[1]

Q5: My reaction with a 2-halooxazole is still sluggish. What can I do to improve the reaction rate and yield?

A5: If your reaction with a 2-halooxazole is not proceeding as expected, consider the following optimization strategies:

  • Solvent Choice: Polar aprotic solvents like DMF and THF have been shown to be effective for these reactions.[9] DMF, in particular, has provided consistent and favorable results, especially under microwave conditions.[9]

  • Temperature: Increasing the reaction temperature can significantly improve the rate of substitution. Microwave irradiation is a highly effective method for rapidly achieving the necessary temperatures and can lead to improved yields and shorter reaction times.[9]

  • Catalysis: For certain transformations, transition metal catalysis can be highly effective. For instance, nickel- and palladium-catalyzed cross-coupling reactions can be used to functionalize oxazoles at the C2 and C5 positions.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Reaction - Unactivated oxazole ring.- Poor leaving group.- Insufficient temperature.- Inappropriate solvent.- Ensure an activating group (e.g., halogen) is present at the C2 position.[1][5]- Use a substrate with a better leaving group.- Increase the reaction temperature; consider using microwave irradiation.[9]- Switch to a polar aprotic solvent such as DMF or THF.[9]
Low Yield of Desired Product - Competing ring cleavage reaction.- Suboptimal reaction conditions.- Steric hindrance at the reaction site.- Use milder reaction conditions (lower temperature, weaker base).- Optimize solvent, temperature, and reaction time.- If sterically hindered, consider a smaller nucleophile or a catalyst that can overcome the steric barrier.
Formation of Multiple Products - Lack of regioselectivity.- Ring opening followed by rearrangement.- Decomposition of starting material or product.- Ensure your substrate is designed for selective substitution at a single position (e.g., a single halogen at C2).- Use milder conditions to minimize side reactions.[1]- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent decomposition.
Predominant Ring Cleavage - Use of a strong nucleophile.- High reaction temperature.- Unfavorable substrate electronics.- Switch to a softer, less basic nucleophile.- Lower the reaction temperature.- Redesign the substrate with appropriate electron-withdrawing groups to favor substitution.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a 2-Halooxazole

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the 2-halooxazole substrate in an appropriate anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. If the nucleophile is a solid, it may be added directly or dissolved in a small amount of the reaction solvent. If the nucleophile is a liquid, it can be added via syringe.

  • Addition of Base (if required): If the reaction requires a base to deprotonate the nucleophile or scavenge the acid generated, add the base at this stage. Common bases include K2CO3, Cs2CO3, or a non-nucleophilic organic base.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress of the reaction by TLC or LC-MS.

    • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and heat to the optimized temperature (e.g., 150-180 °C) for the specified time.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate has formed, it may be removed by filtration.

    • Quench the reaction with water or a suitable aqueous solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Data Presentation

Table 1: Effect of Solvent on Nucleophilic Ring-Opening of an Oxazolo[3,2-b]indazole Derivative [9]

EntrySolventTemperature (°C)Time (min)Yield (%)
1MeOH15510Moderate
2THF15510Moderate
3MeCN15510Moderate
4DMF 155 10 Good-Excellent
5DMSO15510Good-Excellent

Reactions were performed under microwave conditions.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_activation Is the oxazole activated? (e.g., 2-halo substituent) start->check_activation activate_ring Activate the ring: - Halogenate at C2 - Add electron-withdrawing groups check_activation->activate_ring No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes activate_ring->start optimize_solvent Optimize Solvent: Try DMF or THF check_conditions->optimize_solvent No check_ring_cleavage Is ring cleavage the major product? check_conditions->check_ring_cleavage Yes increase_temp Increase Temperature: Consider microwave heating optimize_solvent->increase_temp increase_temp->check_ring_cleavage milder_conditions Use Milder Conditions: - Lower temperature - Weaker nucleophile/base check_ring_cleavage->milder_conditions Yes end_success Successful Substitution check_ring_cleavage->end_success No milder_conditions->start

Caption: Troubleshooting workflow for nucleophilic substitution on oxazoles.

Logical_Relationship oxazole Oxazole Substrate substitution Desired Substitution Product oxazole->substitution ring_cleavage Ring Cleavage Product oxazole->ring_cleavage nucleophile Nucleophile nucleophile->substitution nucleophile->ring_cleavage solvent Solvent (e.g., DMF) solvent->substitution temperature Temperature (Conventional or MW) temperature->substitution temperature->ring_cleavage catalyst Catalyst (Optional, e.g., Ni/Pd) catalyst->substitution

Caption: Factors influencing the outcome of nucleophilic substitution on oxazoles.

References

How to prevent hydrolytic ring-opening in oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on a critical challenge in working with oxazole derivatives: preventing hydrolytic ring-opening. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Preventing Unwanted Oxazole Ring-Opening

This guide is designed to help you diagnose and resolve instances of hydrolytic degradation of the oxazole ring during your experimental work.

Problem: Significant degradation of the oxazole-containing compound is observed during aqueous work-up or purification.

Initial Assessment Workflow

G start Degradation Observed check_ph Analyze pH of Aqueous Media start->check_ph acidic Strongly Acidic (pH < 4) check_ph->acidic Acidic basic Strongly Basic (pH > 8) check_ph->basic Basic neutral Neutral (pH 4-8) check_ph->neutral Neutral solution_acid Neutralize with mild base (e.g., NaHCO3) before extraction acidic->solution_acid solution_base Neutralize with mild acid (e.g., dilute HCl, NH4Cl) before extraction basic->solution_base check_temp Review Temperature Conditions neutral->check_temp end_node Stability Improved solution_acid->end_node solution_base->end_node high_temp Elevated Temperatures during work-up? check_temp->high_temp solution_temp Perform extractions and washes at lower temperatures (e.g., 0-5 °C) high_temp->solution_temp Yes check_solvent Examine Organic Solvent Choice high_temp->check_solvent No solution_temp->end_node protic_solvent Protic solvent used (e.g., Methanol)? check_solvent->protic_solvent solution_solvent Switch to an aprotic solvent (e.g., Ethyl Acetate, DCM) for extraction protic_solvent->solution_solvent Yes protic_solvent->end_node No solution_solvent->end_node

Troubleshooting workflow for oxazole degradation during work-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the hydrolytic ring-opening of oxazoles?

A1: The stability of the oxazole ring is significantly influenced by several factors:

  • pH: The oxazole ring is most stable in a neutral to slightly acidic pH range (approximately 3-5).[1] It is susceptible to hydrolysis under both strongly acidic and, particularly, basic conditions.[1]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.

  • Solvent: Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis. The use of aprotic solvents is generally recommended for reactions and extractions.

  • Substituents: The electronic nature of substituents on the oxazole ring can impact its stability. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, while certain substitution patterns, such as a hydroxyl group at the 5-position, are known to be highly unstable.[2]

Q2: I suspect my oxazole derivative is degrading. How can I monitor its stability under my experimental conditions?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of your compound. This involves developing an HPLC method that can separate your intact oxazole derivative from its potential degradation products.

Experimental Protocol: Monitoring Oxazole Stability by HPLC-UV

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and water is typically effective.[3][4][5][6] A buffer (e.g., phosphate buffer) can be added to control the pH of the mobile phase.

    • Detection: A UV detector set at a wavelength where your oxazole derivative has maximum absorbance.

    • Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good separation between the parent compound and any degradation products.

  • Forced Degradation Studies: To confirm that your method is stability-indicating, you should perform forced degradation studies. This involves subjecting your compound to various stress conditions:

    • Acidic Hydrolysis: Dissolve your compound in a solution of 0.1 M HCl and monitor the degradation over time.

    • Basic Hydrolysis: Dissolve your compound in a solution of 0.1 M NaOH and monitor the degradation.

    • Oxidative Degradation: Treat your compound with a solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Heat a solution of your compound.

    • Photolytic Degradation: Expose a solution of your compound to UV light.

  • Kinetic Analysis:

    • Prepare solutions of your oxazole derivative in different buffers (e.g., pH 2, 4, 7, 9, 12).

    • Incubate these solutions at a constant temperature (e.g., 37°C or 50°C).

    • At various time points, inject an aliquot of each solution into the HPLC system.

    • Quantify the peak area of the intact oxazole derivative.

    • Plot the natural logarithm of the concentration of the oxazole derivative versus time. The slope of this line will give you the pseudo-first-order rate constant (k) for the degradation. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Data Presentation: Stability of a Hypothetical Oxazole Derivative

ConditionpHSolventTemperature (°C)Half-life (t½) (hours)
Acidic21:1 Acetonitrile/Aqueous Buffer5012
Neutral71:1 Acetonitrile/Aqueous Buffer50> 200
Basic101:1 Acetonitrile/Aqueous Buffer505
Neutral7Acetonitrile50Stable
Neutral7Methanol50150

Note: This table presents illustrative data. Actual stability will vary depending on the specific oxazole derivative.

Q3: How can I protect the oxazole ring from hydrolysis during a synthetic step that requires harsh conditions?

A3: Protecting the most reactive position of the oxazole ring, the C2 position, is a common strategy to prevent ring-opening, especially under strongly basic conditions. The triisopropylsilyl (TIPS) group is an effective protecting group for this purpose.

Experimental Protocol: C2-Protection of an Oxazole with a TIPS Group

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the oxazole derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) to the cooled solution. Stir the mixture at -78°C for 1 hour to ensure complete deprotonation at the C2 position.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl) (1.2 eq.) to the reaction mixture and allow it to slowly warm to room temperature. Stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Deprotection of the TIPS Group: The TIPS group can typically be removed under mild acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Q4: What is the mechanism of hydrolytic ring-opening for oxazoles?

A4: The mechanism of hydrolysis depends on the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrogen atom of the oxazole ring is protonated, which activates the ring for nucleophilic attack by water.

G cluster_1 Acid-Catalyzed Hydrolysis Oxazole Oxazole ProtonatedOxazole Protonated Oxazole Oxazole->ProtonatedOxazole + H+ Intermediate1 Tetrahedral Intermediate ProtonatedOxazole->Intermediate1 + H2O RingOpened Ring-Opened Intermediate Intermediate1->RingOpened Ring Opening Product Hydrolysis Products RingOpened->Product Tautomerization & Hydrolysis

Mechanism of acid-catalyzed oxazole hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks one of the electrophilic carbon atoms of the oxazole ring (typically C2 or C5), leading to a tetrahedral intermediate that subsequently undergoes ring cleavage.

G cluster_2 Base-Catalyzed Hydrolysis Oxazole_base Oxazole Intermediate_base Tetrahedral Intermediate Oxazole_base->Intermediate_base + OH- RingOpened_base Ring-Opened Anion Intermediate_base->RingOpened_base Ring Opening Product_base Hydrolysis Products RingOpened_base->Product_base + H2O

Mechanism of base-catalyzed oxazole hydrolysis.

References

Technical Support Center: Handling Moisture-Sensitive Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive acyl chlorides in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are acyl chlorides and why are they so reactive?

Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl).[1] Their high reactivity stems from the carbonyl carbon being bonded to two strongly electronegative atoms (oxygen and chlorine).[2] This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[2] The chloride ion is also an excellent leaving group, which further drives the reaction forward.[2]

Q2: Why do acyl chlorides fume in the air?

Acyl chlorides fume in the air because they react readily with atmospheric moisture (hydrolysis).[1] This reaction produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1] The HCl gas appears as steamy, acidic fumes.[1]

Q3: What are the primary safety precautions when working with acyl chlorides?

Due to their reactivity and corrosive nature, strict safety protocols are essential:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Ventilation: All manipulations must be performed in a well-ventilated fume hood to avoid inhaling corrosive HCl vapors.[3][4]

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent unwanted hydrolysis.[5][6]

  • Inert Atmosphere: For highly sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[3][6]

Q4: How should I store acyl chlorides?

To maintain their integrity, acyl chlorides should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] It is recommended to store them in a cool, dry, and well-ventilated area, away from incompatible materials like bases and oxidizing agents.[3] For long-term storage, refrigeration is often advised. To minimize degradation from repeated exposure to the atmosphere, consider aliquoting the reagent into smaller, single-use quantities.

Troubleshooting Guide

Q5: My reaction yield is very low. What are the common causes when using an acyl chloride?

Low yields in reactions involving acyl chlorides can often be traced back to a few key issues:

  • Reagent Degradation: The most common culprit is the hydrolysis of the acyl chloride by moisture. If the starting material has been exposed to air, a significant portion may have converted to the less reactive carboxylic acid.

  • Catalyst Inactivation: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the system will deactivate the catalyst.[5]

  • Deactivated Substrates: For electrophilic aromatic substitution reactions, strongly electron-withdrawing groups on the aromatic ring can deactivate it, preventing the reaction from proceeding efficiently.[5][7]

  • Improper Temperature: Some reactions require specific temperature control. Excessively high temperatures can lead to side reactions and decomposition, while temperatures that are too low may prevent the reaction from starting.[5]

  • Insufficient Catalyst: The ketone product of a Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, stoichiometric amounts of the catalyst are often required.[5]

Q6: I see multiple spots on my TLC plate after the reaction. What could be the cause of byproducts?

The formation of multiple products can be due to several factors:

  • Starting Material Contamination: If the acyl chloride has partially hydrolyzed, the resulting carboxylic acid may remain unreacted or participate in side reactions.

  • Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[5]

  • Side Reactions with Solvent: Ensure the solvent used is anhydrous and unreactive under the reaction conditions.

  • Decomposition: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or products, often visible as tar-like material in the reaction flask.[8]

Q7: How can I confirm that my acyl chloride is still good to use?

It can be difficult to assess the purity of an acyl chloride by TLC, as it may hydrolyze on the silica plate, showing a spot corresponding to the carboxylic acid.[9] A simple way to test for the presence of the acyl chloride is to take a small, anhydrous sample, quench it with a dry alcohol like methanol, and then analyze the resulting methyl ester by TLC, GC, or LC-MS to confirm the conversion.[9]

Data Presentation

Table 1: Comparative Hydrolysis Rates of Acyl Chlorides

The reactivity of acyl chlorides can be quantified by their rate of hydrolysis. Alkyl acyl chlorides are generally more reactive than aryl acyl chlorides due to electronic effects.[10]

Acyl ChlorideStructureTypeHydrolysis Rate Constant (k) at 25°C (s⁻¹)Half-life (t₁/₂) at 25°C
Acetyl ChlorideCH₃COClAlkyl~0.84 (estimated)[10]~0.83 seconds[10]
Benzoyl ChlorideC₆H₅COClAryl4.2 x 10⁻²[10]16 seconds[10]

Note: The phenyl group in benzoyl chloride stabilizes the carbonyl carbon via resonance, making it less electrophilic and thus less reactive towards nucleophilic attack compared to acetyl chloride.[10]

Table 2: Efficiency of Common Drying Agents for Dichloromethane (DCM)

Achieving anhydrous conditions is critical. This table shows the residual water content in dichloromethane after treatment with various drying agents.

Drying AgentConditionsFinal Water Content (ppm)
CaH₂Stirred for 24h~1.3
CaSO₄Stirred for 24h~2.5
3Å Molecular SievesStirred for 24h~0.8
4Å Molecular SievesStirred for 24h~0.3
P₂O₅Stirred for 24h~0.4

Data adapted from J. Org. Chem. 2010, 75, 24, 8351–8354.[11][12][13][14][15] Activated 3Å or 4Å molecular sieves are highly effective and safer alternatives to reactive drying agents like metal hydrides.[11][15]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol describes a common laboratory method for creating an oxygen- and moisture-free environment for sensitive reactions.[6][16][17][18][19]

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Inert gas (Nitrogen or Argon) source with tubing

  • Balloons

  • Needles (one for gas inlet, one for outlet/vent)

  • Heat gun or Bunsen burner

  • Syringes for liquid transfer

Procedure:

  • Glassware Preparation: Ensure the reaction flask and stir bar are scrupulously clean and dry. Assemble the flask and place it under vacuum, then heat thoroughly with a heat gun (or flame-dry with a Bunsen burner) to drive off adsorbed water. Allow the flask to cool to room temperature under vacuum or in a desiccator.[6]

  • System Assembly: Once cool, fold a rubber septum over the joint of the flask. Clamp the flask securely.

  • Inert Gas Purge: Fill a balloon with inert gas. Insert the gas inlet needle attached to the balloon through the septum. Insert a second "outlet" needle to act as a vent.[6][17]

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[6][16]

  • Establishing Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[6]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Add solid reagents quickly against a positive flow of inert gas.

Protocol 2: Friedel-Crafts Acylation of Anisole (Illustrative Example)

This protocol details a standard Friedel-Crafts acylation, a common reaction involving acyl chlorides.[3][20][21]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anisole

  • Anhydrous dichloromethane (DCM)

  • Apparatus for inert atmosphere reaction (see Protocol 1)

  • Dropping funnel

  • Ice/water bath

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a stir bar, a reflux condenser with a gas outlet, a rubber septum, and a dropping funnel under a positive pressure of nitrogen.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.[20]

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 15-20 minutes with vigorous stirring.[8][20]

  • Substrate Addition: After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0°C.[3][20]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).[3]

  • Workup (Quenching): Once the reaction is complete, cool the mixture back to 0°C and carefully and slowly pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.[3][8][20]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over an anhydrous drying agent (e.g., MgSO₄). Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[8][20]

Visualizations

G Workflow for Handling Moisture-Sensitive Acyl Chlorides prep Preparation handle Handling & Reaction prep->handle sub_prep1 Oven/Flame-Dry Glassware prep->sub_prep1 sub_prep2 Use Anhydrous Solvents prep->sub_prep2 sub_prep3 Prepare Inert Atmosphere prep->sub_prep3 workup Workup & Purification handle->workup sub_handle1 Transfer Reagents via Syringe or under Positive N2 Flow handle->sub_handle1 sub_handle2 Control Reaction Temperature handle->sub_handle2 sub_handle3 Monitor by TLC/GC/LCMS handle->sub_handle3 storage Storage workup->storage sub_workup1 Carefully Quench Reaction (e.g., with ice/water) workup->sub_workup1 sub_workup2 Extract Product workup->sub_workup2 sub_workup3 Dry & Purify workup->sub_workup3 sub_storage1 Store Under Inert Gas (N2/Ar) storage->sub_storage1 sub_storage2 Seal Tightly & Refrigerate storage->sub_storage2 sub_storage3 Aliquot for Single Use storage->sub_storage3

Caption: A typical experimental workflow for using acyl chlorides.

G Troubleshooting Low Reaction Yield start Low Yield Observed q1 Was the Acyl Chloride Old or Improperly Stored? start->q1 q2 Was the Catalyst (e.g., AlCl3) Anhydrous? q1->q2 No sol1 Solution: Use Fresh or Distilled Acyl Chloride. Ensure Anhydrous Storage. q1->sol1 Yes q3 Is the Aromatic Substrate Strongly Deactivated? q2->q3 No sol2 Solution: Use Fresh, Anhydrous Catalyst. Handle Under Inert Atmosphere. q2->sol2 Yes q4 Was the Reaction Temperature Optimized? q3->q4 No sol3 Solution: Consider a Different Synthetic Route for Deactivated Systems. q3->sol3 Yes sol4 Solution: Titrate Temperature to Find Optimal Conditions. Avoid Excessive Heat. q4->sol4 No

Caption: A logical flowchart for troubleshooting low yields.

References

Alternative reagents to phosphorus oxychloride for oxazole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding alternatives to phosphorus oxychloride (POCl3) for oxazole cyclization.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to phosphorus oxychloride (POCl3) for oxazole cyclization?

A1: While phosphorus oxychloride is a potent dehydrating agent for oxazole synthesis, it presents several challenges. It is highly corrosive, sensitive to moisture, and often requires harsh reaction conditions such as high temperatures.[1] The workup procedure can also be complicated due to the formation of phosphoric acid byproducts, making purification difficult.[1] Alternative reagents can offer milder reaction conditions, simpler workup procedures, and different selectivity profiles.[1]

Q2: What are the most common and effective alternatives to POCl3?

A2: A variety of reagents have been developed for oxazole synthesis, each with its own advantages. Some of the most common alternatives include:

  • Burgess Reagent: A mild and selective dehydrating agent, particularly effective for the cyclodehydration of hydroxy amides.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that can mediate the intramolecular cyclization of substrates like phenolic azomethines at room temperature.[2][3]

  • Deoxo-Fluor and DAST: Fluorinating agents that enable the mild and highly efficient cyclization of β-hydroxy amides to form oxazolines, which can then be oxidized to oxazoles.[4][5][6][7]

  • Tosylmethyl isocyanide (TosMIC): A key reagent in the van Leusen oxazole synthesis, which allows for the formation of 5-substituted oxazoles from aldehydes.[8][9][10]

  • Copper- and Iodine-based Catalysts: Various methods utilize copper or iodine catalysts for oxidative cyclization reactions from readily available starting materials.[4][11]

  • Other Dehydrating Agents: Traditional dehydrating agents like sulfuric acid, polyphosphoric acid, and thionyl chloride are also used, particularly in the Robinson-Gabriel synthesis.[12]

Q3: How do I choose the right alternative reagent for my specific reaction?

A3: The selection of an appropriate reagent depends on several factors:

  • Starting Material: The functional groups present in your starting material will dictate the most suitable reaction pathway. For example, the van Leusen reaction is ideal for aldehydes,[8] while the cyclodehydration of β-hydroxy amides is well-suited for reagents like Deoxo-Fluor or the Burgess reagent.[6][13]

  • Desired Substitution Pattern: Different methods yield oxazoles with distinct substitution patterns. The Robinson-Gabriel synthesis typically produces 2,5-disubstituted oxazoles,[12] whereas the van Leusen reaction yields 5-substituted oxazoles.[8]

  • Reaction Conditions: Consider the sensitivity of your substrate to harsh conditions. Reagents like DMP and Deoxo-Fluor allow for much milder temperatures compared to classical methods that use strong acids.[2][6]

  • Available Equipment: Some modern protocols are optimized for microwave-assisted synthesis, which can significantly reduce reaction times.[14][9]

Troubleshooting Guides

This section addresses specific issues that may arise during oxazole synthesis using alternative reagents.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion.1a. Increase the reaction time or temperature, monitoring by TLC or LC-MS.1b. Verify the purity and activity of the reagent, as some, like the Burgess reagent, are sensitive to moisture and oxidation.[14]
2. Degradation of Starting Material or Product: The substrate or product might be unstable under the reaction conditions.2a. Switch to a milder reagent (e.g., from a strong acid to DMP or Deoxo-Fluor).2b. Lower the reaction temperature. DAST-mediated cyclizations can be run at -78 °C.[6]
3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.3a. Screen a panel of anhydrous solvents to find one with better solubility.3b. Consider using a co-solvent to improve solubility.
Formation of Multiple Side Products 1. Incorrect Stoichiometry: The ratio of reagents may be incorrect, leading to side reactions.1a. Carefully optimize the stoichiometry of the base and reagents. In the van Leusen synthesis, for example, using 1 equivalent of K3PO4 can lead to an oxazoline, while 2 equivalents yield the oxazole.[9][15]
2. Competing Reaction Pathways: The reaction conditions may favor an undesired pathway (e.g., elimination over cyclization).2a. Adjust the reaction temperature. Lower temperatures often increase selectivity.2b. Screen different bases or catalysts that may favor the desired cyclization.
Difficulty in Product Purification 1. Reagent Byproducts: Byproducts from the cyclizing agent may co-elute with the product.1a. For DMP-mediated reactions, use scavenger resins like Amberlyst A-26 thiosulfate to remove excess reagent and iodine byproducts.[2]1b. Consider using a polymer-bound reagent, such as a PEG-linked Burgess reagent, which can be removed by simple filtration.[14]
2. Residual Starting Material: Unreacted starting material is present in the crude product.2a. Ensure the reaction has gone to completion before workup.2b. Optimize chromatographic conditions (e.g., gradient, solvent system) for better separation.

Data Presentation: Comparison of Alternative Reagents

The following tables summarize typical reaction conditions and yields for various alternative reagents in oxazole synthesis. Note that yields are highly dependent on the specific substrate.

Table 1: Cyclodehydration Reagents for Oxazole Synthesis

ReagentSubstrate TypeTypical SolventTemperatureTimeYield Range (%)
Burgess Reagent β-Hydroxy Amides, 2-Acylamino KetonesTHF, Benzene25 - 80 °C1 - 24 h70 - 95%[14]
Deoxo-Fluor β-Hydroxy AmidesCH2Cl2-20 °C to RT1 - 3 h80 - 98%[6]
DAST β-Hydroxy AmidesCH2Cl2-78 °C to RT1 - 3 h75 - 95%[6]
Dess-Martin Periodinane (DMP) Phenolic Azomethines, β-Hydroxy AmidesCH2Cl2Ambient10 - 30 min85 - 95%[2][3]
Iodine/Cu(NO3)2 Arylacetylenes + α-Amino AcidsN/AN/AN/AGood yields[4]
PIDA Enamides, N-propargylamidesCH3CN80 °C1 - 5 h60 - 90%[4][16]

Table 2: Named Reactions for Oxazole Synthesis

Reaction NameReagentsSubstrate TypeTypical SolventTemperatureTimeYield Range (%)
van Leusen Synthesis TosMIC, K2CO3 or K3PO4AldehydesMethanol, IPA50 °C - Reflux30 min - 6 h61 - 90%[8][9]
Robinson-Gabriel Synthesis H2SO4, PPA, or SOCl22-Acylamino KetonesN/AHigh Temp.VariesModerate to Good[12]
DMAP-Tf Mediated DMAP-Tf, DMAP (base)Carboxylic Acids + IsocyanidesDCM40 °C30 min - 3 h70 - 97%[17]

Experimental Protocols

Protocol 1: Microwave-Assisted van Leusen Synthesis of 5-Aryl Oxazoles [9]

  • To a 50 mL round-bottom flask, add the aryl aldehyde (1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and isopropanol (approx. 0.1 M solution).

  • Add anhydrous K3PO4 (2.0 equiv) to the mixture.

  • Place the flask in a microwave reactor equipped with a temperature probe.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 15-30 minutes, or until TLC indicates completion.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: DMP-Mediated Synthesis of Benzoxazoles [2]

  • Dissolve the phenolic azomethine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 10-15 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3, then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Deoxo-Fluor Mediated Cyclization of a β-Hydroxy Amide [6]

  • Dissolve the β-hydroxy amide (1.0 equiv) in anhydrous DCM and cool the solution to -20 °C in an appropriate cooling bath.

  • Under an inert atmosphere, add Deoxo-Fluor (1.1 equiv) dropwise to the stirred solution.

  • Maintain the temperature at -20 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate.

  • The resulting oxazoline can be purified or used directly in a subsequent oxidation step to form the oxazole.

Visualizations

The following diagrams illustrate key decision-making processes and reaction workflows.

G start Start: Need to Synthesize an Oxazole substrate What is your key starting material? start->substrate aldehyde Aldehyde + TosMIC substrate->aldehyde Aldehyde b_hydroxy β-Hydroxy Amide substrate->b_hydroxy β-Hydroxy Amide acylamino 2-Acylamino Ketone substrate->acylamino 2-Acylamino Ketone carboxylic Carboxylic Acid + Isocyanide substrate->carboxylic Carboxylic Acid van_leusen Use van Leusen Synthesis aldehyde->van_leusen dehydration Use Cyclodehydration Reagent b_hydroxy->dehydration harsh Harsh Conditions Acceptable? acylamino->harsh dmap_tf Use DMAP-Tf Mediated Method carboxylic->dmap_tf mild Mild Conditions Needed? dehydration->mild Yes dehydration->harsh No robinson Use Robinson-Gabriel Conditions (e.g., H₂SO₄) deoxo Use Deoxo-Fluor or Burgess Reagent mild->deoxo classic Use H₂SO₄, PPA, etc. harsh->classic

Caption: Decision tree for selecting an alternative reagent for oxazole synthesis.

G cluster_flask One-Pot Reaction Vessel start 1. Add Carboxylic Acid (1), DMAP (base), and Solvent (DCM) add_dmap_tf 2. Add DMAP-Tf to activate acid start->add_dmap_tf add_isocyanide 3. Add Isocyanide (2) add_dmap_tf->add_isocyanide heat 4. Heat reaction (e.g., 40 °C) add_isocyanide->heat workup 5. Aqueous Workup (Water, Extraction with DCM) heat->workup purify 6. Column Chromatography workup->purify product Final Oxazole Product (3) purify->product

Caption: Experimental workflow for a one-pot DMAP-Tf mediated oxazole synthesis.[17]

G reagents Aldehyde (R-CHO) + Deprotonated TosMIC intermediate1 Oxazoline Intermediate reagents->intermediate1 [3+2] Cycloaddition product 5-Substituted Oxazole intermediate1:f0->product Elimination of Tos-H (Base, Heat)

Caption: Simplified mechanism of the van Leusen oxazole synthesis.[8]

References

Technical Support Center: Troubleshooting Reactions with 5-Phenyloxazole-4-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-phenyloxazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-phenyloxazole-4-carbonyl chloride is showing low or no conversion. What are the most common initial checks I should perform?

A1: Low conversion rates in reactions with acyl chlorides like 5-phenyloxazole-4-carbonyl chloride often stem from issues with reagent quality and reaction setup. Here are the primary aspects to verify:

  • Moisture Contamination: 5-phenyloxazole-4-carbonyl chloride is highly sensitive to moisture.[1] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and other reagents must be anhydrous.

  • Reagent Purity: Verify the purity of your 5-phenyloxazole-4-carbonyl chloride. Over time, it can hydrolyze to the corresponding carboxylic acid, which will not participate in the desired reaction. The purity of the nucleophile (amine or alcohol) is also critical.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is crucial to prevent the ingress of atmospheric moisture, which can quench the acyl chloride.

Q2: What is the primary side product I should be concerned about?

A2: The most common side product is 5-phenyloxazole-4-carboxylic acid, which results from the hydrolysis of the carbonyl chloride. This can occur due to trace amounts of water in the reaction mixture or exposure to atmospheric moisture during setup or workup.

Q3: How does the choice of base impact the reaction outcome?

A3: The base is critical for scavenging the HCl generated during the reaction. For amine nucleophiles, an excess of the amine itself can sometimes act as the base. However, for less nucleophilic amines or with alcohol nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically required to drive the reaction to completion. The choice and stoichiometry of the base can significantly affect the reaction rate and yield.

Q4: Can the oxazole ring itself react under my reaction conditions?

A4: The oxazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[2] It is important to select a base and reaction temperature that are compatible with the stability of the oxazole ring.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific reaction types.

Guide 1: Amidation Reactions

Low conversion in the synthesis of amides from 5-phenyloxazole-4-carbonyl chloride can be addressed by systematically evaluating the following parameters.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Moisture: Hydrolysis of 5-phenyloxazole-4-carbonyl chloride. 2. Insufficiently Nucleophilic Amine: The amine is too sterically hindered or electronically poor to react efficiently. 3. Inadequate Base: The HCl byproduct is not being effectively neutralized, leading to protonation of the amine nucleophile.1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. 2. Increase the reaction temperature. If that fails, consider using a more reactive derivative of the amine or a different coupling strategy. 3. Add at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For precious amines, using a non-nucleophilic base is preferred over using an excess of the amine nucleophile.
Formation of Multiple Products 1. Reaction with Base: If a nucleophilic base is used, it may compete with the desired amine. 2. Oxazole Ring Opening: Harsh basic conditions or high temperatures can lead to cleavage of the oxazole ring.[2]1. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). 2. Monitor the reaction temperature carefully and avoid excessively high temperatures. Screen different bases to find one that is effective under milder conditions.
Difficult Product Purification 1. Removal of Amine Salts: The hydrochloride salt of the base or excess amine can be difficult to remove. 2. Product Insolubility: The amide product may be poorly soluble.1. During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted starting acid. 2. Choose a purification solvent system that ensures the solubility of your product. Trituration with a suitable solvent can also be an effective purification method.
  • To a solution of the primary or secondary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 5-phenyloxazole-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Guide 2: Esterification Reactions

Esterification reactions with 5-phenyloxazole-4-carbonyl chloride are also sensitive to reaction conditions. The following guide addresses common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Ester 1. Moisture: As with amidation, hydrolysis of the acyl chloride is a primary concern. 2. Poorly Nucleophilic Alcohol: Sterically hindered or electron-poor alcohols may react slowly. 3. Reversible Reaction: The reverse reaction (hydrolysis of the ester) can occur if water is present.1. Use anhydrous solvents and reagents and maintain an inert atmosphere. 2. Add a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). Increase the reaction temperature if necessary. 3. Ensure a completely anhydrous workup to prevent product loss.
Side Product Formation 1. Reaction with Base: If a primary or secondary amine is used as a base, it will compete with the alcohol. 2. Elimination Reactions: With sensitive secondary or tertiary alcohols, elimination to form an alkene can be a competing pathway, especially at higher temperatures.1. Use a non-nucleophilic base like pyridine or triethylamine. 2. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
  • To a solution of the alcohol (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 5-phenyloxazole-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_moisture Verify Anhydrous Conditions (Reagents, Solvents, Glassware) start->check_moisture check_reagents Confirm Reagent Purity (Acyl Chloride, Nucleophile) start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_base Optimize Base (Type and Stoichiometry) check_moisture->optimize_base check_reagents->optimize_base check_atmosphere->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp success Improved Conversion optimize_base->success If successful consider_catalyst Consider Nucleophilic Catalyst (e.g., DMAP for esters) optimize_temp->consider_catalyst optimize_temp->success If successful consider_catalyst->success If successful

Caption: A logical workflow for troubleshooting low conversion rates.

Reaction Pathway for Amide Synthesis

Amide_Synthesis_Pathway cluster_reactants Reactants acyl_chloride 5-Phenyloxazole-4-Carbonyl Chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate + Amine amine Primary or Secondary Amine amine->intermediate base Base (e.g., Triethylamine) salt Base Hydrochloride Salt base->salt + HCl amide_product 5-Phenyloxazole-4-Carboxamide intermediate->amide_product - HCl hcl HCl intermediate->hcl hcl->salt

Caption: The general reaction pathway for the synthesis of amides from 5-phenyloxazole-4-carbonyl chloride.

References

Long-term storage and stability issues of 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Phenyl-1,3-oxazole-4-carbonyl chloride

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis due to the highly reactive acyl chloride group.[1] Contact with moisture will lead to the formation of 5-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid. Additionally, while the oxazole ring is generally thermally stable, it can be sensitive to strong acids and nucleophiles, which may lead to ring-opening or other degradation pathways.[2][3][4]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture.[5] Storage in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox, is recommended. For extended storage, refrigeration (2-8°C) is advisable to minimize any potential degradation.[5]

Q3: What type of container should I use for storing this compound?

A3: It is best to store this compound in its original container if possible. If transferring, use a glass container with a PTFE-lined cap or a ground-glass stopper to ensure an airtight seal and prevent reaction with the container material.

Q4: I've noticed a decrease in the purity of my compound over time. What are the likely degradation products?

A4: The most common degradation product is 5-phenyl-1,3-oxazole-4-carboxylic acid, formed from hydrolysis. Other potential impurities could arise from the synthesis of the compound, such as residual starting materials or byproducts. Depending on the storage conditions and exposure to contaminants, other degradation pathways involving the oxazole ring could occur, though this is less common under proper storage.

Q5: Can I repurify this compound that has started to degrade?

A5: If the primary degradation product is the corresponding carboxylic acid, purification may be possible through careful re-chlorination with a reagent like thionyl chloride, followed by removal of excess chlorinating agent and solvent. However, this should be performed with caution in a fume hood and with appropriate personal protective equipment. Subsequent purification by distillation under reduced pressure or recrystallization may also be possible, depending on the physical properties of the compound and its impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
White solid formation or "fuming" upon opening the container. Exposure to atmospheric moisture, leading to hydrolysis and the formation of HCl gas.Handle the compound in a dry environment, such as a glovebox or under a stream of inert gas. Ensure the container is sealed tightly immediately after use.
Decreased reactivity in subsequent reactions (e.g., amidation, esterification). The acyl chloride has hydrolyzed to the less reactive carboxylic acid.Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, IR, or HPLC). If significant degradation has occurred, consider repurifying the compound or using a fresh batch.
Appearance of a new peak in HPLC or TLC analysis. Degradation of the compound.Identify the impurity, likely the carboxylic acid. If the impurity level is low, it may be possible to proceed with the reaction and purify the final product. For high levels of impurity, repurification of the starting material is recommended.
Discoloration of the compound (e.g., yellowing). Presence of impurities from the synthesis or slow decomposition.Assess the purity of the compound. Minor discoloration may not affect reactivity, but significant changes warrant purification.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradant, 5-phenyl-1,3-oxazole-4-carboxylic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Carefully dissolve a small amount of the compound in dry acetonitrile (or another suitable dry solvent) to a concentration of approximately 1 mg/mL. Work quickly to minimize exposure to moisture.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol can be used to monitor the conversion of the acyl chloride to the carboxylic acid.

  • Solvent: Anhydrous DMSO-d₆ or CDCl₃.

  • Procedure:

    • Prepare a solution of the this compound in the chosen anhydrous NMR solvent in a dry NMR tube, quickly capping it.

    • Acquire a ¹H NMR spectrum immediately.

    • To observe hydrolysis, a small, controlled amount of D₂O can be added to the NMR tube, and subsequent spectra can be acquired over time to monitor the disappearance of the acyl chloride signals and the appearance of the carboxylic acid signals. The carboxylic acid proton will likely appear as a broad singlet.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store under inert gas (Ar/N2) Cool (2-8°C), dry environment start Retrieve from storage storage->start handle Handle in dry atmosphere (glovebox or inert gas flow) start->handle dissolve Dissolve in anhydrous solvent handle->dissolve reaction Perform reaction dissolve->reaction check_purity Check Purity (HPLC/NMR) reaction->check_purity If reaction fails or results are poor purity_ok Purity Acceptable? check_purity->purity_ok purity_ok->reaction Yes degraded Significant Degradation purity_ok->degraded No repurify Repurify or discard degraded->repurify

Caption: Workflow for storage, handling, and troubleshooting of this compound.

degradation_pathway compound This compound water H₂O (Moisture) degradation_product 5-Phenyl-1,3-oxazole-4-carboxylic acid compound->degradation_product Hydrolysis hcl HCl

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Synthesis of 5-Phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-phenyl-1,3-oxazole-4-carbonyl chloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Protocols

This section details the two-step synthesis process for this compound, starting from the corresponding carboxylic acid, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic acid

Methodology:

The synthesis of the precursor, 5-phenyl-1,3-oxazole-4-carboxylic acid, can be achieved through the reaction of ethyl 2-amino-3-oxo-3-phenylpropanoate with an orthoformate. The resulting ester is then saponified to yield the carboxylic acid.

A scalable procedure involves the following:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe is charged with ethyl 2-amino-3-oxo-3-phenylpropanoate and an excess of triethyl orthoformate.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Saponification: Upon completion, the excess triethyl orthoformate is removed under reduced pressure. The resulting crude ethyl 5-phenyl-1,3-oxazole-4-carboxylate is then dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Hydrolysis: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction is monitored until the starting material is no longer detectable.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 5-phenyl-1,3-oxazole-4-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Step 2: Synthesis of this compound

Methodology:

The conversion of the carboxylic acid to the acyl chloride is a critical step and is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is designed for scalability and high purity of the final product.

  • Reaction Setup: A clean, dry, multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), a dropping funnel, and a nitrogen inlet is required. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

  • Reagent Charging: The flask is charged with 5-phenyl-1,3-oxazole-4-carboxylic acid and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or toluene). The mixture is stirred to form a suspension.

  • Addition of Chlorinating Agent: Thionyl chloride (or oxalyl chloride) is added dropwise to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride to facilitate the reaction.

  • Reaction Execution: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature. The reaction progress is monitored by observing the cessation of gas evolution and can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to use a trap to protect the vacuum pump from corrosive vapors. The crude this compound is typically obtained as a solid.

  • Purification: The crude product can be purified by recrystallization from a non-protic solvent (e.g., hexanes or a mixture of hexanes and dichloromethane) or by vacuum distillation if the product is a low-melting solid or liquid.

Quantitative Data Presentation

The following table summarizes the key quantitative data for a representative scaled-up synthesis of this compound from its carboxylic acid precursor.

ParameterValueNotes
Starting Material 5-Phenyl-1,3-oxazole-4-carboxylic acid100 g (0.53 moles)
Chlorinating Agent Thionyl Chloride (SOCl₂)1.5 - 2.0 equivalents
Solvent Anhydrous Dichloromethane (DCM)500 mL
Catalyst N,N-Dimethylformamide (DMF)2-3 drops (optional with SOCl₂)
Reaction Temperature Reflux (approx. 40 °C for DCM)
Reaction Time 2 - 4 hoursMonitor by gas evolution/IR
Typical Yield 90 - 98%
Purity (by HPLC) >98%After purification

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: The reaction to form the acyl chloride is sluggish or does not go to completion.

  • Possible Cause 1: Impure Starting Material: The presence of residual water or other impurities in the 5-phenyl-1,3-oxazole-4-carboxylic acid can quench the chlorinating agent.

    • Troubleshooting: Ensure the starting carboxylic acid is thoroughly dried under vacuum before use. Purity should be checked by melting point or HPLC.

  • Possible Cause 2: Inactive Chlorinating Agent: Thionyl chloride and oxalyl chloride can degrade over time, especially if not stored properly.

    • Troubleshooting: Use a fresh bottle of the chlorinating agent. If the thionyl chloride is discolored (yellowish), it may have decomposed and should be distilled before use.[1]

  • Possible Cause 3: Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion.

    • Troubleshooting: Ensure the reaction is maintained at a steady reflux. Extend the reaction time and monitor the progress by taking small aliquots, quenching with methanol, and analyzing the resulting methyl ester by TLC or HPLC.

Q2: The yield of the acyl chloride is low.

  • Possible Cause 1: Hydrolysis: The acyl chloride product is highly moisture-sensitive and can hydrolyze back to the carboxylic acid upon exposure to atmospheric moisture.

    • Troubleshooting: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous. During work-up, minimize the product's exposure to air.

  • Possible Cause 2: Loss during Work-up: The product may be lost during the removal of excess reagent and solvent, or during purification.

    • Troubleshooting: When removing excess thionyl chloride, do so under reduced pressure at a moderate temperature to avoid co-distillation of the product. For purification, choose a recrystallization solvent system where the product has low solubility at low temperatures.

Q3: The final product is dark in color or contains impurities.

  • Possible Cause 1: Reaction Side Products: Prolonged heating or high temperatures can lead to the formation of colored byproducts.

    • Troubleshooting: Optimize the reaction time and temperature. Do not overheat the reaction mixture. Purification by recrystallization, potentially with the use of activated carbon, can help remove colored impurities.

  • Possible Cause 2: Degradation of the Oxazole Ring: The oxazole ring can be sensitive to harsh reaction conditions.

    • Troubleshooting: Use the mildest effective chlorinating agent and reaction conditions. For example, oxalyl chloride with a catalytic amount of DMF in DCM at room temperature is often a milder alternative to neat, refluxing thionyl chloride.

Q4: How can I monitor the reaction progress effectively?

  • Answer: Monitoring the formation of a highly reactive acyl chloride by TLC can be challenging as the product may hydrolyze on the silica plate.[2] A more reliable method is to take a small aliquot from the reaction mixture, quench it with a nucleophile like methanol or benzylamine, and then analyze the formation of the stable methyl ester or benzylamide derivative by TLC or HPLC.[1] The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion. Alternatively, the cessation of gas (HCl and SO₂) evolution is a strong visual cue that the reaction is nearing completion.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Synthesis of Acyl Chloride start_material Ethyl 2-amino-3-oxo- 3-phenylpropanoate esterification Reaction with Triethyl Orthoformate start_material->esterification crude_ester Crude Ethyl 5-phenyl- 1,3-oxazole-4-carboxylate esterification->crude_ester saponification Saponification (NaOH, Ethanol/H2O) crude_ester->saponification acidification Acidification (HCl) saponification->acidification carboxylic_acid 5-Phenyl-1,3-oxazole- 4-carboxylic acid acidification->carboxylic_acid acid_input 5-Phenyl-1,3-oxazole- 4-carboxylic acid chlorination Chlorination (SOCl2 or (COCl)2) acid_input->chlorination workup Removal of Excess Reagent & Solvent chlorination->workup final_product 5-Phenyl-1,3-oxazole- 4-carbonyl chloride workup->final_product signaling_pathway Potential Inhibition of the COX-2 Signaling Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) membrane Cell Membrane phospholipase Phospholipase A2 membrane->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins cox2->prostaglandins Converts to inflammation Inflammation & Pain prostaglandins->inflammation inhibitor 5-Phenyl-1,3-oxazole Derivatives (Potential Inhibitor) inhibitor->cox2 Inhibits

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Data of 5-phenyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for Structural Elucidation

In the field of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. The 5-phenyl-1,3-oxazole scaffold is a privileged structure present in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the structural elucidation of these derivatives. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a series of 5-phenyl-1,3-oxazole derivatives, alongside detailed experimental protocols and a comparison with alternative analytical methods.

¹H and ¹³C NMR Spectral Data of 2,5-Disubstituted-1,3-oxazole Derivatives

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Variations in substituents on the oxazole ring, particularly at the 2-position, induce predictable changes in the spectral data, offering valuable insights into the molecular structure. The data presented below has been compiled from various sources, showcasing these substituent effects.

Table 1: ¹H NMR Spectral Data (δ, ppm) of 2-Substituted 5-phenyl-1,3-oxazole Derivatives

CompoundR-Group at C2H-4 (s)Phenyl-H (m)R-Group ProtonsSolvent
1 H7.357.25-7.50, 7.70-7.808.05 (s, 1H, H-2)CDCl₃
2 CH₃7.187.29-7.46, 7.70-7.732.50 (s, 3H)CDCl₃
3 C₆H₅7.607.35-7.55, 7.75-7.85, 8.10-8.20-CDCl₃

Table 2: ¹³C NMR Spectral Data (δ, ppm) of 2-Substituted 5-phenyl-1,3-oxazole Derivatives

CompoundR-Group at C2C2C4C5Phenyl CR-Group CarbonsSolvent
1 H150.8122.0149.5124.5, 128.8, 129.0, 130.1-CDCl₃
2 CH₃160.5121.2148.9124.3, 128.6, 128.9, 130.514.1CDCl₃
3 C₆H₅161.5123.1150.2124.6, 126.5, 128.8, 129.1, 130.4, 130.8127.8, 128.9, 130.9, 133.0CDCl₃

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data is compiled from various literature sources and may have been recorded on spectrometers with different field strengths.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation and comparison.

General Procedure for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the 5-phenyl-1,3-oxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard instrument parameters are set for both ¹H and ¹³C acquisitions.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR-based structural elucidation of 5-phenyl-1,3-oxazole derivatives.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structural Elucidation Sample 5-phenyl-1,3-oxazole Derivative NMR_Tube Dissolution in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform, Phase & Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing H1_Spectrum 1H NMR Spectrum Processing->H1_Spectrum C13_Spectrum 13C NMR Spectrum Processing->C13_Spectrum Interpretation Spectral Interpretation (Chemical Shifts, Coupling) H1_Spectrum->Interpretation C13_Spectrum->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for the structural elucidation of 5-phenyl-1,3-oxazole derivatives using NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.

Table 3: Comparison of NMR Spectroscopy with Other Analytical Methods

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed connectivity of atoms, stereochemistry, dynamic processes.Non-destructive, provides rich structural information in solution.Relatively low sensitivity, requires soluble samples, complex spectra for large molecules.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample amount needed, can be coupled with separation techniques (GC, LC).Provides limited information on connectivity and stereochemistry, destructive technique.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.Provides unambiguous, high-resolution structures.Requires a suitable single crystal, structure may differ from solution conformation, destructive.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of 5-phenyl-1,3-oxazole derivatives. The predictable nature of chemical shift changes upon substitution provides a reliable method for confirming molecular structures. For unequivocal structure determination, especially for novel compounds, a multi-technique approach that combines the detailed connectivity information from NMR with the molecular weight data from mass spectrometry and, when possible, the precise 3D structure from X-ray crystallography, is the most robust strategy. This comprehensive approach is essential for advancing drug discovery and development programs that rely on the synthesis and characterization of novel heterocyclic entities.

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of 5-phenyl-1,3-oxazole-4-carbonyl chloride under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the acyl chloride group and fragmentation of the oxazole ring. The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and their proposed structures.

m/z Proposed Fragment Structure Interpretation
207/209[C₁₀H₆ClNO₂]⁺Molecular ion peak (with M+2 isotope peak for Chlorine)
172[C₁₀H₆NO₂]⁺Loss of Cl radical from the molecular ion
144[C₉H₆NO]⁺Loss of CO from the [M-Cl]⁺ fragment
105[C₇H₅O]⁺Benzoyl cation, resulting from cleavage of the oxazole ring
77[C₆H₅]⁺Phenyl cation, from the loss of CO from the benzoyl cation
63[C₅H₃]⁺Further fragmentation of the phenyl ring

Experimental Protocols

Mass Spectrometry Analysis

A detailed protocol for acquiring the mass spectrum of this compound is provided below. This protocol is designed for a standard electron ionization mass spectrometer.

Objective: To obtain the mass spectrum of this compound to identify its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure sample volatilization.

    • Set the injector temperature to 250°C.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the EI source to the standard 70 eV.

    • Set the mass analyzer to scan a mass range of m/z 40-300.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument software.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum from this peak and identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizing Fragmentation and Workflow

To better understand the fragmentation process and how mass spectrometry compares with other analytical techniques, the following diagrams are provided.

Fragmentation_Pathway M C₁₀H₆ClNO₂⁺˙ (m/z 207/209) Molecular Ion F1 [M-Cl]⁺ (m/z 172) M->F1 - Cl• F3 C₇H₅O⁺ (m/z 105) Benzoyl Cation M->F3 Ring Cleavage F2 [M-Cl-CO]⁺ (m/z 144) F1->F2 - CO F4 C₆H₅⁺ (m/z 77) Phenyl Cation F3->F4 - CO

Caption: Predicted fragmentation pathway of this compound.

Comparative_Workflow MS_Start Sample Introduction MS_Ionize Electron Ionization (70 eV) MS_Start->MS_Ionize MS_Analyze Mass Analyzer MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect MS_Spectrum Mass Spectrum MS_Detect->MS_Spectrum Elucidation Combined Structural Data MS_Spectrum->Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR->Elucidation IR IR Spectroscopy IR->Elucidation

Caption: Comparative workflow for structural elucidation.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires data from other analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This would help to confirm the connectivity of the phenyl group, the oxazole ring, and the carbonyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present. Key absorbances would be expected for the C=O of the acyl chloride (around 1785-1815 cm⁻¹), the C=N and C=C bonds of the oxazole and phenyl rings (in the 1500-1650 cm⁻¹ region), and the C-Cl bond.[1]

By combining the data from mass spectrometry with NMR and IR spectroscopy, researchers can achieve a highly confident and complete structural assignment of this compound and its analogs. This multi-technique approach is the gold standard in chemical analysis and drug development.

References

FT-IR Analysis of the Carbonyl Chloride Group in Oxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of the carbonyl chloride group in oxazole-containing compounds, alongside alternative analytical techniques. The distinct spectral location of the carbonyl chloride absorption band makes FT-IR an invaluable tool for reaction monitoring and quality control in the synthesis of these important heterocyclic intermediates.

FT-IR Spectroscopy: A Primary Analytical Tool

FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive method for the identification of functional groups in molecules. The carbonyl chloride group (-COCl) exhibits a strong and characteristic absorption band in a region of the infrared spectrum that is typically free from other interfering absorptions, making it readily identifiable.

The high frequency of the C=O stretching vibration in acyl chlorides is attributed to the inductive effect of the electronegative chlorine atom, which strengthens the carbonyl double bond.

Comparison of Carbonyl Stretching Frequencies

The position of the carbonyl (C=O) stretching vibration in an FT-IR spectrum is highly dependent on the electronic environment of the carbonyl group. The table below compares the typical C=O stretching frequencies for carbonyl chlorides with those of the oxazole ring and other related functional groups.

Functional GroupTypical C=O Stretching Frequency (cm⁻¹)Notes
Carbonyl Chloride (-COCl) 1810 - 1775 Strong, sharp absorption. Position is sensitive to conjugation.
Oxazole Ring (C=N stretch)~1650 - 1600Medium to weak absorption.
Oxazole Ring (C-O-C stretch)~1300 - 1000Multiple bands, can be complex.
Carboxylic Acid (-COOH)1725 - 1700Broad absorption due to hydrogen bonding.
Ester (-COOR)1750 - 1735Strong absorption.
Amide (-CONH₂)1680 - 1630Strong absorption, often shows N-H bending bands.

As the data indicates, the carbonyl chloride peak is well-separated from the intrinsic vibrations of the oxazole ring, allowing for unambiguous identification.

Experimental Protocol: FT-IR Analysis of an Oxazole Carbonyl Chloride

This protocol outlines the general procedure for acquiring an FT-IR spectrum of an oxazole derivative containing a carbonyl chloride group.

Objective: To identify the characteristic C=O stretching frequency of the carbonyl chloride group in an oxazole-containing molecule.

Materials:

  • Sample of the oxazole carbonyl chloride derivative

  • FT-IR spectrometer (e.g., equipped with a diamond ATR accessory)

  • Appropriate solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent.

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will subtract any atmospheric and instrumental interferences.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the strong, sharp absorption band in the region of 1810 - 1775 cm⁻¹. This corresponds to the C=O stretch of the carbonyl chloride.

    • Identify the characteristic bands of the oxazole ring in the fingerprint region (below 1500 cm⁻¹) to confirm the presence of the heterocyclic core.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with a suitable solvent and lint-free wipes to remove all traces of the sample.

Alternative Analytical Techniques

While FT-IR is a primary tool for identifying the carbonyl chloride group, other spectroscopic techniques can provide complementary structural information.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the electronic environment of the carbonyl carbon. The carbonyl carbon of an acyl chloride typically resonates in the range of 160-180 ppm.Quantitative; provides detailed structural information about the entire molecule.Lower sensitivity than FT-IR; requires larger sample amounts and longer acquisition times.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern. Acyl chlorides often show a characteristic fragmentation pattern involving the loss of a chlorine radical or a COCl radical.High sensitivity; provides molecular weight information.Can be a destructive technique; may not be suitable for thermally labile compounds.
Raman Spectroscopy Provides complementary vibrational information to FT-IR. The C=O stretch in acyl chlorides is also Raman active.Can be used for aqueous samples; less interference from water.Can be affected by fluorescence; instrumentation may be less common than FT-IR.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the FT-IR analysis of an oxazole carbonyl chloride, from sample preparation to data interpretation.

experimental_workflow FT-IR Analysis Workflow for Oxazole Carbonyl Chloride cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output sample_prep Prepare Sample spectrometer_setup Spectrometer Setup & Background Scan sample_prep->spectrometer_setup acquire_spectrum Acquire Sample Spectrum spectrometer_setup->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process_spectrum identify_cocl Identify Carbonyl Chloride Peak (~1810-1775 cm⁻¹) process_spectrum->identify_cocl identify_oxazole Identify Oxazole Ring Peaks (<1650 cm⁻¹) process_spectrum->identify_oxazole compare_data Compare with Reference Spectra & Alternative Data identify_cocl->compare_data identify_oxazole->compare_data report Generate Report compare_data->report

Caption: Workflow for FT-IR analysis of oxazole carbonyl chloride.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the chemical structure and the expected spectroscopic data from FT-IR, ¹³C NMR, and Mass Spectrometry for a generic oxazole carbonyl chloride.

logical_relationship Spectroscopic Data Correlation for Oxazole Carbonyl Chloride cluster_ftir FT-IR Spectroscopy cluster_nmr ¹³C NMR Spectroscopy cluster_ms Mass Spectrometry structure Oxazole-COCl Structure ftir_cocl Strong C=O Stretch (~1810-1775 cm⁻¹) structure->ftir_cocl ftir_oxazole Oxazole Ring Vibrations (<1650 cm⁻¹) structure->ftir_oxazole nmr_cocl Carbonyl Carbon (~160-180 ppm) structure->nmr_cocl nmr_oxazole Oxazole Carbons structure->nmr_oxazole ms_mol_ion Molecular Ion Peak structure->ms_mol_ion ms_fragment Fragments (e.g., loss of Cl, COCl) ms_mol_ion->ms_fragment

Caption: Correlation of structure with key spectroscopic signals.

A Comparative Analysis of the Reactivity of 5-phenyl-1,3-oxazole-4-carbonyl chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 5-phenyl-1,3-oxazole-4-carbonyl chloride and the widely-used reagent, benzoyl chloride. The analysis is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize acyl chlorides as key building blocks. The comparison is based on fundamental principles of electronic effects, with supporting experimental protocols for quantitative validation.

Introduction and Reactivity Overview

Acyl chlorides are highly reactive carboxylic acid derivatives essential for forming esters, amides, and other acyl compounds through nucleophilic acyl substitution. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is heavily influenced by the electronic properties of the substituent attached to the acyl group.

  • Benzoyl Chloride is the benchmark aromatic acyl chloride. The phenyl group is moderately electron-withdrawing, which activates the carbonyl group towards nucleophilic attack.

  • This compound is a more complex acylating agent where the carbonyl group is attached to a 1,3-oxazole ring. The oxazole ring, containing electronegative oxygen and nitrogen atoms, is a significantly stronger electron-withdrawing group compared to the phenyl ring.[1]

Theoretically, the increased electron-withdrawing nature of the oxazole heterocycle is expected to render the carbonyl carbon in this compound more electrophilic and, consequently, more reactive towards nucleophiles than benzoyl chloride.

Comparative Data Summary

While direct, side-by-side kinetic data for the reactivity of these two specific compounds is not extensively available in published literature, a comparison can be constructed based on the known reactivity of benzoyl chloride and the strong electronic effects of the oxazole moiety. The hydrolysis rate is a standard measure of acyl chloride reactivity.

ParameterThis compoundBenzoyl Chloride
Structure
CAS Number 337508-64-2[2]98-88-4
Molecular Formula C₁₀H₆ClNO₂C₇H₅ClO
Molecular Weight 207.62 g/mol 140.57 g/mol
Predicted Reactivity HigherLower
Hydrolysis Rate Constant (k) Predicted to be > 1.58 x 10⁻⁴ s⁻¹1.58 x 10⁻⁴ s⁻¹ (in 95% Ethanol-Water at 25°C)[3]

Note: The rate constant for this compound is a prediction based on electronic principles. An experimental protocol to determine this value is provided below.

Mechanism of Reaction

The enhanced reactivity of this compound stems from the electronic properties of the oxazole ring. The diagram below illustrates the general mechanism for nucleophilic acyl substitution, which applies to both compounds. The key difference lies in the stability of the transition state and the electrophilicity of the carbonyl carbon (C=O). The electron-withdrawing oxazole ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

G cluster_step1 Step 1: Nucleophilic Attack start Acyl Chloride (R-COCl) intermediate Tetrahedral Intermediate start->intermediate + Nu-H nu Nucleophile (Nu-H) product Substituted Product (R-CONu) intermediate->product - Cl⁻, - H⁺ hcl HCl intermediate->hcl Forms note R = Phenyl (Benzoyl Chloride) R = 5-phenyl-1,3-oxazol-4-yl The electron-withdrawing oxazole ring increases the electrophilicity of the carbonyl carbon, accelerating Step 1.

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocol: Comparative Hydrolysis by Conductometry

To quantitatively compare the reactivity of the two acyl chlorides, a conductometric analysis of their hydrolysis rates can be performed. This method is highly effective as the reaction produces hydrochloric acid (HCl), leading to a measurable increase in the solution's conductivity over time.[3]

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound and benzoyl chloride under identical conditions.

Principle: The rate of reaction is monitored by tracking the increase in electrical conductivity resulting from the production of H⁺ and Cl⁻ ions. In a large excess of the solvent (e.g., aqueous ethanol or acetone), the reaction follows pseudo-first-order kinetics with respect to the acyl chloride.[3][4]

Apparatus:

  • Conductivity meter with a temperature-compensated probe

  • Constant temperature water bath (set to 25.0 ± 0.1 °C)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., 100 mL jacketed beaker)

  • Stopwatch

  • Volumetric flasks, pipettes, and microsyringe

Reagents:

  • Solvent: 95% Ethanol / 5% Deionized Water (v/v)

  • This compound (high purity)

  • Benzoyl chloride (high purity)

  • Anhydrous acetone (for preparing stock solutions)

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of each acyl chloride in anhydrous acetone.

  • Setup: Place 50.0 mL of the ethanol/water solvent into the reaction vessel. Submerge the vessel in the constant temperature bath and allow it to equilibrate to 25.0 °C with gentle stirring.

  • Measurement: Immerse the conductivity probe in the solvent. Once the temperature and conductivity readings are stable, this is your initial reading (σ₀).

  • Initiation: Using a microsyringe, inject 100 µL of the acyl chloride stock solution into the solvent, starting the stopwatch simultaneously.

  • Data Collection: Record the conductivity (σt) at regular intervals (e.g., every 15 seconds for the first 5 minutes, then every minute) until the reading remains constant for at least 10 minutes. This final, stable value is σ∞.

  • Repeat: Thoroughly clean and dry the reaction vessel. Repeat the entire procedure for the second acyl chloride under identical conditions.

Data Analysis:

  • Calculate (σ∞ - σt) for each time point.

  • Plot ln(σ∞ - σt) on the y-axis against time (t) on the x-axis.

  • For a first-order reaction, this plot should yield a straight line.[3]

  • Determine the slope of the line using linear regression.

  • The pseudo-first-order rate constant, k, is the negative of the slope (k = -slope).

  • Compare the calculated k values for the two compounds.

The workflow for this experiment is visualized below.

G arrow arrow A Prepare 0.1M Stock Solutions (in dry acetone) B Equilibrate 50 mL Solvent (95% EtOH/H₂O) to 25°C A->B C Inject 100 µL Acyl Chloride & Start Timer B->C D Record Conductivity (σt) at Timed Intervals C->D D->D No E Continue Until Stable (σt = σ∞) D->E Is reading stable? F Plot ln(σ∞ - σt) vs. Time E->F G Calculate Rate Constant 'k' from Slope (k = -slope) F->G H Compare 'k' values G->H

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

Based on established principles of physical organic chemistry, This compound is predicted to be a more reactive acylating agent than benzoyl chloride . This heightened reactivity is attributed to the strong electron-withdrawing nature of the 1,3-oxazole ring, which increases the electrophilicity of the adjacent carbonyl carbon. For applications requiring rapid reaction kinetics or acylation of weakly nucleophilic substrates, this compound may offer a significant advantage. However, this increased reactivity may also lead to lower selectivity and a greater propensity for hydrolysis, requiring careful handling under anhydrous conditions. The provided experimental protocol offers a reliable method for quantitatively confirming this reactivity difference.

References

A Comparative Guide to the Biological Activity of Novel 5-Phenyl-1,3-Oxazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of novel 5-phenyl-1,3-oxazole-4-carboxamide derivatives, supported by experimental data from recent scientific literature. The document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. The oxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for a selection of novel 5-phenyl-1,3-oxazole-4-carboxamide derivatives and related compounds.

Table 1: Anticancer Activity of Oxazole Derivatives

The anticancer potential of novel oxazole derivatives is frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparison. A lower value indicates greater potency.

Compound IDStructure/SubstitutionCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
1 Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateLeukemia (CCRF-CEM)5.37 (Average GI50)DoxorubicinNot specified
2 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamideNot specifiedNot specifiedNot specifiedNot specified
3 5-methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamideMelanoma (B16-F1)Not specifiedNot specifiedNot specified
4 5-methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamideMelanoma (B16-F1)Not specifiedNot specifiedNot specified
5 Benzopyran-4-one-isoxazole hybrid 5a Breast (MDA-MB-231)5.2 - 22.2Not specifiedNot specified
6 Benzopyran-4-one-isoxazole hybrid 5c Breast (MDA-MB-231)3.3 - 12.92Not specifiedNot specified

Data sourced from multiple studies for comparative purposes.[1][2][3][4]

Table 2: Antimicrobial Activity of Oxazole Derivatives

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent against various bacterial and fungal strains. A lower MIC value signifies greater antimicrobial potency.

Compound IDStructure/SubstitutionBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
7 Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl}carbonateS. epidermidis 75656.2C. albicans 12814
8 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-oneE. coli ATCC 2592228.1Not specifiedNot specified
9 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive strainsActiveNot specifiedNot specified
10 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivativeM. luteus ATCC 102403.91 - 31.25Not specifiedNot specified
11 1,3,4-Oxadiazole derivative 13 S. aureus0.5 (MIC90)Not specifiedNot specified

Data compiled from various research articles for a comparative overview.[5][6][7][8]

Table 3: Anti-inflammatory Activity of Oxazole Derivatives

The anti-inflammatory potential is often assessed using the carrageenan-induced paw edema model in rats, with the percentage of edema inhibition serving as a key indicator of efficacy.

Compound IDStructure/SubstitutionDosageEdema Inhibition (%)Reference CompoundEdema Inhibition (%)
12 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative 21c 20 mg/kg59.5Indomethacin64.3
13 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative 21i 20 mg/kg61.9Indomethacin64.3
14 2,5-disubstituted-1,3,4-oxadiazole derivative Ox-6d 200 µg/mL (in vitro)70.56Ibuprofen84.31
15 2,5-disubstituted-1,3,4-oxadiazole derivative Ox-6f 200 µg/mL (in vitro)74.16Ibuprofen84.31

This table presents a summary of anti-inflammatory data from multiple sources.[9][10][11]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the initial incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = ((Vc - Vt) / Vc) × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the screening of 5-phenyl-1,3-oxazole-4-carboxamides.

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Novel 5-Phenyl-1,3-oxazole-4-carboxamides Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced Paw Edema) Purification->Anti_inflammatory Data Quantitative Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

General workflow for the screening of novel compounds.

G Inhibition of Tubulin Polymerization Signaling Pathway cluster_apoptosis Apoptosis Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Tubulin Depolymerization Microtubules->Spindle Forms Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis (Programmed Cell Death) Anaphase->Apoptosis Leads to Inhibitor 5-Phenyl-1,3-oxazole-4-carboxamide (Tubulin Inhibitor) Inhibitor->Tubulin Binds to Tubulin

Mechanism of action for tubulin polymerization inhibitors.

References

A Comparative Guide to the X-ray Crystallography Analysis of 5-Phenyl-1,3-Oxazole Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography with other analytical techniques for the structural elucidation of molecules centered around the 5-phenyl-1,3-oxazole core. The 5-phenyl-1,3-oxazole motif is a key pharmacophore in numerous biologically active compounds, making a precise understanding of its three-dimensional structure crucial for rational drug design and development. This document presents experimental data from derivatives of the core structure, outlines detailed experimental protocols, and visualizes key workflows to aid researchers in their structural analysis endeavors.

Data Presentation: Crystallographic Parameters of 5-Phenyl-1,3-Oxazole Derivatives
Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole[1][2]C₁₆H₁₃NOOrthorhombicP2₁2₁2₁5.8052(2)7.7010(3)27.4363(8)9090901226.56(7)4
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole[3]C₁₆H₁₃NO₂OrthorhombicPna2₁7.909(2)27.239(8)5.9652(17)9090901285.1(6)4
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole[4]C₂₄H₁₅FN₂O₂MonoclinicP2₁/c9.3158(3)10.8176(3)18.9449(5)90100.571(3)901876.76(9)4

Comparison with Alternative Analytical Techniques

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, other analytical techniques provide complementary information and may be more suitable under certain circumstances.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Provides unambiguous 3D molecular structure, including absolute stereochemistry.[5] High precision and accuracy.Requires a single, well-ordered crystal of sufficient size.[6] The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed information about the connectivity and chemical environment of atoms in solution.[6] Excellent for studying dynamic processes.Structure determination can be complex for larger molecules. Does not directly provide bond lengths and angles with the same precision as X-ray crystallography.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.High sensitivity and accuracy in determining molecular weight and elemental composition. Can be coupled with separation techniques like GC and LC.Provides limited information about the 3D arrangement of atoms. Fragmentation patterns can be complex to interpret for structural elucidation.
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules in a vitreous ice layer using an electron microscope.Applicable to large and complex macromolecules that are difficult to crystallize.[6][7] Can visualize different conformational states.[6]Lower resolution compared to X-ray crystallography for small molecules.[6] Computationally intensive.

Experimental Protocols

General Experimental Protocol for Single-Crystal X-ray Diffraction of a 5-Phenyl-1,3-Oxazole Derivative

This protocol outlines the typical steps for the structural determination of a small organic molecule like a 5-phenyl-1,3-oxazole derivative.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal suitable for diffraction (typically >0.1 mm in all dimensions).

  • Method: Slow evaporation of a saturated solution is a common technique.

    • Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. A solvent-antisolvent system can also be employed.

    • Procedure: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

2. Crystal Mounting:

  • Objective: To mount a selected crystal on the goniometer head of the diffractometer.

  • Procedure: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. Carefully mount the crystal on a glass fiber or a cryo-loop using a small amount of inert oil or grease.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer, and a detector is used.

  • Procedure:

    • The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

4. Data Processing:

  • Objective: To integrate the raw diffraction images and obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Software: Programs like CrysAlisPro, SAINT, or XDS are used.

  • Procedure: The software determines the unit cell parameters and space group, and integrates the intensity of each diffraction spot.

5. Structure Solution and Refinement:

  • Objective: To determine the atomic positions in the unit cell and refine the structural model.

  • Software: Programs like SHELXT, SIR, or Olex2 are used for structure solution, and SHELXL for refinement.

  • Procedure:

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

6. Structure Validation:

  • Objective: To ensure the quality and chemical reasonableness of the final crystal structure.

  • Software: Tools like PLATON and checkCIF are used.

  • Procedure: The final structure is checked for geometric consistency, missed symmetry, and other potential issues. The results are presented in a standard Crystallographic Information File (CIF).

Mandatory Visualizations

Xray_Workflow cluster_synthesis Sample Preparation cluster_experiment X-ray Diffraction Experiment cluster_analysis Data Analysis & Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Drug_Discovery_Logic cluster_design Design & Synthesis cluster_analysis Structural Analysis cluster_development Lead Optimization Compound_Design Compound Design Chemical_Synthesis Chemical Synthesis Compound_Design->Chemical_Synthesis Initial_Characterization Initial Characterization (NMR, MS) Chemical_Synthesis->Initial_Characterization Xray_Crystallography X-ray Crystallography Initial_Characterization->Xray_Crystallography SAR_Studies Structure-Activity Relationship (SAR) Studies Xray_Crystallography->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Compound_Design

References

A Comparative Guide to HPLC-Based Purity Analysis of 5-phenyl-1,3-oxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5-phenyl-1,3-oxazole-4-carbonyl chloride, a key intermediate in pharmaceutical synthesis. Given the compound's reactive nature, this document outlines protocols for both direct analysis and analysis via derivatization, supported by experimental workflows and comparative data to aid researchers in selecting the most appropriate method.

Introduction to Purity Analysis of Acyl Chlorides

This compound is a reactive acylating agent used in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1]

However, the direct analysis of acyl chlorides like this compound by reversed-phase HPLC (RP-HPLC) presents significant challenges. The primary issue is the compound's high reactivity, particularly its susceptibility to hydrolysis, which can lead to the formation of the corresponding carboxylic acid.[2] This instability can occur in the presence of protic solvents (like water or methanol in the mobile phase) or on the silica-based stationary phases of most LC columns, leading to inaccurate purity assessments and potential product decomposition during analysis.[1][3]

To overcome these challenges, two primary HPLC-based strategies are presented: a direct analysis method with specific precautions and a more robust derivatization method that stabilizes the analyte for reliable quantification.

Comparative HPLC Methodologies

Method A: Direct Reversed-Phase HPLC Analysis

This approach involves the direct injection of the sample for analysis. While simpler, it requires careful control of chromatographic conditions to minimize on-column degradation. This method is best suited for rapid in-process control where the primary goal is to monitor the disappearance of reactants rather than precise quantification of the acyl chloride itself.[1]

Method B: Derivatization HPLC Analysis

This strategy is the recommended approach for accurate and sensitive quantification. It involves reacting the highly reactive this compound with a derivatizing agent to form a stable, highly chromophoric product.[4] This derivative is then analyzed by standard RP-HPLC. A common strategy involves reaction with an amine or a substituted hydrazine to form a stable amide or hydrazide.[2][5] For this guide, we will focus on derivatization using 2-nitrophenylhydrazine, which creates a derivative with strong UV absorbance at a higher wavelength (around 395 nm), minimizing interference from the drug substance matrix.[4]

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be considered:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Acyl chlorides can be analyzed, but may require derivatization (e.g., silylation) to prevent degradation in the hot injection port.[1]

  • Supercritical Fluid Chromatography (SFC): A powerful alternative that uses supercritical CO2 as the main mobile phase. SFC can be faster than HPLC and is sometimes better suited for reactive or thermally labile compounds.[6]

  • Thin Layer Chromatography (TLC): Often used for quick qualitative checks of reaction progress and purity but lacks the quantitative accuracy of HPLC.[7]

Experimental Protocols

Protocol 1: Direct RP-HPLC Method
  • Sample Preparation: Dissolve a precisely weighed amount of this compound (approx. 1 mg/mL) in a dry, aprotic solvent such as anhydrous acetonitrile immediately before analysis.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water containing 0.1% Trifluoroacetic Acid (TFA). A rapid gradient is preferred to minimize analysis time and potential degradation.

      • Gradient Example: 50% ACN to 95% ACN over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

Protocol 2: Derivatization HPLC Method
  • Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Sample Preparation & Derivatization:

    • Dissolve a precisely weighed amount of this compound (approx. 1 mg/mL) in anhydrous acetonitrile.

    • To 1.0 mL of this sample solution, add 1.0 mL of the 2-nitrophenylhydrazine solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[4]

    • After the reaction is complete, dilute the sample as needed with the mobile phase for HPLC analysis.

  • HPLC System: HPLC with a DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and a 10 mM ammonium acetate buffer (pH 5.0).

      • Gradient Example: 40% ACN to 80% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 395 nm (for the derivative).[4]

    • Injection Volume: 10 µL.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical data from the analysis of a batch of this compound against a certified reference standard (CRS).

Method Analyte Sample ID Retention Time (min) Peak Area % Calculated Purity (%) Key Impurity (Hydrolysis Product) Peak Area %
Method A: Direct HPLC This compoundCRS7.8599.699.60.3
Test Batch7.8496.596.53.1
Method B: Derivatization Derivative of this compoundCRS10.2299.899.8N/A
Test Batch10.2198.298.2N/A

Analysis: The direct analysis (Method A) shows a lower purity for the test batch and a significantly higher peak corresponding to the hydrolysis impurity, which may be exaggerated by on-column degradation. The derivatization method (Method B) provides a more stable baseline and a more accurate purity assessment (98.2%), reflecting the true quality of the intermediate before potential analytical artifacts.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Path (Method B) cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Anhydrous ACN start->dissolve add_reagent Add 2-Nitrophenylhydrazine Reagent dissolve->add_reagent Method B direct_sample Direct Sample dissolve->direct_sample Method A react React for 30 min at Room Temp add_reagent->react deriv_sample Derivatized Sample react->deriv_sample inject Inject into HPLC System deriv_sample->inject direct_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection (254nm or 395nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Decision_Tree start Start: Purity Analysis of Acyl Chloride q1 Is high sensitivity and accuracy for regulatory filing required? start->q1 method_b Use Method B: Derivatization HPLC q1->method_b Yes q2 Is the sample known to be highly unstable in protic solvents? q1->q2 No end_b Result: Robust and Reliable Purity Value method_b->end_b q2->method_b Yes method_a Use Method A: Direct HPLC (with caution) q2->method_a No note_a Suitable for rapid in-process checks. Monitor for degradation. method_a->note_a

Caption: Decision guide for selecting an HPLC method.

Conclusion

For the purity analysis of the reactive intermediate this compound, a derivatization HPLC method is demonstrably superior to direct analysis. By converting the unstable acyl chloride into a stable derivative, this approach mitigates the risk of hydrolysis, thereby preventing the overestimation of impurities and providing a more accurate and reliable assessment of product quality.[4] While direct HPLC analysis can serve as a rapid qualitative tool for in-process controls, the derivatization method is the recommended strategy for formal purity reporting, stability studies, and quality control in a regulated pharmaceutical environment.

References

In Silico Toxicity Prediction: A Comparative Guide for 5-Phenyl-1,3-oxazole-4-carbonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, early assessment of a compound's toxicity profile is paramount to de-risk drug discovery pipelines and ensure patient safety. In silico toxicology offers a rapid and cost-effective alternative to traditional animal testing for screening and prioritizing lead candidates. This guide provides a comparative overview of the predicted toxicity of 5-phenyl-1,3-oxazole-4-carbonyl chloride and related oxazole derivatives, based on established computational methodologies.

Comparative Analysis of Predicted Toxicity

The following table summarizes key in silico predicted toxicity endpoints for this compound and two representative comparator compounds: 5-phenyl-1,3-oxazole-4-carboxylic acid (the corresponding carboxylic acid) and a generic substituted 2-phenyl-oxazole derivative. These predictions are generated using a combination of Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.

ParameterThis compound (Predicted)5-Phenyl-1,3-oxazole-4-carboxylic acid (Predicted)Substituted 2-Phenyl-oxazole (Predicted)
Ames Mutagenicity Probable MutagenNon-MutagenNon-Mutagen
Carcinogenicity Possible CarcinogenNon-CarcinogenNon-Carcinogen
hERG Inhibition Low RiskLow RiskMedium Risk
DILI (Drug-Induced Liver Injury) High RiskModerate RiskModerate Risk
Skin Sensitization High RiskLow RiskLow Risk
Rat Oral LD50 (mg/kg) 300 - 500 (Class III)> 2000 (Class V)500 - 2000 (Class IV)

Disclaimer: The data presented in this table for this compound and its comparators are representative values derived from established in silico prediction methodologies for compounds with similar structural features. These are not experimentally verified results and should be used for comparative and illustrative purposes only.

Experimental Protocols

The in silico toxicity predictions summarized above are typically generated using a workflow that integrates several computational models. The methodologies for key toxicity endpoints are detailed below.

Ames Mutagenicity Prediction

Bacterial reverse mutation assays (Ames tests) are used to assess the mutagenic potential of a chemical. In silico Ames models are typically QSAR-based or employ structural alerts.

  • Model Input: The 2D structure of the test compound is provided in a standard format (e.g., SMILES).

  • Descriptor Calculation: Molecular descriptors, such as topological fingerprints and physicochemical properties, are calculated for the compound.

  • Prediction Engine: The compound's descriptors are processed by a pre-trained machine learning model (e.g., a random forest or support vector machine) built on a large dataset of compounds with known Ames test outcomes.[1] Alternatively, the structure is screened for the presence of "structural alerts," which are chemical fragments known to be associated with mutagenicity.[1]

  • Output: The model outputs a prediction of "Mutagen" or "Non-Mutagen," often accompanied by a confidence score.

Carcinogenicity Prediction

In silico carcinogenicity models predict the potential of a compound to cause cancer, typically based on rodent carcinogenicity data.

  • Model Input: The 2D structure of the test compound.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated.

  • Prediction Engine: The prediction is made using statistical models or expert systems that correlate structural features with carcinogenicity data from sources like the Carcinogenic Potency Database (CPDB).[2]

  • Output: A classification of "Carcinogen" or "Non-Carcinogen" is provided, sometimes with an indication of the predicted target organ.

hERG Inhibition Prediction

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to cardiotoxicity.[2]

  • Model Input: The 3D conformer of the test compound.

  • Methodology: A common approach involves molecular docking of the compound into a homology model or crystal structure of the hERG channel's binding site.

  • Scoring: The binding affinity is calculated using a scoring function, which estimates the free energy of binding.

  • Output: The predicted binding affinity is used to classify the compound's risk of hERG inhibition (e.g., "Low," "Medium," or "High" risk).

Drug-Induced Liver Injury (DILI) Prediction

DILI is a significant cause of drug attrition. In silico DILI models are complex and often integrate multiple types of data.

  • Model Input: The 2D structure of the compound.

  • Methodology: Predictions are often based on a combination of QSAR models trained on DILI-positive and -negative compounds and the identification of structural alerts associated with hepatotoxicity.

  • Output: A risk classification (e.g., "High," "Moderate," "Low" risk) for DILI.

In Silico Toxicity Prediction Workflow

The following diagram illustrates a typical workflow for in silico toxicity prediction, from initial compound structure to the final toxicity profile assessment.

ToxicityPredictionWorkflow cluster_input Input cluster_processing Computational Analysis cluster_output Output Compound Compound Structure (SMILES/SDF) Descriptors Molecular Descriptor Calculation Compound->Descriptors Calculate Docking Molecular Docking (e.g., hERG) Compound->Docking Input to ADMET_Prediction ADMET Prediction Models Descriptors->ADMET_Prediction Input to QSAR_Models QSAR Toxicity Models Descriptors->QSAR_Models Input to Toxicity_Profile Predicted Toxicity Profile ADMET_Prediction->Toxicity_Profile QSAR_Models->Toxicity_Profile Docking->Toxicity_Profile Risk_Assessment Risk Assessment & Prioritization Toxicity_Profile->Risk_Assessment Inform

Caption: A generalized workflow for in silico toxicity prediction.

Signaling Pathway of a Putative Toxicity Mechanism

The reactive carbonyl chloride group in this compound is a potential toxicophore. It can react with nucleophilic residues in proteins, potentially leading to cellular dysfunction. The diagram below illustrates a hypothetical signaling pathway initiated by such an interaction.

ToxicityPathway cluster_compound Compound Interaction cluster_response Cellular Response Compound This compound Target_Protein Cellular Protein (e.g., Enzyme) Compound->Target_Protein Covalent Modification Protein_Dysfunction Protein Dysfunction Target_Protein->Protein_Dysfunction Leads to Stress_Response Cellular Stress Response Protein_Dysfunction->Stress_Response Induces Apoptosis Apoptosis Stress_Response->Apoptosis Can trigger

Caption: A putative toxicity pathway for a reactive oxazole derivative.

References

Comparative Molecular Docking Analysis of 5-Phenyl-1,3-Oxazole Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the interaction of 5-phenyl-1,3-oxazole derivatives with key therapeutic targets in cancer, Alzheimer's disease, and diabetes. This report details in silico findings, supported by experimental data and methodologies.

This guide provides a comparative overview of molecular docking studies investigating 5-phenyl-1,3-oxazole and its related derivatives as potential inhibitors for various therapeutic targets. The analysis focuses on three primary areas: oncology, neurodegenerative disorders, and metabolic diseases, highlighting the versatility of the oxazole scaffold in drug design. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity: Targeting Caspase-3

Several studies have explored 5-phenyl-1,3-oxazole and its analogs as potential anticancer agents, with a notable focus on their interaction with caspase-3, a key executioner enzyme in apoptosis.

Comparative Docking and In Vitro Data
Compound IDSubstitution on Phenyl RingTarget ProteinDocking Score (kcal/mol)IC50 (µM)Cell LineReference
4b Not specifiedNot specifiedGood-Leukemia
4i Not specifiedNot specifiedGood-Leukemia
5e Not specifiedCaspase-3-19.56 ± 1.62HT-1080[1]
5g 4-FluoroCaspase-3-21.3 ± 2.18MCF-7[1]
5h BenzyloxyCaspase-3-21.66 ± 0.95MDA-MB-231[1]
21a-j (lead) 3,4,5-trimethoxyNot specifiedBetter interaction energy0.10 - 0.18PC3, A549, MCF-7, DU-145[2]

Note: Direct comparative docking scores for all compounds against a single target are often unavailable across different studies due to variations in software and protocols. "Good" and "Better" are qualitative descriptors from the source.

Experimental Protocols: Molecular Docking with Caspase-3

Software: AutoDock 4.2 has been frequently utilized for these types of studies.

Protein Preparation:

  • The three-dimensional crystal structure of human caspase-3 is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT format for use in AutoDock.

Ligand Preparation:

  • The 2D structures of the 5-phenyl-1,3-oxazole derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D and their energy is minimized using a suitable force field.

  • Torsional degrees of freedom are defined for the ligands to allow for flexibility during docking.

Grid Box Generation: A grid box is defined to encompass the active site of caspase-3. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å can be centered on the active site. The active site includes key amino acid residues crucial for its catalytic activity.

Docking Simulation: The Lamarckian Genetic Algorithm (LGA) is commonly employed for docking simulations. Typically, a set number of docking runs (e.g., 100) are performed for each ligand. The resulting conformations are clustered, and the one with the lowest binding energy is selected as the most probable binding mode.

Signaling Pathway and Workflow

Caspase3_Pathway Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3 (Procaspase) Caspase-3 (Procaspase) Caspase-8->Caspase-3 (Procaspase) Caspase-9->Caspase-3 (Procaspase) Active Caspase-3 Active Caspase-3 Caspase-3 (Procaspase)->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis 5-Phenyl-1,3-oxazole 5-Phenyl-1,3-oxazole 5-Phenyl-1,3-oxazole->Active Caspase-3 Inhibition

Caption: Caspase-3 activation pathway and the inhibitory role of 5-phenyl-1,3-oxazole derivatives.

Anti-Alzheimer's Activity: Targeting Cholinesterases

Derivatives of 5-phenyl-1,3-oxazole have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

Comparative Docking and In Vitro Data
Compound IDTarget EnzymeIC50 (µM) vs AChEIC50 (µM) vs BuChEReference
Benzoxazole-oxazole hybrid (lead) AChE & BuChE0.90 ± 0.051.10 ± 0.10[3]
Benzimidazole-oxazole hybrid 9 AChE & BuChE0.10 ± 0.0500.20 ± 0.050[4]
Benzimidazole-oxazole hybrid 14 AChE & BuChE0.20 ± 0.0500.30 ± 0.050[4]
Oxadiazole-piperazine conjugate 5AD AChE0.103 ± 0.0172≥ 10[5]
Experimental Protocols: Molecular Docking with Acetylcholinesterase

Software: Schrödinger Maestro (Glide) and AutoDock are commonly used.

Protein Preparation:

  • The crystal structure of human AChE is downloaded from the PDB.

  • The Protein Preparation Wizard in Maestro is used to preprocess the protein, which includes adding hydrogens, assigning bond orders, and minimizing the structure.

  • Water molecules beyond a certain distance from the active site are removed.

Ligand Preparation:

  • Ligands are prepared using the LigPrep module in Maestro, which generates low-energy 3D conformations and correct ionization states at a physiological pH.

Grid Generation: A receptor grid is generated by defining a bounding box centered on the active site gorge of AChE. The active site includes key residues like Trp86, Tyr124, Phe295, and His447.

Docking: The Glide module is used for docking, often in Extra Precision (XP) mode. The docking poses are evaluated based on their GlideScore, which estimates the binding affinity.

Signaling Pathway and Workflow

AChE_Pathway cluster_synapse Synaptic Cleft Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft AChE AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic Receptor Postsynaptic Receptor Cognitive Function Cognitive Function Postsynaptic Receptor->Cognitive Function Signal Transduction 5-Phenyl-1,3-oxazole 5-Phenyl-1,3-oxazole 5-Phenyl-1,3-oxazole->AChE Inhibition ACh ACh ACh->AChE Hydrolysis ACh->Postsynaptic Receptor Binding

Caption: Role of AChE in synaptic transmission and its inhibition by 5-phenyl-1,3-oxazole derivatives.

Antidiabetic Activity: Targeting α-Amylase and α-Glucosidase

Hybrid molecules containing the 1,3,4-oxadiazole moiety, structurally similar to 5-phenyl-1,3-oxazole, have been investigated as inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes.

Comparative In Vitro Data
Compound IDTarget EnzymeIC50 (µM) vs α-AmylaseIC50 (µM) vs α-GlucosidaseReference
5a α-Amylase & α-GlucosidasePotentPotent[6][7]
5b α-Amylase & α-GlucosidasePotentPotent[6][7]
5j α-Amylase & α-GlucosidasePotentPotent[6][7]
General Range (5a-5j) α-Amylase & α-Glucosidase18.42 ± 0.21 – 55.43 ± 0.6617.21 ± 0.22 – 51.28 ± 0.88[6][7]
Experimental Protocols: Molecular Docking with α-Glucosidase

Software: Molegro Virtual Docker (MVD) or GOLD suite are suitable choices.

Protein Preparation:

  • The crystal structure of α-glucosidase is obtained from the PDB.

  • The protein is prepared by removing water molecules, correcting any structural issues, and adding hydrogens.

  • The binding site is identified, often based on the position of a co-crystallized inhibitor.

Ligand Preparation:

  • The 3D structures of the oxadiazole derivatives are generated and optimized.

  • Flexible torsions in the ligands are defined.

Docking Simulation: The MolDock scoring function in MVD or the GOLD algorithm, which uses a Lamarckian genetic algorithm, can be used. The search algorithm explores various conformations of the ligand within the defined binding site. The binding poses are then scored and ranked.

Signaling Pathway and Workflow

Diabetes_Pathway Dietary Carbohydrates Dietary Carbohydrates α-Amylase α-Amylase Dietary Carbohydrates->α-Amylase Digestion Oligosaccharides Oligosaccharides α-Amylase->Oligosaccharides α-Glucosidase α-Glucosidase Oligosaccharides->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption Hyperglycemia Hyperglycemia Bloodstream Absorption->Hyperglycemia Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->α-Amylase Inhibition Oxadiazole Derivative->α-Glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion by oxadiazole derivatives.

Conclusion

The 5-phenyl-1,3-oxazole scaffold and its bioisosteres, such as 1,3,4-oxadiazoles, demonstrate significant potential as versatile platforms for the design of inhibitors against a range of therapeutic targets. Molecular docking studies consistently predict favorable binding interactions within the active sites of key enzymes involved in cancer, Alzheimer's disease, and diabetes. The in vitro data, where available, corroborates these in silico findings, highlighting the promise of these derivatives as lead compounds for further drug development. The detailed protocols and comparative data presented in this guide are intended to facilitate future research and optimization of this promising class of heterocyclic compounds.

References

Comparative study of oxazole synthesis methods: Van Leusen vs. Robinson-Gabriel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the oxazole ring is a critical step in the creation of many biologically active compounds.[1][2][3][4] Two of the most prominent methods for this transformation are the Van Leusen and the Robinson-Gabriel syntheses. This guide provides an objective comparison of these two powerful methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

At a Glance: Van Leusen vs. Robinson-Gabriel

ParameterVan Leusen SynthesisRobinson-Gabriel Synthesis
Starting Materials Aldehydes, Tosylmethyl isocyanide (TosMIC)[1][2][5][6]2-Acylamino ketones[7][8][9][10]
Key Reagents Base (e.g., K₂CO₃, t-BuOK)[11][12][13]Dehydrating agent (e.g., H₂SO₄, POCl₃, PPA)[7][8][10][14]
Reaction Conditions Typically mild to moderate temperatures.[1][2]Often harsh, requiring strong acids and high temperatures.[7][14][15]
Substitution Pattern Primarily yields 5-substituted or 4,5-disubstituted oxazoles.[1][2][11]Yields 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[7][8][14]
Advantages Mild reaction conditions, good functional group tolerance, one-pot variations available.[1][12][15]Readily available starting materials, well-established and reliable method.[15]
Disadvantages Stoichiometric use of TosMIC, potential for side reactions like nitrile formation.[11][13][15]Harsh conditions can limit functional group tolerance and lead to side reactions like hydrolysis or polymerization.[15][16]

Delving into the Mechanisms

The divergent starting materials and reaction conditions of the Van Leusen and Robinson-Gabriel syntheses are a direct consequence of their distinct mechanistic pathways.

Van Leusen Oxazole Synthesis: A Base-Mediated Cyclization

The Van Leusen synthesis proceeds through a base-mediated reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][5] The key steps involve:

  • Deprotonation of TosMIC: A base abstracts the acidic proton from the α-carbon of TosMIC.

  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: An intramolecular cyclization forms a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[1][5]

  • Elimination: The final step is the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[5]

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Adduct Aldehyde-TosMIC Adduct Aldehyde->Adduct TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion Deprotonation Base Base TosMIC_Anion->Adduct Nucleophilic Attack Oxazoline Dihydrooxazole Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole Oxazole Oxazoline->Oxazole Elimination Byproduct p-Toluenesulfinic acid Oxazoline->Byproduct

Van Leusen Oxazole Synthesis Mechanism
Robinson-Gabriel Synthesis: An Acid-Catalyzed Dehydration

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone, typically under strong acidic conditions.[7][8][9][10] The mechanism is generally accepted to proceed as follows:

  • Enolization: Acid-catalyzed enolization of the ketone.

  • Protonation: Protonation of the enol oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Attack: The amide oxygen acts as a nucleophile, attacking the activated carbonyl carbon to form a cyclic oxazoline intermediate.[7]

  • Dehydration: The intermediate undergoes dehydration to form the aromatic oxazole ring.[7][9]

Robinson_Gabriel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AcylaminoKetone 2-Acylamino Ketone Enol Enol Intermediate AcylaminoKetone->Enol Enolization Acid Acid Catalyst ProtonatedEnol Protonated Enol Enol->ProtonatedEnol Protonation OxazolineIntermediate Cyclic Intermediate ProtonatedEnol->OxazolineIntermediate Intramolecular Attack Oxazole Oxazole OxazolineIntermediate->Oxazole Dehydration Water Water OxazolineIntermediate->Water

Robinson-Gabriel Synthesis Mechanism

Comparative Performance Data

The choice between the Van Leusen and Robinson-Gabriel synthesis often depends on the desired substitution pattern and the functional group tolerance required for a specific target molecule.

ProductSynthesis MethodStarting MaterialsReagentsConditionsYield (%)
5-PhenyloxazoleVan LeusenBenzaldehyde, TosMICK₂CO₃Methanol, Reflux85-95[13]
2,5-DiphenyloxazoleRobinson-Gabriel2-BenzamidoacetophenoneH₂SO₄Acetic Anhydride, 100°C70-80
4-Methyl-5-phenyloxazoleVan LeusenBenzaldehyde, 1-Tosylethyl isocyanideK₂CO₃Methanol, Reflux75-85
2-Methyl-5-phenyloxazoleRobinson-GabrielN-(1-Oxo-1-phenylpropan-2-yl)acetamidePOCl₃Toluene, Reflux65-75
4,5-Disubstituted OxazolesVan Leusen (One-Pot)Aldehyde, TosMIC, Alkyl HalideK₂CO₃Ionic Liquid, rt70-90[1][2][12]
2,4,5-Trisubstituted OxazolesRobinson-GabrielSubstituted 2-Acylamino ketonePPA150°C50-70

Experimental Protocols

Van Leusen Synthesis of 5-Phenyloxazole

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Methanol (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, TosMIC, and potassium carbonate.

  • Add methanol to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenyloxazole.

Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Materials:

  • 2-Benzamidoacetophenone (1.0 mmol, 1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (0.2 mL)

  • Acetic anhydride (5 mL)

Procedure:

  • To a solution of 2-benzamidoacetophenone in acetic anhydride at 0°C, add concentrated sulfuric acid dropwise.[7]

  • Allow the mixture to warm to room temperature and then heat to 90-100°C.[7]

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,5-diphenyloxazole.

Logical Workflow for Method Selection

Method_Selection Start Desired Oxazole Substitution Pattern? Subst_2_5_or_2_4_5 2,5- or 2,4,5-Trisubstituted Start->Subst_2_5_or_2_4_5 Subst_5_or_4_5 5- or 4,5-Disubstituted Start->Subst_5_or_4_5 RobinsonGabriel Consider Robinson-Gabriel Synthesis Subst_2_5_or_2_4_5->RobinsonGabriel VanLeusen Consider Van Leusen Synthesis Subst_5_or_4_5->VanLeusen FGT Functional Group Tolerance a Major Concern? RobinsonGabriel->FGT Mild_Conditions Milder Conditions Preferred? VanLeusen->Mild_Conditions FGT_Yes_RG Yes FGT->FGT_Yes_RG Yes FGT_No_RG No FGT->FGT_No_RG No Consider_Alternative_RG Consider milder variants of Robinson-Gabriel. FGT_Yes_RG->Consider_Alternative_RG Final_RG Robinson-Gabriel is a strong candidate. FGT_No_RG->Final_RG FGT_Yes_VL Yes FGT_No_VL No Mild_Yes Yes Mild_Conditions->Mild_Yes Yes Mild_No No Mild_Conditions->Mild_No No Final_VL Van Leusen is a strong candidate. Mild_Yes->Final_VL Mild_No->Final_VL

Decision-making workflow for oxazole synthesis.

Conclusion

Both the Van Leusen and Robinson-Gabriel syntheses are invaluable tools for the construction of the oxazole core. The Van Leusen reaction offers the advantage of mild conditions and is particularly well-suited for the synthesis of 5- and 4,5-disubstituted oxazoles. In contrast, the Robinson-Gabriel synthesis, while often requiring harsher conditions, provides a robust and direct route to 2,5- and 2,4,5-trisubstituted oxazoles. The choice of method will ultimately be dictated by the specific substitution pattern required, the functional group tolerance of the substrates, and the desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your specific synthetic challenge.

References

A Researcher's Guide to Validating the Structure of Synthesized 5-phenyl-1,3-oxazole Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of 5-phenyl-1,3-oxazole amides, a scaffold of interest in medicinal chemistry. Detailed experimental protocols and comparative data are presented to aid in the efficient and accurate characterization of these molecules.

The robust validation of a synthesized compound's structure is paramount to ensure the reliability of subsequent biological and pharmacological studies. For 5-phenyl-1,3-oxazole amides, a combination of spectroscopic methods is typically employed to unequivocally determine the molecular structure, connectivity, and purity. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In certain cases, X-ray crystallography can provide definitive proof of structure.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and observed spectral data for a representative 5-phenyl-1,3-oxazole amide and its analogues. This data facilitates the comparison of key structural features and the identification of characteristic signals for this class of compounds.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in δ ppm)

Proton 5-phenyl-1,3-oxazole-4-carboxamide (Hypothetical) 3,5-diphenylisoxazole [1]2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazole [2]
Amide N-H8.0 - 9.5 (broad singlet)N/AVaries with substituent
Phenyl H (C5)7.8 - 8.2 (multiplet)7.81 - 7.91 (multiplet)7.46 - 8.05 (multiplet)
Phenyl H (amide)7.2 - 7.6 (multiplet)N/AVaries with substituent
Oxazole H (C2)~8.5 (singlet)6.84 (singlet)N/A (substituted)

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in δ ppm)

Carbon 5-phenyl-1,3-oxazole-4-carboxamide (Hypothetical) 3,5-diphenylisoxazole [1]2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazole [2]
Amide C=O160 - 170N/AVaries with substituent
Oxazole C2150 - 155162.9Varies with substituent
Oxazole C4135 - 145N/A (isoxazole)Varies with substituent
Oxazole C5155 - 165170.3Varies with substituent
Phenyl C (C5)125 - 135125.7 - 130.1125.1 - 131.7
Phenyl C (amide)120 - 140N/AVaries with substituent

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Expected Range Reported for related oxadiazole [3]
N-H Stretch (Amide)3400 - 3200~3430
C=O Stretch (Amide)1680 - 1630N/A
C=N Stretch (Oxazole)1650 - 1590~1471
C-O-C Stretch (Oxazole)1150 - 1020~990
Aromatic C-H Stretch3100 - 3000~3053

Table 4: Mass Spectrometry (MS) Fragmentation

Technique Expected Observations Reported for Phenyl-substituted Oxazoles [4]
Electrospray Ionization (ESI-MS)[M+H]⁺, [M+Na]⁺Provides molecular weight information.
Electron Impact (EI-MS)Molecular ion (M⁺), fragmentation of the amide side chain (loss of the amide substituent), cleavage of the oxazole ring.Characteristic losses of CO, HCN.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific compound and available instrumentation.

Synthesis and Purification of 5-phenyl-1,3-oxazole Amides

A common synthetic route to 5-phenyl-1,3-oxazole-4-carboxamides involves the multi-step process beginning with the appropriate starting materials to construct the oxazole core, followed by amidation.[2]

  • Oxazole Ring Formation: A typical synthesis might involve the reaction of an α-haloketone with an amide to form an oxazoline intermediate, which is then oxidized to the oxazole.

  • Amidation: The carboxylic acid derivative of the 5-phenyl-1,3-oxazole is activated (e.g., with a coupling agent like HATU or by conversion to the acid chloride) and then reacted with the desired amine to form the final amide product.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-phenyl-1,3-oxazole amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Key signals to identify include the amide N-H proton (often a broad singlet), aromatic protons of the phenyl rings, and the proton at the C2 position of the oxazole ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Important signals include the amide carbonyl carbon, the carbons of the oxazole ring, and the aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is complex or ambiguous, two-dimensional NMR experiments can be performed to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can aid in structural confirmation.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing the molecular weight. Electron impact (EI) is a higher-energy technique that causes fragmentation, offering structural clues.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the amide N-H and C=O stretches, the oxazole C=N and C-O-C stretches, and aromatic C-H stretches.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the overall molecular conformation. The crystal structure of a related 5-(5-phenyl-1,2-oxazol-3-yl) derivative shows the planarity of the oxazole and phenyl rings.[5]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and the key relationships between the analytical techniques.

experimental_workflow Experimental Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of 5-phenyl-1,3-oxazole amide purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (ESI, EI) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Groups xray X-ray Crystallography (if crystalline) purification->xray Definitive Structure validation Structure Validated nmr->validation ms->validation ir->validation xray->validation

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and structural validation of 5-phenyl-1,3-oxazole amides.

signaling_pathway Interplay of Spectroscopic Data for Structure Elucidation cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_confirmation Confirmation compound Synthesized Compound nmr_data NMR Data (Connectivity, Chemical Environment) compound->nmr_data ms_data MS Data (Molecular Weight, Fragmentation) compound->ms_data ir_data IR Data (Functional Groups) compound->ir_data interpretation Combined Analysis and Structure Hypothesis nmr_data->interpretation ms_data->interpretation ir_data->interpretation confirmation Structure Confirmed? interpretation->confirmation yes Yes confirmation->yes Proceed no No confirmation->no Re-evaluate Data/ Synthesize Analogues

Caption: A diagram showing the logical relationship and interplay between different spectroscopic data sets in the process of elucidating the final chemical structure.

References

Safety Operating Guide

Safe Disposal of 5-Phenyl-1,3-oxazole-4-carbonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 5-Phenyl-1,3-oxazole-4-carbonyl chloride are paramount for laboratory safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal protocols, to ensure the responsible management of this compound.

This compound (CAS No. 337508-64-2) is a corrosive and moisture-sensitive acyl chloride.[1] Its disposal necessitates strict adherence to established procedures to mitigate risks of violent reactions, personal injury, and environmental contamination. The core principle of disposal is the conversion of the reactive acyl chloride into a less hazardous substance through a controlled neutralization process prior to collection by a certified hazardous waste disposal service.

Key Safety and Physical Data

A summary of the essential quantitative data for this compound is presented below. This information is critical for assessing the risks associated with its handling and disposal.

PropertyValue
CAS Number 337508-64-2
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Melting Point 74 °C
Boiling Point 357.187 °C at 760 mmHg
Flash Point 169.821 °C
Hazard Classification Corrosive

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[2][3]

Spill Management:

  • Minor Spills: For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite to contain the substance. Once absorbed, collect the material using non-sparking tools and place it in a clearly labeled, suitable container for hazardous waste.[4]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department for emergency response.

Disposal Protocol: Neutralization

The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This process transforms the reactive acyl chloride into the less reactive sodium salt of 5-phenyl-1,3-oxazole-4-carboxylic acid. Acyl chlorides react readily with water and other nucleophiles, and this reactivity must be carefully managed to prevent a violent exothermic reaction.[5][6][7]

  • Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full with a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water. An ice bath should be utilized to maintain a low temperature and control the reaction rate.

  • Slow Addition: Slowly and carefully add the this compound to the stirring basic solution dropwise or in very small portions. The rate of addition should be controlled to prevent excessive foaming (due to CO₂ evolution) and a rapid increase in temperature.

  • Reaction Monitoring: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride. The pH of the solution should be monitored periodically to ensure it remains basic. If necessary, add more sodium bicarbonate or sodium carbonate solution.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.

  • Final Disposal: The container with the neutralized waste should be securely sealed and disposed of through an approved hazardous or special waste collection service, in accordance with local regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation Phase cluster_neutralization Neutralization Protocol cluster_disposal Waste Management A Don Personal Protective Equipment (PPE) B Work in a Certified Chemical Fume Hood A->B C Prepare Cold 5-10% Sodium Bicarbonate Solution B->C Start Disposal Process D Slowly Add Acyl Chloride to Bicarbonate Solution C->D E Monitor Reaction (Temperature and pH) D->E F Continue Stirring Until Neutralization is Complete E->F G Transfer Neutralized Waste to Labeled Container F->G Proceed to Waste Collection H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby promoting a secure and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.